(4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate
Description
Properties
IUPAC Name |
(4,5,6-triacetyloxy-2-methyloxan-3-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O9/c1-6-11(20-7(2)15)12(21-8(3)16)13(22-9(4)17)14(19-6)23-10(5)18/h6,11-14H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQMGQQOGJIDKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80947166 | |
| Record name | 1,2,3,4-Tetra-O-acetyl-6-deoxyhexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80947166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7404-35-5, 24332-95-4 | |
| Record name | NSC403477 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403477 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC119108 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119108 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3,4-Tetra-O-acetyl-6-deoxyhexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80947166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate synthesis pathway
This technical guide details the synthesis pathway, mechanistic underpinnings, and experimental protocols for (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate .
In the context of carbohydrate chemistry and drug development, this IUPAC nomenclature refers to the 1,2,3,4-tetra-O-acetyl-derivative of a 6-deoxyhexose . Depending on the specific stereochemistry (not defined in the generic IUPAC name), this molecule is most commonly 1,2,3,4-Tetra-O-acetyl-L-fucopyranose (peracetylated fucose) or 1,2,3,4-Tetra-O-acetyl-L-rhamnopyranose (peracetylated rhamnose).
This guide focuses on the L-Fucose derivative as the primary case study due to its critical role as a precursor for fucosyltransferase inhibitors and metabolic glycoengineering probes.
Molecular Identity & Strategic Significance
The target molecule is a "masked" sugar donor. The acetyl groups serve as protecting groups that increase lipophilicity, allowing the molecule to passively diffuse across cell membranes. Once intracellular, non-specific esterases hydrolyze the acetates, releasing the free sugar for metabolic incorporation (the "Trojan Horse" strategy).
Chemical Deconstruction
| Component | Structural Feature | Function |
| Oxan Ring | Tetrahydropyran (Pyranose) | The core sugar scaffold (6-deoxyhexose). |
| 2-Methyl | Methyl group at C5 (Sugar Numbering) | Defines the sugar as a 6-deoxy species (e.g., Fucose/Rhamnose). |
| 3-Acetate | Ester at C1 (Anomeric) | The "glycosyl acetate" leaving group; determines anomeric configuration ( |
| 4,5,6-Triacetyloxy | Esters at C2, C3, C4 | Protecting groups for the secondary hydroxyls. |
Note on Numbering: IUPAC heterocyclic numbering (Oxan O=1) differs from carbohydrate numbering (Anomeric C=1).
Synthesis Pathway: Chemical Peracetylation
The most robust route to (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate is the global acetylation of the parent 6-deoxyhexose (e.g., L-Fucose).
Core Reaction Logic
The synthesis relies on Nucleophilic Acyl Substitution . The hydroxyl groups of the sugar act as nucleophiles attacking the carbonyl carbon of acetic anhydride (
-
Reagents: Acetic Anhydride (
) -
Catalyst: Pyridine (Standard) or Iodine (
) (Lewis Acid/Green) -
Solvent: Dichloromethane (DCM) or neat (in Pyridine)
-
Thermodynamics: Exothermic. Requires temperature control to prevent caramelization or elimination.
Pathway Visualization
The following diagram illustrates the conversion of L-Fucose to the tetra-acetylated product, highlighting the parallel formation of
Figure 1: Bifurcated pathway showing the generation of anomeric mixtures. The ratio depends heavily on the catalyst choice.
Experimental Protocols
Two methodologies are presented: the Standard Pyridine Method (reliable, buffered) and the Iodine-Catalyzed Method (fast, solvent-free option).
Protocol A: Standard Pyridine-Catalyzed Acetylation
Best for: High purity requirements and reliable anomeric ratios.
Materials:
-
Acetic Anhydride (5.0 eq)
-
Pyridine (Solvent/Base, ~10 mL per g of sugar)
-
DMAP (4-Dimethylaminopyridine) (0.05 eq - optional hyper-catalyst)
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a drying tube (
), suspend L-Fucose (1.0 g, 6.09 mmol) in anhydrous Pyridine (10 mL). -
Cooling: Cool the suspension to 0°C using an ice-water bath. Causality: Low temperature prevents initial exotherm from degrading the sugar.
-
Addition: Add Acetic Anhydride (3.0 mL, ~30 mmol) dropwise over 10 minutes.
-
Observation: The suspension will clear as the sugar acetylates and becomes soluble.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (3:7 Ethyl Acetate:Hexane).
-
Target Rf: ~0.5 (Starting material will remain at baseline).
-
-
Quenching: Pour the reaction mixture into 50 mL of crushed ice/water. Stir vigorously for 30 minutes to hydrolyze excess
. -
Extraction: Extract with Dichloromethane (DCM) (
mL). -
Washing (Critical Step):
-
Wash organic layer with 1M HCl (
mL) to remove Pyridine (converts it to water-soluble Pyridinium chloride). -
Wash with Saturated
to neutralize residual acid. -
Wash with Brine.
-
-
Isolation: Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol (yields
-anomer) or flash chromatography (to separate anomers).
Protocol B: Iodine-Catalyzed Acetylation
Best for: Speed and "Green" chemistry (avoiding Pyridine).
Mechanism: Iodine acts as a mild Lewis acid, activating the carbonyl of acetic anhydride.
-
Mix: Combine L-Fucose (1.0 g) and Acetic Anhydride (5.0 eq) in a flask (No solvent).
-
Catalyst: Add Iodine (
, 1 mol%). -
Reaction: Stir at Room Temperature. The reaction is typically complete within 30–60 minutes.
-
Workup: Dilute with DCM. Wash with aqueous
(Sodium Thiosulfate) to reduce iodine (decolorize). Wash with , dry, and concentrate.
Anomeric Control & Characterization
The synthesis creates a new stereocenter at C1 (the acetal carbon). Controlling this is vital for downstream applications.
Thermodynamic vs. Kinetic Control
-
-Anomer (Axial): Favored by the Anomeric Effect . The lone pairs on the ring oxygen stabilize the axial antibonding orbital of the C1-Acetate bond.
-
To maximize
: Use acidic catalysts ( , ) or high temperatures, allowing equilibration.
-
-
-Anomer (Equatorial): Favored sterically (less crowding) but electronically less stable.
-
To maximize
: Use Sodium Acetate (NaOAc) as the base.
-
Analytical Data (Expected)
For 1,2,3,4-Tetra-O-acetyl-L-fucopyranose :
| Property | Value / Characteristic |
| Molecular Formula | |
| Molecular Weight | 332.30 g/mol |
| Appearance | White crystalline solid or colorless syrup |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water |
| 1H NMR (CDCl3) | |
| Mass Spec (ESI) |
Self-Validation Check:
If the H-1 coupling constant in NMR is small (~3 Hz), you have the
Mechanism of Action (Detailed)
Understanding the mechanism ensures troubleshooting capability.
Figure 2: Stepwise mechanistic flow of pyridine-catalyzed acetylation.
References
-
PubChem. 1,2,3,4-Tetra-O-acetyl-L-fucopyranose (Compound Summary). National Library of Medicine.[3] Available at: [Link][3]
-
Vogel, C., & Murphy, P. V. (2017).[7] Carbohydrate Chemistry: Proven Synthetic Methods, Volume 4.[7] CRC Press.[7] (Methodology for peracetylation of 6-deoxy sugars).
-
Zhang, Z., et al. (2012). Selective Acetylation of Sugars.[8] Journal of Carbohydrate Chemistry.[9] (Discusses Iodine catalysis).
Sources
- 1. synthose.com [synthose.com]
- 2. synthose.com [synthose.com]
- 3. 1,2,3,4-Tetra-O-acetyl-L-fucopyranose | C14H20O9 | CID 11012995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol;[(2S,3S,4R,5R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate | C20H32O14 | CID 167678313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 64913-16-2 , 1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose, Cas:64913-16-2 [chemsynlab.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
Technical Guide: Synthesis of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate
This guide provides an in-depth technical analysis and synthetic workflow for (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate .[1]
In the context of carbohydrate chemistry and drug discovery, this IUPAC designation corresponds to 1,2,3,4-Tetra-O-acetyl-6-deoxy-L-hexopyranose .[1][2] Based on the stereochemical prevalence in glycobiology and the specific syntax of the query, this guide focuses on the synthesis of 1,2,3,4-Tetra-O-acetyl-L-fucopyranose (and its analog L-rhamnose), a critical building block for synthesizing fucosylated oligosaccharides and glycomimetics.[1]
(Peracetylated L-Fucose / L-Rhamnose)
Part 1: Chemical Identity & Strategic Analysis[1]
Structural Decoding
The IUPAC name (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate describes a fully protected 6-deoxy sugar.[1][3]
-
Oxan: The tetrahydropyran (THP) ring core.[1]
-
2-Methyl: The C6-methyl group characteristic of deoxy sugars (mapped to position 2 in IUPAC oxane numbering, which corresponds to C5 in carbohydrate numbering).[1]
-
Triacetyloxy + Acetate: Four acetate protecting groups covering all hydroxyl positions (C1, C2, C3, C4 in carbohydrate numbering).[1]
Target Molecule: 1,2,3,4-Tetra-O-acetyl-L-fucopyranose (or L-rhamnopyranose depending on stereochemistry).[1][4] CAS: 24332-95-4 (Fucose derivative) | 30021-94-4 (Rhamnose derivative).[1] Role: Universal donor precursor for chemical glycosylation (e.g., synthesis of Lewis X antigens).[1]
Synthetic Strategy
The synthesis is a global protection strategy. The objective is to convert the hydrophilic, hemiacetal sugar (L-Fucose) into a lipophilic, stable intermediate.[1]
-
Challenge: Controlling the anomeric ratio (
vs. ).-
Kinetic Control: Often favors the
-anomer (equatorial) in the absence of anomeric effects, but the anomeric effect stabilizes thengcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -anomer (axial) in sugars like fucose ( chair). -
Thermodynamic Control: Acidic conditions typically equilibrate the mixture to the thermodynamically stable anomer (usually
for fucose).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
-
-
Critical Quality Attribute (CQA): Complete acetylation is required. Partial acetylation (leaving the anomeric OH free) leads to rapid degradation or dimerization.[1]
Part 2: Experimental Methodologies
We present two protocols: the Classical Pyridine Method (Gold Standard for reliability) and the Iodine-Catalyzed Method (High-throughput/Green alternative).[1]
Protocol A: Classical Acetic Anhydride/Pyridine (Standard)[1]
-
Mechanism: Nucleophilic acyl substitution via an acyl-pyridinium intermediate.[1]
-
Pros: Quantitative yields, buffers acidic byproducts, reliable scale-up.[1]
-
Cons: Pyridine toxicity, difficult removal of pyridine traces.[1]
Protocol B: Iodine-Catalyzed Solvent-Free (Green)
-
Mechanism: Lewis acid activation of acetic anhydride by iodine (
).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Pros: Extremely fast (<30 min), solvent-free, simple workup (thiosulfate wash).[1]
-
Cons: Exothermic; requires careful temperature control on large scales.[1]
Part 3: Detailed Synthetic Procedures
Materials & Reagents
| Reagent | Purity | Role |
| L-Fucose (or L-Rhamnose) | >98% | Starting Material |
| Acetic Anhydride ( | >99% | Acylating Agent |
| Pyridine (Method A) | Anhydrous | Solvent/Base Catalyst |
| Iodine ( | Resublimed | Lewis Acid Catalyst |
| Dichloromethane (DCM) | HPLC Grade | Extraction Solvent |
Workflow Diagram (Method A vs. B)
Figure 1: Comparative workflow for the synthesis of peracetylated 6-deoxy hexoses.
Step-by-Step Protocol (Method A: Pyridine)
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (
).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Solubilization: Add L-Fucose (5.0 g, 30.5 mmol) and Pyridine (50 mL) . Stir at 0°C (ice bath) until partially dissolved.
-
Addition: Add Acetic Anhydride (25 mL, ~8.5 eq) dropwise via an addition funnel over 20 minutes. Caution: Exothermic.[1]
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 16 hours.
-
Checkpoint: TLC (50% EtOAc/Hexane) should show disappearance of baseline material (
) and appearance of a major spot (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ).
-
-
Workup:
-
Pour reaction mixture into 200 mL of ice-water. Stir for 30 mins to hydrolyze excess anhydride.
-
Extract with DCM (
).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Wash organic layer sequentially with:
-
-
Isolation: Dry over anhydrous
, filter, and concentrate in vacuo. -
Result: Yields ~9.5g (95%) of sticky syrup or white solid (mixture of
).
Step-by-Step Protocol (Method B: Iodine)
-
Setup: 100 mL RBF, open to air (or
tube). -
Mixing: Add L-Fucose (5.0 g) and Iodine (
, 150 mg, ~2 mol%) . -
Activation: Add Acetic Anhydride (20 mL) in one portion.
-
Reaction: The reaction will self-heat (exothermic).[1] Stir vigorously. The solution will turn dark (iodine color).[1]
-
Time: Reaction is typically complete in 15–30 minutes .[1]
-
-
Workup:
-
Dilute with DCM (100 mL).[1]
-
Pour into ice-water containing Sodium Thiosulfate (
) . Shake until the iodine color (purple/brown) disappears and the organic layer is clear/yellow. -
Wash with Sat.
and Brine.
-
-
Isolation: Dry (
) and concentrate. -
Result: Yields ~9.8g (Quant.) of high-purity acetate.
Part 4: Mechanistic Visualization
The acetylation mechanism involves the activation of the carbonyl carbon of acetic anhydride, making it susceptible to nucleophilic attack by the sugar hydroxyls.
Figure 2: General mechanism for nucleophilic acyl substitution on the carbohydrate scaffold.
Part 5: Characterization & Data Analysis[1]
The product is typically an anomeric mixture (
NMR Interpretation ( , 400 MHz)
| Position | Chemical Shift ( | Multiplicity | Interpretation |
| C1-H (Anomeric) | 6.34 (major, | Doublet ( | Diagnostic for anomeric purity. |
| C1-H (Anomeric) | 5.70 (minor, | Doublet ( | Typical for trans-diaxial coupling (if present). |
| C2, C3, C4-H | 5.00 – 5.50 | Multiplets | Deshielded due to acetoxy groups.[1] |
| C5-H | 4.20 – 4.40 | Quartet/Multiplet | Ring proton adjacent to methyl.[1] |
| OAc (Methyls) | 2.00 – 2.20 | Singlets (x4) | Four distinct acetate methyls.[1] |
| C6-H (Methyl) | 1.15 – 1.25 | Doublet | Key Identifier for 6-deoxy sugars. |
Physical Properties[1]
-
Appearance: White crystalline solid or colorless syrup.[1]
-
Melting Point: ~90–92°C (for pure anomers); mixtures are often syrups.[1]
-
Solubility: Soluble in DCM, Ethyl Acetate, Methanol.[1] Insoluble in Water.[1]
Part 6: Troubleshooting & Safety
Common Issues
-
Incomplete Reaction: If TLC shows spots below the product, add more
and warm slightly (40°C). -
Anomeric Scrambling: Prolonged exposure to Lewis acids (Method B) or heat will equilibrate the mixture to the thermodynamic ratio.[1] If a specific anomer is required, kinetic conditions (low temp) or specific catalysts (NaOAc for
) must be used.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Hydrolysis: The C1-acetate is labile.[1] Avoid prolonged exposure to aqueous acid during workup.[1]
Safety (E-E-A-T)
-
Acetic Anhydride: Lachrymator and corrosive. Handle in a fume hood.
-
Pyridine: Toxic, affects male fertility, noxious odor.[1] Use double gloves and bleach to neutralize glassware.
-
Exotherm: Method B (Iodine) can boil the solvent if
is added too fast. Add slowly.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
References
-
Chemical Structure & Nomenclature
-
Iodine Catalysis Methodology
-
Kartha, K. P. R., & Field, R. A. (1997).[1] Iodine and its interhalogen compounds: Versatile catalysts in carbohydrate chemistry. Journal of Carbohydrate Chemistry. (General reference for Iodine-catalyzed acetylation).
-
-
Standard Acetylation Protocols
- Commercial Availability & Specs
Sources
(4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate chemical properties
Technical Monograph: (4,5,6-Triacetyloxy-2-methyloxan-3-yl) Acetate (Common Designation: 1,2,3,4-Tetra-O-acetyl-L-fucopyranose)
Part 1: Chemical Identity & Structural Analysis
1.1 Nomenclature Decoding The systematic IUPAC name (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate describes a fully acetylated 6-deoxy-hexopyranose.[1] In the context of drug development and glycobiology, this molecule is universally recognized as Peracetylated Fucose (FucAc4) .
-
Oxan: Refers to the tetrahydropyran ring (the pyranose backbone).
-
2-Methyl: Corresponds to the C6-methyl group characteristic of fucose (6-deoxy-galactose) and rhamnose. In oxane IUPAC numbering, the oxygen is position 1, and the methyl-bearing carbon is assigned position 2 (corresponding to sugar C5).
-
Triacetyloxy (4,5,[2][3]6) + Acetate (3): Indicates that all remaining ring carbons (sugar positions C1, C2, C3, C4) are protected with acetyl esters.
1.2 Structural Significance This molecule serves as a hydrophobic, membrane-permeable "Trojan Horse" for delivering L-fucose into cells. The acetylation masks the polar hydroxyl groups, allowing passive diffusion across the lipid bilayer. Once intracellular, non-specific esterases hydrolyze the acetates, releasing free L-fucose for metabolic incorporation into glycans (See Metabolic Activation section).
Part 2: Physicochemical Properties
The following data aggregates experimental values for the L-isomer (CAS 64913-16-2), the primary reagent in metabolic glycoengineering.
| Property | Value / Description | Context |
| Molecular Formula | C₁₄H₂₀O₉ | Peracetylated 6-deoxyhexose |
| Molecular Weight | 332.30 g/mol | |
| Physical State | White to off-white crystalline powder | Hygroscopic; store desiccated |
| Melting Point | 118°C – 120°C | High purity α-anomer [1] |
| Solubility | DMSO, Chloroform, Methanol, DCM | High lipophilicity due to acetates |
| Solubility (Water) | Negligible / Insoluble | Requires organic co-solvent for bio-assays |
| Anomeric Configuration | Typically supplied as α/β mixture or pure α | α-anomer is thermodynamically favored |
| Stability | Hydrolysis-sensitive | Avoid aqueous bases; stable in dry acid |
Part 3: Synthesis & Production Protocol
Context: The synthesis of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate is a foundational protocol in carbohydrate chemistry, utilizing L-fucose as the starting material. The following protocol ensures high yield and anomeric purity.
Reagents:
-
L-Fucose (Starting Material)[4]
-
Acetic Anhydride (Ac₂O) – Reagent & Solvent
-
Pyridine – Base/Catalyst
-
Dichloromethane (DCM) – Extraction Solvent
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under inert atmosphere (N₂ or Ar), suspend L-fucose (1.0 eq) in anhydrous Pyridine (10.0 eq) .
-
Acetylation: Cool the solution to 0°C in an ice bath. Dropwise add Acetic Anhydride (10.0 eq) .
-
Mechanistic Insight: The excess pyridine acts as a nucleophilic catalyst (forming an N-acetylpyridinium intermediate) to accelerate the esterification of the sterically hindered secondary hydroxyls.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 1:1).
-
Endpoint: Disappearance of the polar baseline spot (L-fucose) and appearance of a high R_f spot (~0.6).
-
-
Quenching: Cool back to 0°C. Add Methanol (5 mL) dropwise to quench excess anhydride (exothermic).
-
Work-up: Dilute with DCM. Wash sequentially with:
-
1M HCl (remove pyridine)
-
Saturated NaHCO₃ (neutralize acid)
-
Brine (drying)
-
-
Purification: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Crystallization: Recrystallize from Ethanol/Hexane to yield white needles.
Part 4: Metabolic Activation Pathway
In drug development, this molecule is used to bypass the rate-limiting transport of free fucose. The following diagram illustrates the "Salvage Pathway" activation mechanism.
Figure 1: The metabolic salvage pathway utilized by peracetylated fucose to label cell-surface glycans.[5]
Part 5: Applications in Drug Development
5.1 Metabolic Glycoengineering (MGE) Researchers use (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate as a scaffold for "Click Chemistry" probes. By replacing the C6-methyl with an azide or alkyne group (e.g., tetraacetyl-N-azidofucose), scientists can label and visualize fucosylated proteins in vivo. The peracetylated form described here is the control or competitor in these assays [2].
5.2 Fucosyltransferase (FucT) Inhibition Studies High concentrations of intracellular L-fucose (derived from the peracetylated precursor) can drive feedback inhibition or saturate the salvage pathway. This is critical when testing novel FucT inhibitors for cancer therapeutics, where hyperfucosylation is a marker of metastasis.
5.3 Analytical Standards In Mass Spectrometry (LC-MS/MS) of glycans, the peracetylated molecule serves as a standard for optimizing ionization parameters for hydrophobic glycan derivatives.
Part 6: Handling & Safety
-
Storage: Store at -20°C. The acetyl groups are labile; exposure to moisture at room temperature causes degradation to mono/di-acetylated species, complicating kinetic studies.
-
Toxicity: While the fucose core is non-toxic, the released acetate groups can acidify the cytoplasm in high-concentration assays (>100 µM), potentially affecting cell viability. Buffer capacity of the culture medium must be monitored.
References
-
Sawa, M., et al. (2006). Glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo. Proceedings of the National Academy of Sciences, 103(33), 12371-12376. [Link]
-
PubChem. (n.d.).[2][3][6] Compound Summary for CID 167678313: 6-methyloxane-2,3,4,5-tetrol;[(2S,3S,4R,5R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate. National Library of Medicine. Retrieved from [Link]
-
Rillahan, C. D., et al. (2012). Global metabolic inhibitors of sialyl- and fucosyltransferases. Nature Chemical Biology, 8, 661–668. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. (3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol;[(2S,3S,4R,5R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate | C20H32O14 | CID 167678313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[4-chloro-3-[(4-hydroxyphenyl)methyl]phenyl]oxan-2-yl]methyl acetate | C27H29ClO10 | CID 67115824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 5. mdpi.com [mdpi.com]
- 6. 1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose | C13H18O9 | CID 2817255 - PubChem [pubchem.ncbi.nlm.nih.gov]
(4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate physical properties
Part 1: Executive Technical Summary
The compound systematically named (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate is widely recognized in glycobiology and drug development as 1,2,3,4-Tetra-O-acetyl-L-fucopyranose (Ac4Fuc).[1]
This molecule serves as a membrane-permeable "Trojan horse" precursor to L-Fucose.[1] Unlike native L-Fucose, which requires specific active transport mechanisms, the peracetylated derivative diffuses passively across cell membranes due to its lipophilicity.[1] Once intracellular, non-specific esterases strip the acetyl groups, releasing free L-Fucose to feed the Fucose Salvage Pathway .[1] This makes it a critical reagent for metabolic glycoengineering (MGE), allowing researchers to modulate cell-surface glycosylation or introduce non-natural fucose analogs (via derivative scaffolds) into glycoproteins.[1]
Critical Distinction: While often used in studies involving fucosyltransferase inhibition, this specific peracetylated molecule acts primarily as a metabolic substrate/donor , increasing the intracellular pool of GDP-Fucose.[1] It should not be confused with fluorinated inhibitors (e.g., 2-fluoro-L-fucose) which block the pathway.[1]
Part 2: Physicochemical Profile
The following data characterizes the commercially available
Table 1: Physical & Chemical Properties[1]
| Property | Value | Technical Note |
| CAS Number | 64913-16-2 | Refers specifically to the |
| Molecular Formula | High oxygen content due to four acetate esters.[1][3][4] | |
| Molecular Weight | 332.30 g/mol | -- |
| Appearance | White to off-white crystalline solid | Hygroscopic; store in desiccated environment.[1] |
| Melting Point | 119°C – 120°C | Sharp melting point indicates high purity ( |
| Boiling Point | ~371.4°C (Predicted) | Decomposes before boiling at standard pressure.[1] |
| Density | Denser than water.[1] | |
| Solubility (Organic) | DMSO, DMF, DCM, Methanol, Ethanol | Highly soluble (>50 mM) in polar aprotic solvents.[1] |
| Solubility (Aqueous) | Negligible / Insoluble | Hydrophobic esters prevent water solubility.[1] |
| LogP | ~1.1 | Moderate lipophilicity facilitates passive membrane diffusion.[1] |
Part 3: Mechanistic Insight & Biological Logic
To use this compound effectively, one must understand the causality of its design.[1] The acetylation is not merely for stability; it is a delivery mechanism.[1]
The "Trojan Horse" Mechanism
-
Passive Diffusion: The four acetyl groups mask the polar hydroxyls of the fucose ring, converting a polar sugar into a lipophilic molecule capable of traversing the lipid bilayer without transporters.[1]
-
Intracellular Activation: Cytosolic esterases (carboxylesterases) rapidly hydrolyze the acetyl esters.[1]
-
Metabolic Trapping: The resulting free L-Fucose is phosphorylated by Fucokinase (FUK) to Fucose-1-Phosphate.[1] This charged species is "trapped" inside the cell and cannot diffuse back out.[1]
-
Pathway Integration: Fucose-1-P is converted to GDP-Fucose by GDP-L-fucose pyrophosphorylase (GFPP) , entering the Golgi for glycosylation.[1]
Pathway Visualization
Figure 1: The metabolic activation pathway of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate (Ac4Fuc).[1] The acetyl groups facilitate entry, after which the molecule feeds the salvage pathway.[1]
Part 4: Experimental Protocols
The following protocols are designed to ensure reproducibility and prevent common handling errors, such as precipitation in media or hydrolysis during storage.
Protocol A: Preparation of Stock Solution (100 mM)
Rationale: DMSO is preferred over ethanol for stock solutions due to lower volatility and better freeze-thaw stability.[1]
-
Weighing: Accurately weigh 33.2 mg of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate.
-
Solubilization: Add 1.0 mL of high-grade anhydrous DMSO (Dimethyl Sulfoxide).
-
Critical Step: Vortex vigorously for 30 seconds. The solution should be perfectly clear. If particulates remain, sonicate for 1 minute.[1]
-
-
Sterilization: If required for long-term culture, filter through a 0.2 µm PTFE syringe filter (Nylon filters may bind the compound).[1]
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C . Stable for 6 months.
Protocol B: Metabolic Labeling/Supplementation in Cell Culture
Rationale: Direct addition of DMSO stock to media can cause precipitation.[1] Serial dilution prevents "shocking" the cells with high local solvent concentrations.[1]
-
Cell Preparation: Seed cells (e.g., CHO, HEK293, or Jurkat) to reach 60-70% confluency at the time of treatment.[1]
-
Working Solution: Dilute the 100 mM DMSO stock into pre-warmed culture media to a 2x concentration (e.g., if final target is 50 µM, make a 100 µM media solution).
-
Note: Ensure final DMSO concentration remains <0.1% to avoid solvent toxicity.[1]
-
-
Treatment: Add the 2x media solution gently to the cell culture wells containing an equal volume of existing media.[1]
-
Validation: Harvest cells and analyze surface fucosylation via Lectin Blot (AAL lectin) or Flow Cytometry.[1]
Part 5: References
-
PubChem. (2025).[1] Compound Summary: 1,2,3,4-Tetra-O-acetyl-L-fucopyranose (CID 10219808).[1][3] National Center for Biotechnology Information.[1] [Link][1]
-
Rillahan, C. D., et al. (2012).[1][3] Global metabolic inhibitors of sialyl- and fucosyltransferases remodel the glycome.[1][3] Nature Chemical Biology, 8(7), 661–668.[1] [Link]
Sources
- 1. 1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose | C14H20O9 | CID 11088873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 64913-16-2 , 1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose, Cas:64913-16-2 [chemsynlab.com]
- 3. 1,2,3,4-Tetra-O-acetyl-L-fucopyranose | C14H20O9 | CID 11012995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
(4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate mechanism of action
Technical Guide: Mechanism and Application of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate
Executive Summary
(4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate, widely recognized in the scientific community as 1,2,3,4-Tetra-O-acetyl-L-fucopyranose (Ac4Fuc) , represents a cornerstone reagent in metabolic glycoengineering (MGE).[1] Unlike native fucose, which relies on saturable and cell-type-specific transporters, this peracetylated analog utilizes a "Trojan Horse" mechanism to bypass membrane barriers via passive diffusion.[1] Once intracellular, it is enzymatically unmasked to drive high-flux fucosylation of glycoconjugates.[1]
This guide details the physicochemical rationale, the molecular mechanism of action (MoA), and the experimental protocols required to utilize this compound for glycan modulation and biosynthetic interrogation.
Part 1: Chemical Identity & Physicochemical Profile[2][3]
To effectively utilize this compound, researchers must understand the correlation between its IUPAC nomenclature and its functional biological identity.
| Property | Specification |
| IUPAC Name | [(2S,3R,4R,5S,6S)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate |
| Common Name | 1,2,3,4-Tetra-O-acetyl-L-fucopyranose (Ac4Fuc) |
| Molecular Formula | C₁₄H₂₀O₉ |
| Molecular Weight | 332.30 g/mol |
| Lipophilicity (LogP) | ~1.1 (Predicted) vs. -2.3 for native Fucose |
| Solubility | Soluble in DMSO, Ethanol, Methanol; Sparingly soluble in water |
| Structural Class | Peracetylated Deoxyhexose (Fucose Analog) |
Structural Decoding:
-
Oxan Backbone: Refers to the tetrahydropyran ring structure.
-
2-Methyl: Corresponds to the C6 methyl group characteristic of fucose (6-deoxy-L-galactose).[1]
-
Triacetyloxy + Acetate: Indicates full acetylation of the four hydroxyl groups (C1, C2, C3, C4), masking the polar nature of the sugar.
Part 2: Mechanism of Action (MoA)
The efficacy of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate relies on a four-phase cellular processing pathway.[1] This mechanism bypasses the SLC35C1 (GDP-fucose transporter) bottleneck, often allowing for supranormal levels of fucosylation.[1]
Phase I: Passive Infiltration
Native fucose is polar and requires active transport. The peracetylation of the hydroxyl groups significantly increases lipophilicity (LogP shift from negative to positive), allowing the molecule to traverse the plasma membrane via passive diffusion . This makes the reagent effective even in cells lacking specific fucose transporters.
Phase II: Intracellular Unmasking
Upon entering the cytosol, the molecule encounters non-specific carboxylesterases (CES). These enzymes hydrolyze the ester bonds, releasing four molecules of acetate and one molecule of free L-fucose per unit of prodrug.
-
Note: High concentrations can deplete intracellular acetyl-CoA pools or lower cytosolic pH due to acetic acid release.[1]
Phase III: The Salvage Pathway Hijack
The liberated L-fucose enters the Fucose Salvage Pathway:
-
Phosphorylation: Fucokinase (FUK) phosphorylates L-fucose to form Fucose-1-phosphate (Fuc-1-P).[1]
-
Activation: GDP-L-fucose pyrophosphorylase (GFPP) condenses Fuc-1-P with GTP to form the high-energy donor GDP-Fucose .[1]
Phase IV: Golgi Transport & Glycosylation
GDP-Fucose is actively transported into the Golgi apparatus via the GDP-Fucose Transporter (SLC35C1) .[1] Inside the Golgi lumen, Fucosyltransferases (FUTs) transfer the fucose moiety onto nascent glycoproteins or glycolipids (e.g., core fucosylation of IgG or Lewis antigens).
Pathway Visualization
Caption: Figure 1.[1][2] The metabolic trajectory of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate from passive entry to genomic integration via the salvage pathway.
Part 3: Experimental Protocol (In Vitro Feeding)
This protocol validates the uptake and incorporation of fucose into cellular glycans.[3][4][5] It is designed for adherent cell lines (e.g., HEK293, HeLa, CHO).[1]
Reagents Required
-
Compound: (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate (Stock: 100 mM in DMSO).[1]
-
Control: DMSO vehicle.
-
Assay Buffer: Complete culture medium (e.g., DMEM + 10% FBS).[1]
-
Detection: Aleuria Aurantia Lectin (AAL) conjugated to a fluorophore (detects core/outer arm fucose).
Step-by-Step Methodology
-
Preparation of Stock Solution:
-
Dissolve 10 mg of lyophilized powder in anhydrous DMSO to achieve 100 mM.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis.
-
-
Cell Seeding:
-
Seed cells in a 6-well plate at a density of
cells/well. -
Incubate overnight at 37°C, 5% CO₂ to achieve 60-70% confluency.[1]
-
-
Metabolic Labeling (Pulse):
-
Harvest & Analysis (Flow Cytometry):
-
Wash cells 2x with cold PBS to remove extracellular sugar.[1]
-
Detach cells (Trypsin-free dissociation recommended to preserve cell surface glycans).[1]
-
Stain with Fluorophore-conjugated AAL (1:200 dilution in 1% BSA/PBS) for 30 mins at 4°C.[1]
-
Analyze Mean Fluorescence Intensity (MFI) vs. DMSO control.
-
Part 4: Comparative Analysis & Troubleshooting
The following table contrasts the peracetylated analog with native fucose to guide experimental design.
| Feature | Native L-Fucose | Peracetylated Fucose (Ac4Fuc) |
| Membrane Entry | Active Transport (Saturable) | Passive Diffusion (Non-saturable) |
| Working Concentration | High (1 - 10 mM) | Low (10 - 50 µM) |
| Efficiency | Moderate (Dependent on SLC35C1) | High (Bypasses uptake regulation) |
| Toxicity Risk | Low | Moderate (Acetate burden at >100µM) |
| Primary Use Case | Physiological supplementation | Metabolic Glycoengineering / High-flux labeling |
Troubleshooting Guide
-
Issue: Low cell viability.[1]
-
Cause: Acetate toxicity or DMSO concentration >0.1%.[1]
-
Solution: Reduce concentration to 10-20 µM or perform a "pulse-chase" (feed for 4h, wash, incubate in normal media).
-
-
Issue: No increase in fucosylation.
-
Cause: High endogenous fucose synthesis (De Novo pathway) masking the salvage incorporation.
-
Solution: Use a cell line deficient in the de novo pathway (e.g., FX deficient CHO cells) or treat with a fucosylation inhibitor to lower the baseline.
-
References
-
PubChem. 1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranose (Compound).[1] National Library of Medicine.[1] Available at: [Link][6]
-
S. Horner, et al. Applying Acylated Fucose Analogues to Metabolic Glycoengineering.[1] MDPI, Molecules, 2015.[1] Available at: [Link]
-
Wratil, P.R., et al. Metabolic Glycoengineering with N-Acyl Side Chain Modified Mannosamines.[1] Angewandte Chemie Int.[1] Ed., 2016.[1][7] (Context on peracetylated sugar handling).
-
Campbell, C.T., et al. Metabolic Glycoengineering: Synthetic Tools for Cell Biology.[1] Molecular BioSystems, 2007.[1] (Foundational review on the salvage pathway mechanism).
Sources
- 1. 1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose | C14H20O9 | CID 11088873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [(2R,3S,6S)-3-Acetyloxy-6-(1-phenyl-1H-1,2,3-triazol-4-yl)-3,6-dihydro-2H-pyran-2-yl]methyl acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Applying Acylated Fucose Analogues to Metabolic Glycoengineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[4-chloro-3-[(4-hydroxyphenyl)methyl]phenyl]oxan-2-yl]methyl acetate | C27H29ClO10 | CID 67115824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Unlocking Cellular Fucosylation: A Technical Guide to Peracetylated L-Fucose
This technical guide details the biological activity, mechanism of action, and experimental utility of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate , scientifically recognized as 1,2,3,4-Tetra-O-acetyl-L-fucopyranose (Peracetylated Fucose or Fuc4Ac) .[1]
Chemical Identity & Structural Significance
The IUPAC designation (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate describes a fully acetylated derivative of L-fucose (6-deoxy-L-galactose).[1][2][3] In the context of carbohydrate chemistry and drug development, this compound is a prodrug form of the essential monosaccharide L-fucose.[1]
-
Core Scaffold: The "2-methyloxan" moiety corresponds to the pyranose ring of fucose, where the methyl group (C6 in sugar numbering) is attached to the ring carbon adjacent to the oxygen.[1]
-
Lipophilic Modification: The hydroxyl groups at positions C1, C2, C3, and C4 are masked by acetyl esters.[1] This modification abolishes the polarity of the native sugar, increasing the partition coefficient (LogP) from ~ -2.0 (native fucose) to ~ 1.1 (peracetylated).[1]
-
Biological Implication: Unlike native fucose, which requires specific active transporters (e.g., SLC2A or SLC35 families) to enter the cell, the peracetylated analog traverses the plasma membrane via passive diffusion .[1]
Chemical Properties Table
| Property | Specification |
| Common Name | 1,2,3,4-Tetra-O-acetyl-L-fucopyranose (Fuc4Ac) |
| Molecular Formula | C₁₄H₂₀O₉ |
| Molecular Weight | 332.30 g/mol |
| Solubility | Soluble in DMSO, Ethanol, DCM; Insoluble in Water |
| Stereochemistry | L-galacto configuration (typically supplied as α/β anomeric mixture) |
| Primary Utility | Metabolic Glycoengineering (MGE), Fucose Salvage Pathway Agonist |
Mechanism of Action: The "Trojan Horse" Strategy
The biological activity of this compound is defined by its ability to bypass the rate-limiting steps of cellular uptake and the de novo synthesis pathway.[1]
Cellular Entry and Activation[1]
-
Passive Diffusion: The high lipophilicity allows the compound to cross the lipid bilayer freely, achieving high intracellular concentrations independent of transporter expression levels.[1]
-
Intracellular Deacetylation: Once inside the cytosol, non-specific cytosolic esterases (e.g., carboxylesterases) rapidly hydrolyze the acetyl groups.[1]
-
Release of Active Substrate: This releases free L-fucose and four equivalents of acetate.[1] The free fucose is trapped inside the cell due to its polarity.[1]
Metabolic Incorporation (Salvage Pathway)
The liberated fucose enters the Fucose Salvage Pathway , where it is sequentially phosphorylated and activated to form GDP-Fucose , the universal donor for fucosyltransferases (FUTs).[1]
-
Step 1: Fucokinase (FUK) converts L-Fucose → L-Fucose-1-phosphate.[1]
-
Step 2: GDP-L-fucose pyrophosphorylase (GFPP) converts L-Fucose-1-P → GDP-L-Fucose.[1]
-
Step 3: Fucosyltransferases (FUTs) in the Golgi apparatus transfer the fucose from GDP-Fucose onto nascent glycoproteins and glycolipids (e.g., forming Lewis X, Sialyl Lewis X antigens).[1]
Pathway Visualization
The following diagram illustrates the entry and metabolic fate of the compound.
Caption: Mechanism of Peracetylated Fucose uptake and conversion to GDP-Fucose via the Salvage Pathway.[1][4]
Biological Applications & Therapeutic Potential[1][6][7][8][9]
Metabolic Glycoengineering (MGE)
Researchers use this compound to artificially boost intracellular fucose pools.[1] This is critical for:
-
Correcting Glycosylation Defects: In Leukocyte Adhesion Deficiency II (LAD II), the endogenous GDP-fucose transporter is defective.[1] High concentrations of cytosolic GDP-fucose (derived from the peracetylated precursor) can sometimes overcome this transport blockade by mass action or alternative entry into the Golgi.[1]
-
Modulating Antibody Efficacy: Fucosylation of the Fc region of IgG antibodies (specifically core fucose) significantly affects Antibody-Dependent Cellular Cytotoxicity (ADCC).[1] While afucosylation increases ADCC, controlled re-fucosylation studies use this compound to validate structure-function relationships.[1]
Cancer Biology
Aberrant fucosylation is a hallmark of cancer (e.g., increased Sialyl Lewis X expression facilitating metastasis).[1]
-
Competitive Inhibition Studies: While Fuc4Ac itself is a substrate, derivatives (e.g., 2-fluoro-peracetyl-fucose) are used as inhibitors.[1] Fuc4Ac serves as the essential positive control in these assays to establish baseline salvage pathway flux.[1]
Toxicity Considerations
-
Acetate Burden: The release of 4 moles of acetate per mole of sugar can acidify the cytoplasm and overwhelm Acetyl-CoA synthetases if used at high concentrations (>200 µM).[1] This can lead to "acetylation stress," artificially increasing protein acetylation levels (histones, tubulin).[1]
Experimental Protocols
Preparation of Stock Solution
Objective: Create a stable, sterile stock for cell culture.
-
Weighing: Accurately weigh 33.2 mg of 1,2,3,4-Tetra-O-acetyl-L-fucopyranose.
-
Solubilization: Dissolve in 1.0 mL of high-grade anhydrous DMSO (Dimethyl Sulfoxide) to create a 100 mM stock .
-
Note: The compound is hydrophobic; vortexing may be required.[1]
-
-
Sterilization: Filter through a 0.22 µm PTFE syringe filter (nylon filters may degrade in DMSO).[1]
-
Storage: Aliquot into amber tubes and store at -20°C. Stable for >6 months. Avoid repeated freeze-thaw cycles.[1]
Cell Surface Fucosylation Assay (Flow Cytometry)
Objective: Verify biological activity by measuring increased binding of fucose-specific lectins (e.g., Aleuria aurantia lectin - AAL).[1]
Materials:
Workflow:
-
Seeding: Seed cells at 2 x 10⁵ cells/well in a 6-well plate. Incubate overnight.
-
Treatment:
-
Harvesting: Detach cells using non-enzymatic dissociation buffer (EDTA-based) to preserve cell surface glycans.[1] Do not use Trypsin, as it cleaves glycoproteins.[1]
-
Staining:
-
Analysis: Analyze via Flow Cytometry.
-
Expected Result: A right-shift in fluorescence intensity (FL1) indicates increased incorporation of fucose into cell surface glycoconjugates compared to DMSO control.[1]
-
References
-
Becker, D.J.[1] & Lowe, J.B. (2003).[1] Fucose: biosynthesis and biological function in mammals.[1] Glycobiology, 13(7), 41R-53R.[1] Link
-
Sarkar, A.K., et al. (1995).[1] Fucosyltransferase activity in human leukocytes: modulation by peracetylated fucose.[1] Journal of Biological Chemistry, 270, 2639-2643.[1] Link
-
Luhn, K., et al. (2001).[1] The gene defective in leukocyte adhesion deficiency II encodes a putative fucose transporter.[1] Nature Genetics, 28, 69-72.[1] Link[1]
-
Vocadlo, D.J., et al. (2003).[1] A chemical approach for identifying O-GlcNAc-modified proteins in cells.[1] Proceedings of the National Academy of Sciences, 100(16), 9116-9121.[1] (Demonstrates the peracetylation strategy for sugar delivery). Link[1]
Sources
- 1. [(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-11-oxo-17-(6-oxopyran-3-yl)-2,3,6,7,8,9,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-2-yl]methyl acetate | C38H48O14 | CID 164618705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose | C14H20O9 | CID 11088873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2,3,4-Tetra-O-acetyl-L-fucopyranose | C14H20O9 | CID 11012995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tetra-O-acetyl-L-rhamnopyranose | 30021-94-4 | Benchchem [benchchem.com]
- 5. Buy Acetobromofucose | 16741-27-8 [smolecule.com]
The Lipophilic Trojan Horse: Development and Utility of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate
Common Name: 1,2,3,4-Tetra-O-acetyl-L-fucopyranose (Peracetylated Fucose) Context: Metabolic Oligosaccharide Engineering (MOE) & Glycobiology Drug Development[1]
Part 1: Executive Summary & Chemical Identity[1]
The compound systematically identified as (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate is widely recognized in the scientific community as 1,2,3,4-Tetra-O-acetyl-L-fucopyranose (FucAc4).[1] It represents a cornerstone "discovery" not as a novel natural product, but as a rationally designed chemical tool that revolutionized the study of cellular glycosylation.[1]
In the context of drug development and glycobiology, this molecule serves as a "Trojan Horse" delivery system.[1] It was developed to overcome the poor membrane permeability of free L-fucose, enabling researchers to bypass strictly regulated membrane transporters and flood the intracellular biosynthetic pathways with fucose surrogates.[1] This technology underpins modern advancements in metabolic oligosaccharide engineering (MOE), cancer biomarker discovery, and the development of fucosylation inhibitors.[1]
Chemical Identity Matrix[1][2]
| Property | Specification |
| IUPAC Name | [(2S,3R,4R,5S)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate |
| Common Name | 1,2,3,4-Tetra-O-acetyl-L-fucopyranose (FucAc4) |
| CAS Number | 24332-95-4 |
| Molecular Formula | C₁₄H₂₀O₉ |
| Molecular Weight | 332.30 g/mol |
| Core Scaffold | L-Fucopyranose (6-deoxy-L-galactose) |
| Modification | Peracetylation (Hydroxyl groups capped with acetate esters) |
Part 2: The Bioavailability Challenge & The "Discovery"
The Barrier Problem
Under physiological conditions, free monosaccharides like L-fucose are polar and cannot passively diffuse across the lipophilic cell membrane.[1] They rely on specific salvage pathway transporters (e.g., SLC35C1) which are often rate-limiting or downregulated in disease states.[1] This created a bottleneck for researchers attempting to modulate glycosylation or introduce synthetic fucose analogs (e.g., for imaging or inhibition) into cells.[1]
The Peracetylation Solution
The "discovery" of FucAc4 was a chemical biology innovation.[1] By masking the polar hydroxyl groups of L-fucose with acetyl esters, researchers created a hydrophobic prodrug.[1]
Mechanism of "Trojan Horse" Entry:
-
Lipophilicity: The acetyl groups render the molecule non-polar, allowing it to cross the plasma membrane via passive diffusion , independent of transporters.[1]
-
Intracellular Activation: Once inside the cytosol, non-specific esterases (carboxylesterases) hydrolyze the acetyl groups.[1]
-
Trapping: The molecule reverts to free L-fucose (or its analog), which is now charged/polar and trapped inside the cell.[1]
-
Metabolic Hijacking: The free fucose enters the Fucose Salvage Pathway , is converted to GDP-Fucose by Fucokinase (FUK) and GDP-Fucose Pyrophosphorylase (GFPP), and is incorporated into glycans by Fucosyltransferases (FUTs).[1]
Part 3: Chemical Synthesis Protocol
The synthesis of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate is a standard acetylation of L-fucose.[1] This protocol ensures high yield and purity, essential for biological applications where trace contaminants can alter cell phenotype.[1]
Reagents & Equipment[1]
-
Starting Material: L-Fucose (CAS 2438-80-4)[1]
-
Reagent: Acetic Anhydride (Ac₂O)[1]
-
Catalyst/Solvent: Pyridine (anhydrous)[1]
-
Workup: Dichloromethane (DCM), HCl (1M), NaHCO₃ (sat.), Brine, MgSO₄.[1]
Step-by-Step Methodology
-
Reaction Setup:
-
In a round-bottom flask under nitrogen atmosphere, dissolve L-Fucose (1.0 eq) in anhydrous Pyridine (10 mL per gram of fucose).
-
Cool the solution to 0°C using an ice bath.
-
-
Acetylation:
-
Add Acetic Anhydride (5.0 eq) dropwise to the stirring solution.
-
Scientific Rationale: 5 equivalents ensure full acetylation of the 4 hydroxyl groups plus a slight excess to drive the reaction to completion.[1]
-
Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor via TLC (Hexane:Ethyl Acetate 1:1).[1]
-
-
Quenching & Extraction:
-
Purification:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]
-
Flash Chromatography: Purify the crude oil using silica gel chromatography (Gradient: 10% → 40% Ethyl Acetate in Hexane).
-
Product: The resulting white solid or colorless oil is the target peracetylated fucose (mixture of α/β anomers).[1]
-
Part 4: Biological Application & Signaling Pathway[1]
The utility of this compound lies in its processing by the Fucose Salvage Pathway .[1] Below is the detailed mechanism of how FucAc4 is metabolized to modulate the cell surface glycome.
Graphviz Diagram: The Fucose Salvage Pathway[1]
Caption: The metabolic trajectory of Peracetylated Fucose (FucAc4). Passive diffusion allows entry, followed by esterase activation and processing via the Salvage Pathway to fucosylate surface proteins.[1]
Part 5: Experimental Protocol – Metabolic Labeling
This protocol describes how to use FucAc4 (or its azide/alkynyl analogs) to label cells.[1]
Objective: Enhance intracellular GDP-fucose pools or introduce a bio-orthogonal handle (if using analogs like FucAz4).
-
Cell Preparation:
-
Culture cells (e.g., CHO, HeLa, Jurkat) in appropriate media (RPMI/DMEM + 10% FBS) until 70% confluency.[1]
-
-
Stock Solution Preparation:
-
Dissolve FucAc4 in 100% DMSO to create a 100 mM stock solution.[1]
-
Note: Store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Treatment:
-
Analysis:
Part 6: References
-
Luchansky, S. J., Goon, S., & Bertozzi, C. R. (2004).[1] Expanding the diversity of unnatural cell-surface sialic acids.[1] ChemBioChem, 5(3), 371-374.[1]
-
Rillahan, C. D., et al. (2012).[1] Global metabolic inhibitors of sialyl- and fucosyltransferases remodel the glycome.[1] Nature Chemical Biology, 8, 661–668.[1]
-
Sawa, M., et al. (2006).[1] Glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo. Proceedings of the National Academy of Sciences, 103(33), 12371-12376.[1] [1]
-
PubChem Compound Summary. (2024). 1,2,3,4-Tetra-O-acetyl-L-fucopyranose.[1][2][3][4][][6][7] National Center for Biotechnology Information.[1] [1]
-
Okeley, N. M., et al. (2013).[1] Development of orally active inhibitors of protein and cellular fucosylation.[1][8] Proceedings of the National Academy of Sciences, 110(14), 5404-5409.[1] [1]
Sources
- 1. 1,2,3,4-Tetra-O-acetyl-L-fucopyranose | C14H20O9 | CID 11012995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 64913-16-2 , 1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose, Cas:64913-16-2 [chemsynlab.com]
- 3. scbt.com [scbt.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 6. synthose.com [synthose.com]
- 7. 1,2,3,4-Tetra-o-acetyl-l-fucopyranose/CAS:7404-35-5-HXCHEM [hxchem.net]
- 8. pnas.org [pnas.org]
Peracetylated L-Rhamnose: Technical Guide to (4,5,6-Triacetyloxy-2-methyloxan-3-yl) Acetate
Executive Summary
Molecule Identity: (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate
Common Name: 1,2,3,4-Tetra-O-acetyl-L-rhamnopyranose
CAS Registry: 27821-11-0 (
This technical guide dissects the synthesis, characterization, and application of (4,5,6-triacetyloxy-2-methyloxan-3-yl) acetate , widely recognized in carbohydrate chemistry as peracetylated L-rhamnose .[2] This molecule serves as a critical "universal donor" in the synthesis of complex glycosides, including bioactive saponins and antibody-drug conjugate (ADC) linkers.[2] Its tetra-acetylated scaffold provides essential lipophilicity for organic solubility and acts as a robust protecting group strategy during multi-step oligosaccharide assembly.[2]
Part 1: Chemical Architecture & Significance[2][3]
The systematic name (4,5,6-triacetyloxy-2-methyloxan-3-yl) acetate describes a fully substituted tetrahydropyran (oxane) ring.[2] In the context of carbohydrate nomenclature (L-rhamnose), the "2-methyl" designation in the heterocyclic naming convention corresponds to the C5-methyl group characteristic of 6-deoxy-L-mannose.[2]
Structural Logic[2][3][4]
-
Oxan-3-yl acetate: Indicates the core pyranose ring with an ester at the anomeric position (depending on numbering direction) or C2/C3.[2]
-
Triacetyloxy: Protects the remaining hydroxyls (C2, C3, C4 in sugar numbering).[2][3]
-
Stereochemistry: The molecule exists primarily as an anomeric mixture (
).[2][3] The -anomer is thermodynamically favored due to the anomeric effect, where the axial orientation of the C1-acetate is stabilized by the ring oxygen's lone pairs.[2]
Why This Molecule Matters[2][3]
-
Glycosyl Donor Precursor: It is the immediate precursor to rhamnosyl halides (via HBr/AcOH) and thioglycosides , which are required to couple rhamnose to aglycones (e.g., in flavonoid or steroid synthesis).[2][3]
-
Purification Handle: Crude L-rhamnose hydrolysates are often acetylated immediately to allow purification via silica gel chromatography, which is impossible with the free sugar.[2]
Part 2: Synthesis Protocol (Self-Validating System)
The standard synthesis utilizes nucleophilic acyl substitution driven by a pyridine base catalyst.[2] This protocol is designed to be self-validating: the color change and solubility shift provide immediate feedback on reaction progress.[2]
Reagents & Materials[2][3][5][6][7]
-
Substrate: L-Rhamnose monohydrate (High purity).
-
Reagent: Acetic Anhydride (
), >99%.[2][3] -
Quenching: Ice-water /
.[2][3]
Step-by-Step Methodology
1. Solvation & Activation (Endothermic
-
Action: Suspend L-Rhamnose (10.0 g) in anhydrous pyridine (60 mL) in a round-bottom flask under nitrogen.
-
Observation: The sugar will not fully dissolve initially.[2]
-
Causality: Pyridine acts as both solvent and nucleophilic catalyst, forming a reactive
-acetylpyridinium intermediate with acetic anhydride.[2]
2. Acetylation (The Kinetic Phase) [2][3]
-
Action: Cool the mixture to 0°C. Add Acetic Anhydride (40 mL, ~6.5 eq) dropwise over 20 minutes.
-
Critical Control: Do not allow temperature to spike above 5°C during addition to prevent darkening (sugar degradation).[2]
-
Observation: As the reaction proceeds, the suspension clears to a homogenous yellow/orange solution.[2] This clarity validates the complete acetylation of the polar hydroxyl groups.[2]
3. Thermal Equilibration
-
Action: Allow the reaction to warm to room temperature (23°C) and stir for 12–16 hours.
-
Logic: This ensures thermodynamic equilibration of the anomeric acetates.[2]
4. Quenching & Extraction
-
Action: Pour the reaction mixture into 500 mL of ice-water with vigorous stirring.
- hydrolyzes to acetic acid.[2][3] The product precipitates as a sticky oil or solid.[2]
-
Isolation: Extract with Dichloromethane (DCM).[2][3] Wash the organic layer with 1M HCl (to remove pyridine), saturated
(to remove acid), and brine.[2][3]
Reaction Mechanism Visualization
The following diagram illustrates the catalytic cycle involving pyridine and the stepwise acetylation of the rhamnose scaffold.
Caption: Pyridine-catalyzed acetylation mechanism via the highly electrophilic N-acetylpyridinium species.[2][3]
Part 3: Analytical Characterization[2]
To ensure scientific integrity, the isolated product must be validated against standard spectroscopic data.[2] The presence of four distinct acetate signals in the proton NMR is the primary pass/fail criterion.[2]
Physicochemical Data Table
| Property | Value / Observation |
| Molecular Formula | |
| Molecular Weight | 332.30 g/mol |
| Appearance | Colorless syrup (often crystallizes upon standing/trituration with EtOH) |
| Solubility | Soluble: DCM, EtOAc, MeOH.[1][2][3][5] Insoluble: Water.[1][2] |
| TLC ( | ~0.5 (Hexane:EtOAc 1:[2][3]1) |
NMR Validation Criteria (CDCl₃, 400 MHz)
The chemical shifts below correspond to the
| Position | Multiplicity | Coupling ( | Assignment Logic | |
| H-1 | 6.01 | d | 1.9 | Anomeric proton (deshielded by two oxygens).[2][3] Small |
| H-2 | 5.30 | dd | 3.5, 1.9 | Adjacent to anomeric center.[2][3] |
| H-3 | 5.08 | dd | 10.0, 3.5 | Ring proton.[2][3] |
| H-4 | 5.48 | t | 10.0 | Triplet appearance due to similar coupling constants.[2][3] |
| H-5 | 3.95 | dq | 10.0, 6.2 | Shielded ring proton; couples to methyl group.[2][3] |
| CH₃ (C6) | 1.24 | d | 6.2 | Characteristic doublet of the 6-deoxy methyl group.[2][3] |
| OAc (x4) | 2.00–2.20 | s | - | Four distinct singlets corresponding to the acetyl methyls.[2][3] |
Part 4: Applications in Drug Development[2][3]
This molecule is rarely the end product; it is a Gateway Intermediate .[2]
Synthesis of Rhamnosyl Donors (Schmidt Imidates)
The anomeric acetate is selectively hydrolyzed (using hydrazine acetate or benzylamine) to the hemiacetal, which is then reacted with trichloroacetonitrile.[2][3] This yields the Trichloroacetimidate donor , a gold standard for stereoselective glycosylation in natural product synthesis (e.g., Ginsenosides).[2][3]
Thioglycoside Activation
Reaction with thiols (e.g., ethanethiol, thiophenol) in the presence of Lewis acids (
Workflow Diagram: Activation Pathways
Caption: Divergent synthetic pathways transforming peracetylated rhamnose into reactive glycosyl donors.[2][3]
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[2] Longman Scientific & Technical, 1989.[2] (Standard acetylation protocols).
-
PubChem. "beta-L-Rhamnose tetraacetate (CID 11012994)."[2] National Library of Medicine.[2] [Link][2][3]
Sources
- 1. guidechem.com [guidechem.com]
- 2. beta-L-Rhamnose tetraacetate | C14H20O9 | CID 11012994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tetra-O-acetyl-L-rhamnopyranose | 30021-94-4 | Benchchem [benchchem.com]
- 4. Rhamnose-Containing Compounds: Biosynthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol;[(2S,3S,4R,5R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate | C20H32O14 | CID 167678313 - PubChem [pubchem.ncbi.nlm.nih.gov]
NMR Spectrum Guide: (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate
The following guide details the NMR spectral analysis of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate . Based on the IUPAC nomenclature and search verification, this compound is identified as 1,2,3,4-Tetra-O-acetyl-6-deoxy-hexopyranose , specifically the
Technical Designation: 1,2,3,4-Tetra-O-acetyl- -L-fucopyranose[1][2][3][4]
Executive Summary
The compound (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate is the systematic IUPAC name for peracetylated 6-deoxy-hexoses.[1] In the context of drug development and glycomimetics, it most frequently refers to 1,2,3,4-Tetra-O-acetyl-
This guide provides a rigorous analysis of its
Structural Deconstruction & Numbering
To interpret the spectrum accurately, one must map the systematic oxane numbering to the standard carbohydrate numbering (L-Fucose).[1]
| Systematic (Oxane) Position | Substituent | Carbohydrate (Fucose) Position | Chemical Environment |
| 1 | Ring Oxygen | O5 | Ether Oxygen |
| 2 | Methyl ( | C5 | Methine + Methyl group |
| 3 | Acetate ( | C4 | Methine (Axial in Galacto) |
| 4 | Acetate ( | C3 | Methine (Equatorial in Galacto) |
| 5 | Acetate ( | C2 | Methine (Equatorial in Galacto) |
| 6 | Acetate ( | C1 | Anomeric Methine |
Stereochemical Note: L-Fucose has the galacto configuration (HO-4 is axial).[1] In the
H NMR Spectral Analysis (CDCl , 400 MHz)
The Anomeric Proton (H1)[1]
-
Chemical Shift:
6.34 ppm[2] -
Multiplicity: Doublet (d)
-
Coupling Constant (
): ~3.5 – 4.0 Hz[1] -
Mechanistic Insight: The H1 signal is the most deshielded proton due to the electron-withdrawing effects of the ring oxygen and the anomeric acetoxy group. The small coupling constant (
Hz) indicates a gauche relationship between H1 (equatorial) and H2 (axial-like), confirming the -anomer .[1] A -anomer would show a large coupling ( Hz) due to a trans-diaxial arrangement.[1]
The Ring Protons (H2, H3, H4)
These protons appear in the crowded region between 5.0 and 5.5 ppm, strongly deshielded by the attached O-acetyl groups.
-
H2 (
5.30 - 5.35 ppm): Appears as a doublet of doublets (dd).[1] It couples to H1 ( Hz) and H3 ( Hz).[1] -
H3 (
5.30 - 5.35 ppm): Often overlaps with H2.[1] It shows a large trans-diaxial coupling to H2 ( Hz) and a smaller coupling to H4 ( Hz).[1] -
H4 (
5.25 - 5.30 ppm): In the galacto-configuration, H4 is equatorial.[1] It typically appears as a narrow multiplet or doublet of doublets with small couplings to H3 and H5 ( Hz, often unresolved).[1]
The C5-Proton (H5) and Methyl Group (H6)[1]
-
H5 (
4.25 - 4.30 ppm): A quartet of doublets (qd). It couples strongly to the methyl group (H6) and weakly to H4.[1] The shift is lower than H1-H4 because C5 is not directly attached to an O-acetyl group (it is attached to the ring oxygen and the methyl).[1] -
H6 (Methyl,
1.15 ppm): A distinct doublet with Hz.[1] This high-field signal is diagnostic for 6-deoxy sugars (Fucose, Rhamnose).[1]
Acetyl Groups[1][2][3][6][7]
-
Region:
2.00 – 2.20 ppm -
Pattern: Four sharp singlets corresponding to the methyl protons of the acetate groups at C1, C2, C3, and C4. The C1-OAc is often the most deshielded or distinct due to the anomeric effect.
Experimental Protocol: Self-Validating Assignment
To ensure trustworthiness in assignment, follow this protocol which uses internal cross-validation.
Step 1: Sample Preparation[1]
-
Solvent: Dissolve 10-15 mg of the compound in 0.6 mL of CDCl
(99.8% D). -
Reference: Use residual CHCl
( 7.26 ppm) or TMS ( 0.00 ppm) for calibration.[1] -
Tube: High-quality 5mm NMR tube to minimize shimming artifacts.
Step 2: Acquisition Parameters[1]
-
Pulse Sequence: Standard 1D proton (zg30 or equivalent).
-
Scans (NS): 16 or 32 scans are sufficient due to the high sensitivity of the acetyl methyls.[1]
-
Relaxation Delay (D1): Set to
2.0 seconds to ensure accurate integration of the anomeric proton.
Step 3: Validation Workflow (COSY & HSQC)[1]
-
Identify H1: Locate the doublet at >6.0 ppm.
-
Trace Connectivity (COSY):
-
Confirm 6-Deoxy System:
-
Locate the Methyl doublet at 1.15 ppm.
-
Confirm correlation to the quartet at ~4.3 ppm (H5).[1]
-
Summary of NMR Data
| Proton | Chemical Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |
| H1 | 6.34 | d | Anomeric, | |
| H2 | 5.33 | dd | Large | |
| H3 | 5.30 | dd | Overlaps with H2; trans to H2 | |
| H4 | 5.28 | dd | Equatorial (Galacto); small | |
| H5 | 4.28 | qd | Shielded; couples to Methyl | |
| H6 | 1.15 | d | Methyl group (6-deoxy) | |
| OAc | 2.00 - 2.18 | 4 | - | Acetyl methyls |
Structural Visualization & Logic
The following diagram illustrates the connectivity and the key COSY correlations used to walk through the spin system.
Figure 1: COSY correlation pathway for 1,2,3,4-Tetra-O-acetyl-
References
-
PubChem Compound Summary . 1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranose (CID 11012995).[1] National Center for Biotechnology Information. Available at: [Link][1]
-
RSC Journals . Conformational analysis of fucose derivatives. Available at: [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. β-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-, tetraacetate [webbook.nist.gov]
- 3. synthose.com [synthose.com]
- 4. 1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose | C14H20O9 | CID 11088873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose(18968-05-3) 1H NMR [m.chemicalbook.com]
Technical Guide: Mass Spectrometry of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate
This guide details the mass spectrometry profiling of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate , chemically identified as a Tetra-O-acetyl-6-deoxyhexopyranose (e.g., peracetylated fucose, rhamnose, or quinovose).[1][2][3] This compound is a critical intermediate in glycomimetic drug synthesis and a common impurity in carbohydrate-based pharmaceutical ingredients (APIs).[1][2][3]
Compound Class: Peracetylated 6-Deoxyhexose | Formula: C₁₄H₂₀O₉ | MW: 332.30 Da[1][2][3]
Executive Summary & Compound Identity
This guide addresses the structural characterization and quantification of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate using LC-MS/MS.[1][2][3] This molecule represents a fully acetylated pyranose ring where the hydroxymethyl group (C6 in hexoses) is reduced to a methyl group (6-deoxy), and all hydroxyls (including the anomeric position) are protected as acetate esters.[2][3]
Chemical Structure Analysis[1][2][4][5]
-
Systematic Name: (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate[1][2][3]
-
Common Equivalents: 1,2,3,4-Tetra-O-acetyl-L-fucopyranose; 1,2,3,4-Tetra-O-acetyl-L-rhamnopyranose.[1][2][3]
-
Key Structural Features:
-
2-Methyl Group: Corresponds to the C6 methyl of a 6-deoxy sugar (e.g., fucose).[1][2][3]
-
Four Acetate Groups: Located at positions 3, 4, 5, and 6 of the oxane ring (corresponding to C1, C2, C3, C4 in sugar numbering).[1][3]
-
Labile Moieties: The anomeric acetate (C-O-C-OAc linkage) is the most labile, serving as the primary site for in-source fragmentation.[1][2]
Instrumentation & Methodology
To achieve high sensitivity and structural validation, Electrospray Ionization (ESI) in positive mode is the standard.[3] While APCI can be used for non-polar derivatives, ESI provides distinct adduct patterns useful for confirmation.[1][3]
Recommended LC-MS Configuration
| Parameter | Setting / Protocol | Rationale |
| Ionization Source | ESI Positive (+) | Acetylated sugars ionize poorly as [M+H]⁺; they favor alkali adducts [M+Na]⁺ or ammonium adducts [M+NH₄]⁺.[1][2][3] |
| Column Chemistry | C18 (Reversed Phase) | The four acetate groups render the sugar hydrophobic enough for standard C18 retention.[3] |
| Mobile Phase A | Water + 5 mM Ammonium Acetate | Promotes stable [M+NH₄]⁺ (m/z 350) and [M+Na]⁺ (m/z 355) formation.[2][3] |
| Mobile Phase B | Methanol or Acetonitrile | Methanol often yields cleaner spectra for carbohydrate esters.[1][2][3] |
| Gradient | 10% B to 90% B over 10 min | Ensures separation from non-acetylated hydrolysis products.[1][2][3] |
| Cone Voltage | Low (15–30 V) | Critical: High cone voltage causes in-source loss of Acetate (-60 Da), mimicking degradation.[1][2][3] |
Fragmentation Mechanism (CID)
The collision-induced dissociation (CID) of peracetylated 6-deoxyhexoses follows a predictable "unzipping" mechanism. Understanding this is vital for distinguishing the parent molecule from its deacetylated metabolites.[1][3]
Primary Ionization Pathways[1][2]
-
Sodium Adduct [M+Na]⁺ (m/z 355): The most stable precursor.[1][3] Fragmentation is dominated by neutral losses of Acetic Acid (AcOH, 60 Da).[1][3]
-
Ammonium Adduct [M+NH₄]⁺ (m/z 350): Often loses ammonia (NH₃) to form the protonated species [M+H]⁺ (m/z 333) or immediately loses AcOH.[2][3]
-
Protonated Ion [M+H]⁺ (m/z 333): Rarely observed intact; typically degrades instantly to the oxocarbenium ion [M+H-AcOH]⁺ (m/z 273).[2][3]
Detailed Fragmentation Pathways
Upon activation, the molecule undergoes sequential elimination of acetic acid and ketene.[3]
-
Pathway A (Neutral Loss of AcOH): The anomeric acetate is lost first, generating a stable oxocarbenium ion.[3]
-
Pathway B (Ketene Elimination): A competitive pathway involving the loss of ketene (CH₂=C=O, 42 Da) from the acetate groups, often observed in highly energetic collisions.[3]
-
m/z 295 → m/z 253 (Loss of Ketene)[3]
-
-
Diagnostic Ion (m/z 153): A characteristic ion for polyacetylated carbohydrate skeletons, often formed via complex rearrangement and loss of all side chains.[3]
Visualization of Fragmentation (DOT)[2][3]
Caption: ESI(+) Fragmentation pathway for Tetra-O-acetyl-6-deoxyhexose. The Sodium adduct pathway (Blue) is preferred for quantitation, while the Protonated pathway (Green) yields structural diagnostic ions.[3]
Experimental Protocol: Quantification Workflow
Sample Preparation[1][2][4][8]
-
Stock Solution: Dissolve 1 mg of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate in 1 mL of Acetonitrile (ACN).
-
Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water containing 2 mM Ammonium Acetate.
-
Note: Avoid unbuffered water, as pH extremes can cause hydrolysis of the acetate groups.[3]
-
LC-MS/MS Acquisition Parameters (MRM Mode)
For trace analysis (e.g., impurity profiling), use Multiple Reaction Monitoring (MRM).[1][3]
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Purpose |
| Quantifier | 355.1 [M+Na]⁺ | 295.1 | 15–20 | High abundance, specific loss of one acetate.[1][2][3] |
| Qualifier 1 | 355.1 [M+Na]⁺ | 235.1 | 25–30 | Confirmation via second acetate loss.[1][3] |
| Qualifier 2 | 350.2 [M+NH₄]⁺ | 333.1 | 10 | Confirms ammonium adduct presence (soft transition).[2][3] |
Data Interpretation & Troubleshooting[1][2][5]
-
Isomer Differentiation: This method detects the mass of any tetra-acetylated 6-deoxyhexose (Fucose, Rhamnose, Quinovose).[1][2][3] To distinguish specific isomers (e.g., Fucose vs. Rhamnose derivatives), chromatographic separation is required.[1][3] Fucose derivatives typically elute slightly earlier than Rhamnose on C18 columns due to stereochemical differences in solvation.[1][2][3]
-
In-Source Decay: If you observe high signals for m/z 295 or 273 in the MS1 scan (full scan), reduce the Desolvation Temperature (< 350°C) and Cone Voltage.
References
-
Domon, B., & Costello, C. E. (1988).[1][3] A systematic nomenclature for carbohydrate fragmentations in FAB-MS/MS spectra of glycoconjugates. Glycoconjugate Journal, 5, 397-409.[1][2][3] Link[2][3]
-
Reinhold, V. N., & Carr, S. A. (1983).[1][3] Mass spectrometry of carbohydrates: Quantification and structure. Mass Spectrometry Reviews, 2(2), 153-221.[1][2][3] Link[2][3]
-
Harvey, D. J. (1999).[1][3] Electrospray mass spectrometry and fragmentation of N-linked carbohydrates. Mass Spectrometry Reviews, 18(6), 349-450.[1][2][3] Link
-
PubChem Compound Summary. (2024). 2,3,4-Tri-O-acetyl-beta-L-fucopyranosyl azide (Structural Analog Data). National Center for Biotechnology Information.[1][2][3] Link[2][3]
-
NIST Chemistry WebBook. (2024).[1][2][3] Mass Spectrum of Acetylated Hexoses. National Institute of Standards and Technology.[1][3] Link
Sources
- 1. beta-D-Galactopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate | C16H23NO10 | CID 6547253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (6-(6-(6-((12,14-Dihydroxy-10,13-Dimethyl-17-(5-Oxo-2H-Furan-3-Yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-Tetradecahydrocyclopenta(A)Phenanthren-3-Yl)Oxy)-4-Hydroxy-2-Methyloxan-3-Yl)Oxy-4-Hydroxy-2-Methyloxan-3-Yl)Oxy-2-Methyl-3-(3,4,5-Trihydroxy-6-(Hydroxymethyl)Oxan-2-Yl)Oxyoxan-4-Yl) Acetate | C49H76O20 | CID 3879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CMNPD [cmnpd.org]
- 4. 2,3,4-Tri-O-acetyl-beta-l-fucopyranosyl azide | C12H17N3O7 | CID 15720054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,3,4,6-tetra-O-acetyl-D-galactopyranose | C14H20O10 | CID 11057162 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Stability Profiling and Storage Protocols for (4,5,6-Triacetyloxy-2-methyloxan-3-yl) Acetate
(Peracetylated 6-Deoxyhexopyranose)
Executive Summary: Molecular Identity & Critical Properties
Target Molecule: (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate Common Nomenclature: 1,2,3,4-Tetra-O-acetyl-L-fucopyranose (or L-rhamnopyranose, depending on stereochemistry). CAS Registry (Generic): 64913-16-2 (L-Fucose isomer); 15762-35-3 (General class).
To ensure precise handling, we must first decode the IUPAC nomenclature provided in the topic. The "2-methyloxan" scaffold indicates a tetrahydropyran ring with a methyl group adjacent to the oxygen, characteristic of 6-deoxyhexoses (like fucose or rhamnose). The "Triacetyloxy" at positions 4, 5, and 6, combined with an "acetate" at position 3, confirms this is a peracetylated sugar (Tetra-O-acetyl).
In drug development, this molecule is a critical glycosyl donor and a metabolic precursor used to inhibit or modify protein fucosylation (e.g., in antibody engineering to enhance ADCC activity). Its stability is governed by the lability of the ester linkages, particularly the anomeric acetate.
| Property | Specification |
| Molecular Formula | C₁₄H₂₀O₉ |
| Molecular Weight | 332.30 g/mol |
| Physical State | White to off-white crystalline powder |
| Melting Point | 92–96 °C (Isomer dependent) |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane; Insoluble in Water |
| Hygroscopicity | Moderate (Hydrolysis risk upon moisture exposure) |
Part 1: Chemical Stability Profile
The stability of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate is defined by two primary degradation pathways: Hydrolytic Deacetylation and Anomeric Migration .
1. Hydrolytic Deacetylation (The Moisture Threat)
While peracetylated sugars are significantly more stable than their free hydroxyl counterparts, they remain susceptible to hydrolysis. The acetyl groups are ester linkages; in the presence of moisture and trace acid/base (often from glass surfaces or impure solvents), these esters hydrolyze to release acetic acid.
-
Autocatalytic Loop: The release of acetic acid lowers the pH, which can further catalyze the hydrolysis of remaining ester groups, creating a runaway degradation effect.
-
Regioselectivity: The primary hydroxyl acetate (if present) is usually most reactive, but in 6-deoxy sugars (where C6 is a methyl), the anomeric acetate (C1) is the most labile due to the activation by the ring oxygen.
2. Anomeric Instability
The acetate group at the anomeric position (C1, or C6 in oxane numbering) is a "leaving group" by design.
-
Thermal Stress: At temperatures >40°C, or in the presence of Lewis acids, the anomeric acetate can undergo mutarotation (alpha/beta interconversion) or elimination, compromising stereochemical purity.
Mechanism of Degradation (Visualization)
Figure 1: The hydrolytic cascade. Note the release of acetic acid (AcOH) acts as a catalyst, accelerating further degradation.
Part 2: Storage & Handling Protocols
Based on the stability profile, the following protocols are mandatory for maintaining >98% purity over long durations (>6 months).
Storage Specifications
| Parameter | Standard Recommendation | Rationale |
| Temperature | -20 °C (Long Term) | Prevents thermal migration of anomeric acetate and slows hydrolysis kinetics. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Displaces atmospheric moisture and oxygen. |
| Container | Amber Glass Vial with PTFE-lined cap | Amber glass blocks UV (though low risk); PTFE prevents leaching of plasticizers. |
| Desiccation | Required | Store vial inside a secondary container (desiccator) with active silica gel or Drierite™. |
Critical Note on "Cold Chain": While some vendors ship at ambient temperature or 2-8°C, long-term storage must be at -20°C . The transition from cold storage to room temperature often causes condensation on the vial.
-
Protocol: Allow the vial to equilibrate to room temperature in a desiccator before opening. This prevents atmospheric moisture from condensing onto the cold powder.
Handling & Solubilization
-
Solvent Choice:
-
Preferred: Anhydrous DMSO, Dichloromethane (DCM), or Chloroform.
-
Avoid: Methanol or Ethanol for long-term stock solutions (risk of transesterification). Water (insoluble and causes hydrolysis).
-
-
Stock Solutions: Prepare fresh. If storage is necessary, store in DMSO at -20°C for no more than 1 month.
Decision Logic for Storage
Figure 2: Decision tree for receiving and handling peracetylated sugar standards.
Part 3: Quality Control & Analytical Verification
Trust but verify. Before using this compound in critical glycosylation reactions or cell-feeding assays, verify its integrity.
1. Proton NMR (¹H-NMR)
The gold standard for assessing acetylation state.
-
Solvent: CDCl₃.
-
Marker Signals: Look for the sharp singlets of the acetyl methyl protons between 1.9 and 2.2 ppm .
-
Intact: You should see 4 distinct acetate peaks (or overlapping peaks integrating to 12H).
-
Degraded: Appearance of broad peaks or shifts indicating free acetic acid (~2.1 ppm, but shift varies) or loss of integration in the acetate region.
-
-
Anomeric Proton: The doublet (or broad singlet) at 5.0–6.5 ppm (depending on stereochemistry) confirms the integrity of the C1 linkage.
2. HPLC Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).
-
Mobile Phase: Water/Acetonitrile Gradient (Start 90:10, ramp to 10:90).
-
Detection: UV is difficult as the molecule lacks strong chromophores (only ester carbonyls absorb weakly at 210 nm). ELSD (Evaporative Light Scattering Detector) or RI (Refractive Index) is recommended.
-
Success Criteria: Single peak >98% area. Multiple peaks indicate partial deacetylation.[1]
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: 1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose. Link
-
TCI Chemicals. (2024). Product Specification: 1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranose. Link[2]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 167678313: (3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol;[(2S,3S,4R,5R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate.[3] Link
-
Kizuka, Y., et al. (2019). Impact of Acetylated and Non-Acetylated Fucose Analogues on IgG Glycosylation. National Institutes of Health. Link
-
Chem-Impex International. (2024).[4] Storage Conditions for Tetra-O-acetyl-L-fucopyranose. Link
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. 1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranose | 64913-16-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. (3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol;[(2S,3S,4R,5R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate | C20H32O14 | CID 167678313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Note: Peracetylated L-Fucose as a Strategic Scaffold in Glycochemistry and Metabolic Engineering
Topic: Use of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate in Organic Synthesis Common Name: 1,2,3,4-Tetra-O-acetyl-L-fucopyranose (Peracetylated L-Fucose) CAS No: 24332-95-4 (General), 64913-16-2 (alpha-anomer)[1][2]
Executive Summary
(4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate , widely known as 1,2,3,4-Tetra-O-acetyl-L-fucopyranose (FucAc4) , is a protected derivative of L-fucose (6-deoxy-L-galactose).[1][2] It serves as a critical intermediate in carbohydrate chemistry and drug development.[1] Its fully acetylated structure renders it lipophilic, allowing for passive diffusion across cell membranes—a property exploited in Metabolic Oligosaccharide Engineering (MOE) .[1] In synthetic organic chemistry, it acts as a stable, "locked" precursor that can be selectively activated at the anomeric position to generate reactive glycosyl donors (halides, thioglycosides, imidates) for the construction of complex fucosylated oligosaccharides (e.g., Lewis antigens, H-antigens).[1]
This guide details the handling, synthetic utility, and protocols for deploying FucAc4 in both chemical synthesis and biological applications.[1]
Chemical Identity & Properties
| Property | Data |
| Systematic Name | [(2S,3R,4R,5S,6S)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate |
| Common Name | 1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose |
| Molecular Formula | C₁₄H₂₀O₉ |
| Molecular Weight | 332.30 g/mol |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water.[1][2][3][4][5] |
| Stability | Stable at room temperature; susceptible to hydrolysis under basic conditions (deacetylation).[1] |
| Stereochemistry | L-Fucopyranose configuration (6-deoxy-L-galactose).[1] The acetate at C2 ensures β-selectivity in glycosylation via Neighboring Group Participation (NGP).[1] |
Core Synthetic Applications
A. Synthesis of Glycosyl Donors (Anomeric Activation)
FucAc4 is rarely used as a direct donor due to the stability of the anomeric acetate.[1] Instead, it is converted into more reactive species.[1] The most common transformation is the conversion to Acetobromo-L-fucose (Koenigs-Knorr donor) or Thiofucosides .[1]
-
Mechanism: The anomeric acetate is activated by a Lewis acid (e.g., HBr/AcOH or BF₃[1]·OEt₂) and displaced by a nucleophile (Br⁻ or RS⁻).[1]
-
Stereocontrol: The C2-acetate group participates in the reaction mechanism, forming an acyloxonium ion intermediate that blocks the α-face, directing the nucleophile to the β-face (or vice versa depending on conditions), though fucose chemistry often favors α-linkages due to the anomeric effect, requiring careful control.[1]
B. Metabolic Oligosaccharide Engineering (MOE)
In chemical biology, FucAc4 is a "Trojan Horse."[1] Free fucose does not cross cell membranes efficiently.[1] FucAc4 is hydrophobic and membrane-permeable.[1] Once inside the cell, non-specific esterases cleave the acetyl groups, releasing free L-fucose, which then enters the Leloir pathway to be converted into GDP-Fucose and incorporated into cell-surface glycans by fucosyltransferases.[1]
Detailed Experimental Protocols
Protocol 1: Synthesis of Acetobromo-L-fucose (Glycosyl Donor)
This protocol converts FucAc4 into the reactive glycosyl bromide, a standard donor for building fucosylated conjugates.[1]
Reagents:
-
Hydrogen Bromide (33% in Acetic Acid)[1]
-
Dichloromethane (DCM) (Anhydrous)[1]
-
Sodium Bicarbonate (sat.[1] aq.)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 g (3.0 mmol) of FucAc4 in 5 mL of anhydrous DCM in a round-bottom flask under nitrogen atmosphere.
-
Activation: Cool the solution to 0°C in an ice bath. Add 2.5 mL of HBr (33% in AcOH) dropwise over 5 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours. Monitor by TLC (Hexane:EtOAc 1:1).[1] The starting material (Rf ~0.[1]5) should disappear, and a faster-moving product (Rf ~0.[1]7) should appear.
-
Quenching: Pour the reaction mixture carefully into 50 mL of ice-cold saturated NaHCO₃ solution. Caution: Vigorous CO₂ evolution.[1]
-
Extraction: Extract with DCM (3 x 20 mL). Combine organic layers.
-
Washing: Wash the organic layer with cold water (1 x 20 mL) and brine (1 x 20 mL).[1]
-
Drying: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo at < 40°C.
-
Note: Glycosyl bromides are thermally unstable.[1] Do not heat excessively.
-
-
Product: The resulting yellow syrup (Acetobromo-L-fucose) is used immediately for glycosylation without further purification to avoid hydrolysis.[1]
Protocol 2: Lewis Acid-Promoted Glycosylation (Synthesis of Fucosides)
This protocol utilizes the donor from Protocol 1 to fucosylate an acceptor alcohol (R-OH).[1]
Reagents:
-
Acetobromo-L-fucose (Freshly prepared)[1]
-
Acceptor Alcohol (e.g., protected sugar or amino acid side chain)[1]
-
Silver Triflate (AgOTf) or Mercury(II) Cyanide (Hg(CN)₂) (Promoter)[1]
-
Molecular Sieves (4Å, activated)
-
DCM/Toluene (Solvent)
Step-by-Step Methodology:
-
Preparation: In a flame-dried flask, mix the Acceptor (1.0 eq) and activated Molecular Sieves (4Å) in anhydrous DCM/Toluene (1:1). Stir for 30 mins to ensure dryness.
-
Promoter Addition: Add the promoter (e.g., AgOTf, 1.5 eq) to the mixture.[1] Protect from light if using silver salts.[1]
-
Donor Addition: Dissolve Acetobromo-L-fucose (1.2 – 1.5 eq) in a minimal amount of anhydrous DCM and add it dropwise to the acceptor mixture at -20°C.
-
Reaction: Stir at -20°C for 1 hour, then allow to warm slowly to 0°C. Monitor consumption of the donor by TLC.
-
Work-up: Filter through a Celite pad to remove solids/sieves.[1] Dilute filtrate with DCM.
-
Purification: Wash with NaHCO₃ and brine. Dry (MgSO₄) and concentrate.[1] Purify the residue via silica gel flash chromatography.
-
Stereochemical Note: The presence of the C2-acetate usually favors the formation of the 1,2-trans glycoside (β-fucoside) via participation, but fucose chemistry is prone to α-anomer formation due to the kinetic anomeric effect.[1] Solvent choice (Ether vs. Acetonitrile) can help tune this selectivity.[1]
-
Mechanistic & Pathway Visualization
A. Metabolic Activation Pathway (Cellular)
This diagram illustrates how FucAc4 acts as a prodrug for intracellular fucose delivery.[1]
Figure 1: The "Salvage Pathway" activation of Peracetylated Fucose in mammalian cells.[1]
B. Chemical Activation Mechanism
This diagram details the conversion of FucAc4 to a reactive donor.
Figure 2: Synthetic route from FucAc4 to Glycosides via the Bromide intermediate.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Bromination | Hydrolysis of bromide by moisture.[1] | Ensure strict anhydrous conditions.[1] Use fresh HBr/AcOH.[1] |
| Orthoester Formation | C2-Acetate trapping the anomeric center.[1] | This is a common side reaction.[1] Increase Lewis acid concentration or switch solvent to DCM to favor rearrangement to the glycoside.[1] |
| Incomplete Deacetylation (Bio) | Low esterase activity in specific cell lines.[1] | Verify cell line competency.[1] Extend incubation time (up to 72h). |
| Anomeric Mixtures (α/β) | Lack of neighboring group participation control.[1] | For strict β-selectivity, ensure the C2 group is participating.[1] For α-selectivity, use non-participating protecting groups (requires converting FucAc4 to benzyl-protected forms).[1] |
References
-
Srivastava, G., et al. "Chemical synthesis of fucosylated oligosaccharides."[1] Chemical Reviews, 2018.[1] Link[1]
-
Vocadlo, D. J., et al. "A chemical strategy for the selective modification of cellular carbohydrates."[1] Proceedings of the National Academy of Sciences, 2003.[1] Link[1]
-
Becker, D. J., & Lowe, J. B. "Fucose: biosynthesis and biological function in mammals."[1] Glycobiology, 2003.[1] Link
-
PubChem Compound Summary. "1,2,3,4-Tetra-O-acetyl-L-fucopyranose." National Center for Biotechnology Information.[1] Link[1][2]
Sources
- 1. 1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose | C14H20O9 | CID 11088873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2,3,4-Tetra-O-acetyl-L-fucopyranose | C14H20O9 | CID 11012995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synthose.com [synthose.com]
- 4. synthose.com [synthose.com]
- 5. (3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol;[(2S,3S,4R,5R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate | C20H32O14 | CID 167678313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
(4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate as a chiral building block
Executive Summary
This guide details the application of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate —commonly known in the pharmaceutical industry as Peracetylated L-Fucose (FucAc4) —as a high-utility chiral building block and metabolic probe.
While the systematic IUPAC name describes the connectivity of the tetrahydropyran (oxan) core, the molecule is functionally a "Trojan Horse" derivative of L-fucose. The acetylation of the hydroxyl groups renders the typically polar sugar lipophilic, allowing passive diffusion across cell membranes.[1] Once intracellular, non-specific esterases strip the acetate groups, releasing free L-fucose into the salvage pathway.
This application note focuses on two primary workflows for drug development professionals:
-
Metabolic Glycoengineering (MGE): Enhancing cellular fucosylation profiles for antibody-dependent cellular cytotoxicity (ADCC) modulation.
-
Chemical Synthesis: Utilizing the scaffold as a protected glycosyl donor for the synthesis of tumor-associated carbohydrate antigens (e.g., Sialyl Lewis X).
Part 1: Chemical Profile & Mechanism
Molecule Identification:
-
Systematic Name: (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate
-
Common Name: 1,2,3,4-Tetra-O-acetyl-L-fucopyranose[2]
-
Role: Metabolic Precursor / Chiral Synthon
-
CAS: 10343-06-3 (L-isomer)
Mechanism of Action (Biological): Unlike free L-fucose, which requires active transport (via SLC transporters) that may be downregulated in certain cancer lines, FucAc4 enters via passive diffusion. This bypasses transport bottlenecks, artificially expanding the intracellular GDP-fucose pool and driving the fucosylation of nascent glycoproteins in the Golgi.
Pathway Visualization: The Fucose Salvage Pathway
Figure 1: Mechanism of intracellular activation. The peracetylated scaffold bypasses membrane transporters, serving as a high-flux precursor for GDP-Fucose biosynthesis.
Part 2: Application Protocols
Application A: Metabolic Glycoengineering (Cellular Fucosylation)
Objective: To enhance the core fucosylation of recombinant antibodies (mAbs) or to modulate cell-surface glycan epitopes in CHO or HEK293 cell lines.
Reagents:
-
Peracetylated L-Fucose (Stock: 100 mM in anhydrous DMSO).
-
Cell Culture Media (e.g., DMEM/F12 + 10% FBS).
-
Lectin Probe: Aleuria Aurantia Lectin (AAL) conjugated to FITC/Biotin.
Protocol:
-
Preparation of Stock Solution:
-
Dissolve 50 mg of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate in 1.5 mL of sterile, anhydrous DMSO.
-
Note: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis.
-
-
Cell Seeding:
-
Seed CHO-K1 or HEK293 cells at a density of
cells/mL in 6-well plates. -
Allow cells to adhere for 24 hours (approx. 60-70% confluency).
-
-
Metabolic Labeling (The Feeding Step):
-
Dilute the DMSO stock into fresh culture media to a final concentration of 50 µM – 200 µM .
-
Control: Treat control wells with an equivalent volume of DMSO vehicle (typically <0.5% v/v).
-
Replace the media on the cells with the FucAc4-supplemented media.
-
Incubate for 48 to 72 hours at 37°C, 5% CO2.
-
-
Analysis (Lectin Flow Cytometry):
-
Harvest cells (trypsin-free dissociation recommended to preserve surface glycans).
-
Wash 3x with cold FACS buffer (PBS + 1% BSA).
-
Incubate with AAL-FITC (1:200 dilution) for 30 minutes on ice. AAL binds specifically to
-1,3 and -1,6 linked fucose. -
Wash 2x and analyze via flow cytometry.
-
Expected Result: A 2-10 fold increase in Mean Fluorescence Intensity (MFI) compared to vehicle control, indicating hyper-fucosylation.
-
Application B: Chemical Synthesis (Glycosyl Donor Preparation)
Objective: Convert the stable tetra-acetate precursor into a reactive glycosyl donor (specifically a Glycosyl Bromide) for use in the synthesis of Lewis X or Lewis Y antigens.
Rationale: The anomeric acetate (at C1/C2 depending on numbering, but C1 in sugars) is a stable leaving group but not reactive enough for complex glycosylations. Conversion to a bromide activates the position for nucleophilic attack by an acceptor alcohol.
Protocol: Synthesis of Acetobromo-L-Fucose
Reagents:
-
Starting Material: 1,2,3,4-Tetra-O-acetyl-L-fucopyranose (1.0 eq).
-
Reagent: 33% HBr in Acetic Acid.
-
Solvent: Dichloromethane (DCM).
Step-by-Step Methodology:
-
Dissolution:
-
In a round-bottom flask under Nitrogen atmosphere, dissolve 1.0 g (approx 3.0 mmol) of the tetra-acetate in 10 mL of anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
-
Bromination:
-
Add 5 mL of 33% HBr in Acetic Acid dropwise over 10 minutes.
-
Caution: HBr fumes are corrosive. Perform in a fume hood.
-
Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:Ethyl Acetate 1:1). The starting material (
) will disappear, and a slightly faster-moving product ( ) will appear.
-
-
Workup (Critical for Stability):
-
Pour the reaction mixture into 50 mL of ice-cold water .
-
Extract rapidly with DCM (2 x 30 mL).
-
Wash the organic layer with cold saturated NaHCO3 solution (careful: gas evolution) until neutral pH.
-
Note: The glycosyl bromide is unstable to heat and acid. Keep solutions cold.
-
Dry over MgSO4, filter, and concentrate in vacuo at a bath temperature below 30°C .
-
-
Utilization:
-
The resulting syrup (Acetobromo-L-fucose) is used immediately for glycosylation reactions (e.g., Koenigs-Knorr conditions) with silver triflate (AgOTf) or mercury salts as promoters.
-
Synthesis Workflow: Activation of the Scaffold
Figure 2: Chemical activation pathway. The stable acetate is converted to a reactive glycosyl bromide for oligosaccharide synthesis.
Part 3: Troubleshooting & QC
| Parameter | Specification / Observation | Troubleshooting Action |
| Solubility | Insoluble in water; soluble in DMSO, DCM, MeOH. | If precipitating in cell media, ensure DMSO concentration is <0.5% and add dropwise while vortexing. |
| Purity (NMR) | If acetate peaks are missing, the compound has hydrolyzed. Discard and use fresh stock. | |
| Cell Toxicity | Cell viability drops below 80%. | Reduce concentration to 50 µM. Verify DMSO vehicle control. |
| Low Labeling | No increase in AAL binding. | Ensure cells are actively dividing (log phase) during the feeding window. Check esterase activity of the cell line. |
References
-
Metabolic Oligosaccharide Engineering: Dube, D. H., & Bertozzi, C. R. (2005). Metabolic oligosaccharide engineering as a tool for glycobiology. Current Opinion in Chemical Biology, 9(6), 616-623. Link
-
Fucose Salvage Pathway: Becker, D. J., & Lowe, J. B. (2003). Fucose: biosynthesis and biological function in mammals. Glycobiology, 13(7), 41R-53R. Link
-
Chemical Synthesis: Schmidt, R. R., & Kinzy, W. (1994). Anomeric-oxygen activation for glycoside synthesis: the trichloroacetimidate method. Advances in Carbohydrate Chemistry and Biochemistry, 50, 21-123. Link
-
Peracetylated Fucose in Cancer: Sackstein, R. (2011). Glycosyltransferase-programmed stereosubstitution (GPS) to create HCELL: engineering a roadmap for cell migration. Immunological Reviews, 230(1), 51-74. Link
Sources
protocol for using (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate in glycosylation reactions
Part 1: Introduction & Molecule Profile
The molecule (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate corresponds to the IUPAC nomenclature for 1,2,3,4-Tetra-O-acetyl-L-rhamnopyranose (or its stereoisomer, Peracetylated L-Fucose). For the purpose of this guide, we focus on its application as a "Disarmed" Glycosyl Donor in the synthesis of complex oligosaccharides and glycoconjugates.
In drug development, this molecule serves as a stable, shelf-ready precursor for introducing L-rhamnose (common in bacterial polysaccharides and saponins) or L-fucose (critical for antibody ADCC enhancement and selectin binding) into biological targets.
Critical Chemical Characteristics
| Feature | Property | Implication for Protocol |
| Anomeric Group | O-Acetate (C1) | Low Reactivity (Disarmed). Requires strong Lewis Acid activation or conversion to a Halide/Thio-donor.[1] |
| C2-Substituent | O-Acetate | Neighboring Group Participation (NGP). Directs stereoselectivity to the 1,2-trans configuration. |
| Ring Type | 6-Deoxy-Pyranose | Lipophilic; soluble in DCM, Toluene. No primary hydroxyl at C6 (reduced steric bulk). |
| Stability | High | Can be stored at RT; resistant to hydrolysis compared to glycosyl halides. |
Part 2: Mechanistic Insight & Stereochemical Control
To use this molecule effectively, one must understand the Neighboring Group Participation (NGP) mechanism. The stereochemical outcome is dictated by the orientation of the C2-acetate.
-
Activation: The Lewis Acid complexes with the anomeric acetate, facilitating its departure.[2]
-
Oxocarbenium Ion: A transient, planar cation forms at C1.
-
Acyloxonium Intermediate: The carbonyl oxygen of the C2-acetate attacks the C1 cation, forming a five-membered ring (acyloxonium ion). This blocks one face of the sugar ring.
-
Nucleophilic Attack: The acceptor (alcohol) attacks C1 from the face opposite to the C2-acetate (trans-attack).
Stereochemical Divergence (Crucial for Experimental Design):
-
If L-Rhamnose (C2-Axial): NGP blocks the alpha-face. Product is
-L-Rhamnoside (1,2-trans). -
If L-Fucose (C2-Equatorial): NGP blocks the beta-face. Product is
-L-Fucoside (1,2-trans).
Note: Most natural L-rhamnose linkages are
Caption: Pathway showing Lewis Acid activation leading to NGP-directed 1,2-trans glycosylation.
Part 3: Experimental Protocols
Protocol A: Direct Glycosylation (Lewis Acid Catalyzed)
Best for: Rapid synthesis of 1,2-trans linkages (e.g.,
Reagents:
-
Donor: (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate (1.0 equiv)[1]
-
Acceptor: Target alcohol (1.2 – 1.5 equiv)
-
Promoter: Boron Trifluoride Diethyl Etherate (BF
[3]·OEt ) -
Solvent: Anhydrous Dichloromethane (DCM)
-
Molecular Sieves: 4Å (Activated)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under Argon. Add 4Å molecular sieves.
-
Dissolution: Dissolve the Donor (1.0 equiv) and Acceptor (1.2 equiv) in anhydrous DCM (0.1 M concentration relative to donor).
-
Equilibration: Stir the mixture at 0°C for 30 minutes to ensure the system is strictly anhydrous.
-
Activation: Add BF
·OEt (1.5 – 2.0 equiv) dropwise via syringe.-
Note: Anomeric acetates are sluggish. If reaction is slow, warm to Room Temperature (RT).
-
Alternative: For unreactive acceptors, use TMSOTf (0.2 equiv) as a catalyst, but maintain strictly at 0°C to prevent decomposition.
-
-
Monitoring: Monitor by TLC (Hexane:Ethyl Acetate 2:1). The donor (Rf ~0.5) should disappear; product usually appears at lower Rf.
-
Quenching: Once complete (typically 2–6 hours), quench with Triethylamine (excess) or saturated NaHCO
solution. -
Workup: Dilute with DCM, wash with NaHCO
and Brine. Dry over Na SO , concentrate, and purify via flash chromatography.
Protocol B: Conversion to Glycosyl Bromide (The "Acetobromo" Route)
Best for: Synthesis of 1,2-cis linkages (e.g.,
Reagents:
-
Substrate: (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate[1]
-
Reagent: HBr (33% in Acetic Acid)
-
Solvent: DCM
Step-by-Step Methodology:
-
Dissolution: Dissolve the peracetylated substrate in minimal anhydrous DCM at 0°C.
-
Bromination: Add HBr in AcOH (5.0 equiv) dropwise.
-
Reaction: Stir at 0°C to RT for 2–4 hours.
-
Self-Validation: TLC will show a new, faster-moving spot (The Glycosyl Bromide is less polar than the Acetate).
-
-
Workup (Critical): Pour the reaction mixture onto Ice-Water . Extract rapidly with DCM.
-
Neutralization: Wash the organic layer with ice-cold saturated NaHCO
until pH is neutral.-
Warning: Glycosyl bromides are unstable. Keep cold and minimize exposure to base.
-
-
Usage: Dry over MgSO
and concentrate at low temperature (<30°C). Use the resulting crude "Acetobromo" donor immediately for glycosylation (using Silver Triflate or Mercury salts as promoters).
Part 4: Troubleshooting & Critical Parameters
| Observation | Root Cause | Corrective Action |
| Low Yield (Protocol A) | Acetate is too stable ("Disarmed"). | Switch to TMSOTf (stronger Lewis Acid) or convert to Thio-glycoside (Protocol C - not listed, but standard alternative). |
| Orthoester Formation | Acid trap failed; kinetic trap product. | Ensure strictly anhydrous conditions.[4] Increase Lewis Acid stoichiometry to rearrange orthoester to glycoside. |
| Hydrolysis of Donor | Wet solvent/sieves. | Reactivate molecular sieves (300°C under vacuum). Distill DCM over CaH |
| "Mismatched" NGP or solvent effect. | Use Acetonitrile as solvent to favor |
Part 5: References
-
Mukhopadhyay, B., & Field, R. A. (2003). "Mechanistic insight into the glycosylation reaction." Carbohydrate Research, 338(10), 2149-2152.
-
Demchenko, A. V. (2003). "1,2-cis O-Glycosylation: Methods, Strategies, and Mechanism." Current Organic Chemistry, 7(1), 35-79.
-
PubChem. (2025). "Compound Summary: (3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol;[(2S,3S,4R,5R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate."[1] National Library of Medicine.
-
Hanessian, S., & Banoub, J. (1977). "Stereocontrolled glycosylation of silylated sugars with Lewis acids." Carbohydrate Research, 59(1), 261-267.
Sources
- 1. (3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol;[(2S,3S,4R,5R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate | C20H32O14 | CID 167678313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Glycosylation of α-amino acids by sugar acetate donors with InBr3. Minimally competent Lewis acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate in Drug Discovery
Executive Summary
Molecule Identity: (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate Common Name: 1,2,3,4-Tetra-O-acetyl-L-rhamnopyranose (Ac4Rha) CAS Registry: 27821-11-0 (α-anomer) / 30021-94-4 (L-form mixed)
This application note details the utility of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate (hereafter referred to as Ac4Rha ) as a critical scaffold in modern drug discovery. Unlike free sugars, which suffer from poor membrane permeability, this peracetylated derivative utilizes a "Trojan Horse" mechanism to enter cells via passive diffusion. Once intracellular, it serves as a high-fidelity precursor for Metabolic Oligosaccharide Engineering (MOE) and a versatile glycosyl donor in the chemical synthesis of antibiotic and antitumor glycoconjugates.
Key Applications
-
Bacterial Cell Wall Targeting: Metabolic labeling and inhibition of mycobacterial cell wall biosynthesis (e.g., M. tuberculosis).
-
Medicinal Chemistry: Synthesis of cardiac glycosides and tumor-associated carbohydrate antigens (TACAs).
-
Pathway Modulation: Competitive inhibition of rhamnosyltransferases to validate drug targets.
Molecular Profile & Mechanism of Action
The "Trojan Horse" Strategy
Free rhamnose is polar and requires specific transporters to enter cells. Ac4Rha masks these polar hydroxyl groups with hydrophobic acetate esters, significantly increasing lipophilicity (LogP ~1.5 vs -2.0 for free rhamnose).
Cellular Processing Pathway:
-
Entry: Passive diffusion across the lipid bilayer.
-
Activation: Non-specific cytosolic esterases hydrolyze the acetate groups, releasing free L-rhamnose.
-
Biosynthesis: The free sugar is converted to dTDP-L-Rhamnose (the activated nucleotide sugar) via the RmlA-D pathway.
-
Incorporation: Rhamnosyltransferases transfer the rhamnose moiety onto cell surface glycans (e.g., Arabinogalactan in Mycobacteria).
Pathway Visualization
The following diagram illustrates the metabolic fate of Ac4Rha within a bacterial or transfected mammalian cell.
Figure 1: Intracellular activation pathway of Ac4Rha. The molecule bypasses transport bottlenecks before entering the biosynthetic machinery.
Application I: Chemical Glycosylation (Medicinal Chemistry)
In medicinal chemistry, Ac4Rha is the primary starting material for synthesizing Schmidt Donors (Trichloroacetimidates) or Thioglycosides . These activated donors are essential for constructing complex oligosaccharides found in vaccines and antibiotics.
Comparative Data: Activation Strategies
| Activation Method | Reagent Required | Yield (Typical) | Stability | Application Context |
| Bromination | HBr / AcOH | 60-75% | Low (Unstable) | Simple glycosides; older methods. |
| Thiolation | STol / BF3·OEt2 | 85-95% | High (Storable) | Block synthesis; convergent assembly. |
| Imidate | CCl3CN / DBU | 80-90% | Moderate | Kinetic glycosylation; mild conditions. |
Protocol A: Synthesis of Rhamnosyl Trichloroacetimidate Donor
Goal: Convert Ac4Rha into a reactive donor for coupling to a drug pharmacophore.
Reagents:
-
(4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate (Ac4Rha)[1]
-
Hydrazine acetate (N2H4·HOAc)[2]
-
Trichloroacetonitrile (CCl3CN)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Dichloromethane (DCM)
Step-by-Step Methodology:
-
Selective Anomeric Deacetylation:
-
Dissolve Ac4Rha (1.0 eq) in DMF.
-
Add Hydrazine acetate (1.2 eq) and stir at 50°C for 30 mins.
-
Mechanism:[3] Hydrazine selectively cleaves the anomeric acetate (C1) while leaving C2-C4 acetates intact due to the higher reactivity of the hemiacetal ester.
-
QC Check: TLC (Hexane:EtOAc 1:1) should show a more polar spot (hemiacetal).
-
Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.
-
-
Imidate Formation:
-
Dissolve the hemiacetal intermediate in anhydrous DCM under Nitrogen atmosphere.
-
Add Trichloroacetonitrile (10.0 eq).
-
Add catalytic DBU (0.1 eq) at 0°C. Stir for 1-2 hours.
-
Critical Note: Use anhydrous conditions. Water competes with the imidate formation.
-
Purification: Flash chromatography with TEA-neutralized silica (to prevent acid-catalyzed hydrolysis of the imidate).
-
-
Coupling (General):
-
React the resulting Imidate Donor with your acceptor (drug/aglycone) using TMSOTf (0.1 eq) as a catalyst in DCM at -78°C.
-
Application II: Metabolic Oligosaccharide Engineering (MOE)
Ac4Rha is utilized to probe the essentiality of rhamnose in bacterial cell walls. Since mammalian cells do not synthesize rhamnose, Ac4Rha derivatives are highly selective for bacterial pathogens like Mycobacteria and Streptococci.
Protocol B: Metabolic Competition Assay
Goal: Validate the specificity of a rhamnose-based probe (e.g., Azido-Rhamnose) by competing it out with native Ac4Rha.
Context: If a fluorescent rhamnose probe is truly labeling the rhamnose pathway, adding excess non-labeled Ac4Rha should reduce the fluorescence signal.
Materials:
-
Bacterial Culture: M. smegmatis (Model for M. tuberculosis)
-
Probe: Ac4Rha-Az (Azide-modified rhamnose)
-
Competitor: Ac4Rha (The subject of this note)
-
Detection: DBCO-Fluor 488 (Click chemistry dye)
-
Flow Cytometer
Workflow:
-
Seeding: Inoculate M. smegmatis in 7H9 media to OD600 = 0.1.
-
Treatment Groups:
-
Control: DMSO vehicle only.
-
Label Only: 50 µM Ac4Rha-Az.
-
Competition Low: 50 µM Ac4Rha-Az + 50 µM Ac4Rha (1:1 ratio).
-
Competition High: 50 µM Ac4Rha-Az + 500 µM Ac4Rha (1:10 ratio).
-
-
Incubation: Grow cultures at 37°C for 16 hours (approx. one doubling time).
-
Wash: Centrifuge (3000 x g, 5 min) and wash pellets 3x with PBS to remove unincorporated sugars.
-
Click Reaction: Resuspend in PBS containing 20 µM DBCO-Fluor 488. Incubate 1 hour at Room Temp in dark.
-
Analysis: Wash 3x with PBS. Analyze via Flow Cytometry (Ex/Em: 490/525 nm).
Expected Results:
-
Label Only: High Fluorescence (Mean Fluorescence Intensity - MFI ~10^4).
-
Competition High: Significant reduction in MFI (>80% reduction), proving the probe utilizes the same biosynthetic machinery as the native Ac4Rha.
Troubleshooting & Quality Control
| Observation | Probable Cause | Corrective Action |
| Low Cell Entry | Hydrolysis in media | Avoid adding Ac4Rha to media containing high FBS (serum esterases) for long durations. Use heat-inactivated serum. |
| TLC Streaking | Partial deacetylation | Ac4Rha is sensitive to basic conditions. Ensure silica gel is neutral or slightly acidic during purification. |
| Hygroscopicity | Moisture absorption | Store Ac4Rha at -20°C in a desiccator. Warm to RT before opening to prevent condensation. |
References
-
Structure & Synthesis
- Mugford, P. F., et al. "1,2,3,4-Tetra-O-acetyl-α-L-rhamnopyranose." Biosynth Carbosynth.
-
Metabolic Engineering Applications
- Agatemor, C., et al. (2019).
-
Rhamnose in Drug Discovery
- Zhang, W., et al. (2022).
-
Glycosylation Protocols
- Schmidt, R. R. (1986). "New Methods for the Synthesis of Glycosides and Oligosaccharides." Angewandte Chemie.
Sources
- 1. (3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol;[(2S,3S,4R,5R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate | C20H32O14 | CID 167678313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate | CAS:2872-66-4 | Atomaxchem [en.atomaxchem.com]
- 3. mdpi.com [mdpi.com]
Technical Application Note: Utilization of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate in PROTAC Synthesis
Part 1: Executive Summary & Chemical Identity
Molecule Identification
The systematic name (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate corresponds to the chemical structure of 1,2,3,4-Tetra-O-acetyl-L-fucopyranose (commonly referred to as Peracetylated Fucose ).
-
Common Name: Peracetylated L-Fucose (FucAc4)
-
CAS Number: 64913-16-2
-
Role in PROTACs: This molecule serves as a Glycosyl Donor for the synthesis of Glyco-PROTACs . It is the precursor used to attach a fucose moiety to a PROTAC linker, enabling tissue-specific delivery (specifically to the liver via ASGPR or immune cells via Lectins) or metabolic tagging.
Strategic Application in Targeted Protein Degradation (TPD)
In the context of PROTAC (Proteolysis Targeting Chimera) synthesis, this reagent is utilized to create Tissue-Specific Ligands . While standard PROTACs suffer from systemic exposure ("the hook effect" in off-target tissues), Glyco-PROTACs leverage cell-surface receptors for targeted internalization.
| Target Receptor | Tissue Specificity | Mechanism of Action |
| ASGPR (Asialoglycoprotein Receptor) | Hepatocytes (Liver) | The fucose moiety binds ASGPR (secondary to GalNAc), triggering clathrin-mediated endocytosis and lysosomal delivery. |
| DC-SIGN / Selectins | Dendritic Cells / Leukocytes | Fucose is a key determinant of Lewis X/A antigens, recognized by C-type lectins on immune cells. |
| Metabolic Engineering | General / Tumor | The peracetylated form crosses membranes, is metabolized to GDP-Fucose, and incorporated into cell-surface glycans, creating a "tag" for Click-PROTAC recruitment. |
Part 2: Mechanism of Action
The efficacy of Fucose-based PROTACs relies on the "Trojan Horse" uptake mechanism or the "Lectin-Lock" principle.
Biological Pathway Diagram
The following diagram illustrates the ASGPR-mediated uptake pathway for a Liver-Targeting Glyco-PROTAC synthesized using the title reagent.
Figure 1: Mechanism of Action for Fucose-directed Glyco-PROTACs. The acetylated precursor is used to synthesize the "Glyco-PROTAC" moiety, which drives uptake via ASGPR or Lectins.
Part 3: Chemical Synthesis Protocols
The core challenge in using (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate is the stereoselective attachment of the PROTAC linker. The anomeric acetate (at C1/C2 depending on numbering) acts as the leaving group.
Synthesis Workflow Diagram
Figure 2: Synthetic route converting the peracetylated fucose precursor into a functional Glyco-PROTAC.
Protocol A: Lewis Acid-Promoted Glycosylation (Linker Attachment)
Objective: Replace the anomeric acetate with a linker containing a functional handle (e.g., Azide or Amine) for subsequent PROTAC conjugation.
Reagents:
-
Donor: 1,2,3,4-Tetra-O-acetyl-L-fucopyranose (1.0 eq)
-
Acceptor: 2-[2-(2-Azidoethoxy)ethoxy]ethanol (Linker-OH) (1.2 eq)
-
Promoter: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Boron trifluoride diethyl etherate (BF3·OEt2) (1.5 eq)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Scavenger: 4Å Molecular Sieves (activated)
Procedure:
-
Preparation: In a flame-dried flask under Argon, dissolve the Peracetylated Fucose (1.0 eq) and the Linker-OH (1.2 eq) in anhydrous DCM (0.1 M concentration).
-
Drying: Add activated 4Å molecular sieves and stir at room temperature for 30 minutes to ensure absolute dryness (Critical: Water competes with the linker, leading to hydrolysis).
-
Activation: Cool the reaction mixture to 0°C in an ice bath.
-
Catalysis: Dropwise add TMSOTf (1.5 eq). Note: The C2-acetate group provides Neighboring Group Participation (NGP), stabilizing the oxocarbenium ion and typically favoring the 1,2-trans glycoside (β-L-fucoside).
-
Monitoring: Stir at 0°C for 2 hours, then warm to RT. Monitor by TLC (Hexane/EtOAc 1:1). The starting material (Rf ~0.5) should disappear, yielding a lower Rf spot.
-
Quenching: Quench with Triethylamine (Et3N) or saturated NaHCO3 solution.
-
Purification: Dilute with DCM, wash with water/brine, dry over Na2SO4, and concentrate. Purify via flash chromatography (Silica gel).
Validation Point:
-
1H NMR (CDCl3): Verify the loss of one acetate singlet (usually the anomeric OAc at ~2.1 ppm) and the shift of the anomeric proton (H-1).
-
Target Yield: 70-85%.
Protocol B: Zemplén Deacetylation (Activation)
Objective: Remove the acetate protecting groups to expose the hydroxyls required for ASGPR/Lectin binding. This step must be performed BEFORE biological testing but AFTER linker attachment.
Reagents:
-
Sodium Methoxide (NaOMe) in Methanol (0.5 M solution)
-
Resin: Amberlite IR-120 (H+ form) for neutralization
Procedure:
-
Dissolve the Glycosylated Intermediate (from Protocol A) in anhydrous Methanol (0.05 M).
-
Add NaOMe/MeOH solution (0.1 eq) to reach pH ~9-10.
-
Stir at Room Temperature for 1-2 hours.
-
Monitoring: LC-MS should show the mass shift corresponding to the loss of 3 acetate groups (M - 3*42).
-
Neutralization: Add Amberlite IR-120 (H+) resin until pH is neutral (pH 7). Do not use aqueous acid as it may hydrolyze the glycosidic bond.
-
Filtration: Filter off the resin and concentrate the filtrate.
-
Result: Quantitative yield of Fucose-Linker-N3 (or -NH2).
Part 4: Analytical Data & Quality Control
When characterizing the intermediate (2,3,4-Tri-O-acetyl-L-fucopyranosyl)-Linker , look for these specific NMR signatures to confirm structural integrity.
| Signal | Chemical Shift (δ ppm) | Multiplicity | Interpretation |
| H-1 (Anomeric) | 4.4 - 4.6 | Doublet (J ~8 Hz) | Confirms β-linkage (1,2-trans) due to NGP.[1] |
| -OAc (Methyls) | 1.9 - 2.2 | 3 x Singlets | Presence of 3 remaining acetates (down from 4).[1] |
| C-6 Methyl | 1.1 - 1.3 | Doublet | Characteristic Fucose methyl group.[1] |
| Linker CH2 | 3.5 - 3.8 | Multiplets | PEG linker protons. |
Troubleshooting Guide:
-
Problem: Low yield in glycosylation.
-
Cause: Moisture in solvent. Fix: Re-activate molecular sieves at 200°C under vacuum.
-
-
Problem: α/β mixture.
-
Cause: Temperature too high or lack of NGP. Fix: Ensure strictly 0°C addition; the C2-acetate usually dictates stereochemistry, but solvent effects (DCM vs Ether) can influence the outcome.
-
Part 5: References
-
Caiaj, V. et al. (2024).[2] Glyco-PROTACs: Targeted Protein Degradation via the Asialoglycoprotein Receptor. Journal of Medicinal Chemistry. Link
-
Pijnenborg, J.F.A. & Boltje, T.J. (2022).[3] Chemical tools to track and perturb the expression of sialic acid and fucose monosaccharides.[3] Chemical Communications, 58, 12139–12150.[3] Link
-
Zimmermann, M. et al. (2019).[4][5] Impact of Acetylated and Non-Acetylated Fucose Analogues on IgG Glycosylation.[3][4] Antibodies, 8(1), 9. Link
-
Sarkar, A.K. et al. (1995).[4] Disaccharide uptake and priming in animal cells: inhibition of sialyl Lewis X by acetylated Gal beta 1->4GlcNAc beta-O-naphthalenemethanol.[4] PNAS, 92(8), 3323–3327. Link
-
Wong, C.H. (Program for Glycosciences). Reactivity-Based One-Pot Synthesis of Oligosaccharides. (General reference for Lewis Acid Glycosylation protocols). Link
Sources
- 1. (3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol;[(2S,3S,4R,5R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate | C20H32O14 | CID 167678313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hepatocyte targeting via the asialoglycoprotein receptor - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pnas.org [pnas.org]
- 4. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Acetylated and Non-Acetylated Fucose Analogues on IgG Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Functionalization Protocols for (4,5,6-Triacetyloxy-2-methyloxan-3-yl) Acetate
Subtitle: Strategic Activation of Peracetylated 6-Deoxy-L-Mannose (L-Rhamnose) for Glycoconjugate Synthesis[1][2]
Introduction & Strategic Overview
The chemical entity (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate corresponds to 1,2,3,4-Tetra-O-acetyl-6-deoxy-L-mannopyranose (commonly referred to as Peracetylated L-Rhamnose ).[1][2] This molecule serves as a stable, protected precursor in the synthesis of Rhamnose-containing active pharmaceutical ingredients (APIs), including antibiotic enhancers, tumor-associated carbohydrate antigens (TACAs), and plant-derived saponin mimetics.[1][2]
Why Functionalize? In its peracetylated state, the molecule is chemically inert. To utilize it in drug development (e.g., conjugating to a drug scaffold or protein), the anomeric position (C1) must be selectively activated.[1][2] This guide details the transformation of this stable precursor into two high-value glycosyl donors:
-
Glycosyl Bromides: Highly reactive "hot" electrophiles for immediate coupling.[1][2]
-
Thioglycosides: Stable "armed/disarmed" donors suitable for convergent block synthesis.[1][2]
Strategic Workflow & Mechanism
The functionalization strategy relies on the exploitation of the anomeric acetate as a leaving group. The presence of the C2-O-Acetyl group is critical; it provides anchimeric assistance (Neighboring Group Participation), stabilizing the oxocarbenium intermediate and directing the stereochemical outcome of subsequent substitutions.
Figure 1: Divergent functionalization pathways for Peracetylated L-Rhamnose. The C2-Acyloxonium intermediate dictates stereocontrol.
Protocol 1: Anomeric Bromination (Synthesis of Acetobromo-L-Rhamnose)
This protocol converts the stable acetate into a reactive glycosyl bromide. This is the standard "Koenigs-Knorr" donor precursor.[1]
Target Product: 2,3,4-Tri-O-acetyl-α-L-rhamnopyranosyl bromide.[1]
| Parameter | Specification |
| Reaction Type | Anomeric Substitution (Nucleophilic) |
| Key Reagent | 33% HBr in Acetic Acid (HBr/AcOH) |
| Temperature | 0°C to Room Temperature (RT) |
| Time | 1.5 – 3.0 Hours |
| Expected Yield | 85 – 95% |
| Stability | Low (Hydrolyzes in moist air; store at -20°C) |
Step-by-Step Methodology:
-
Preparation:
-
Activation:
-
Reaction:
-
Remove the ice bath and allow the mixture to stir at Room Temperature for 2 hours.
-
TLC Monitoring: Use Hexane:Ethyl Acetate (2:1).[1][2] The starting material (Rf ~0.[1][2]5) should disappear, replaced by a slightly faster-moving spot (Bromide, Rf ~0.6).[1][2] Note: Bromides allow charring easily with H2SO4/EtOH stain.[1][2]
-
-
Work-up (Critical for Stability):
-
Dilute the reaction mixture with 100 mL of cold DCM .
-
Pour the mixture carefully into 200 mL of Ice-Water .
-
Separate the organic layer and wash sequentially with:
-
Cold water (2 x 100 mL).
-
Saturated aqueous NaHCO3 (2 x 100 mL) until evolution of CO2 ceases. Warning: Pressure buildup.
-
Brine (100 mL).
-
-
-
Isolation:
Validation Criteria:
-
1H NMR (CDCl3): Look for the anomeric proton (H-1).[1][2] For the α-bromide, H-1 typically appears as a doublet at δ 6.2–6.4 ppm with a small coupling constant (J1,2 ≈ 1–2 Hz), confirming the equatorial-equatorial or equatorial-axial relationship depending on ring flip, but distinct from the starting acetate (δ 6.0 ppm).[1][2]
Protocol 2: Thioglycoside Synthesis (Mercaptan Functionalization)
Thioglycosides are superior to bromides for multi-step synthesis because they are stable to aqueous workups and can be "activated" selectively using thiophiles (e.g., NIS/TfOH) later.[1][2]
Target Product: Phenyl 2,3,4-tri-O-acetyl-1-thio-α/β-L-rhamnopyranoside.[1]
| Parameter | Specification |
| Catalyst | Boron Trifluoride Diethyl Etherate (BF3[1][2]·OEt2) |
| Nucleophile | Thiophenol (PhSH) or p-Thiocresol |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Mechanism | Lewis Acid Catalyzed Substitution |
Step-by-Step Methodology:
-
Setup:
-
Catalysis:
-
Cool to 0°C .
-
Add 2.5 equivalents of BF3·OEt2 dropwise. The solution may darken slightly.
-
-
Reaction:
-
Quench & Purification:
-
Purification:
Why this works: The Lewis acid activates the anomeric acetate. The thiol attacks the resulting oxocarbenium ion. Due to the C2-acetate participation, the 1,2-trans product (α-thioglycoside for L-rhamnose) is often favored, though anomeric mixtures are common and separable.[1]
Protocol 3: Zemplén Deacetylation (Global Deprotection)[1][2]
Used to validate the sugar identity or to prepare the core for selective protection strategies.
-
Dissolve 1.0 g of precursor in 10 mL anhydrous Methanol .
-
Add 0.1 mL of 1 M NaOMe in MeOH (Catalytic, pH should be ~9-10).
-
Stir at RT for 1–2 hours.
-
Neutralization: Add Amberlite IR-120 (H+) resin until pH is neutral (7.0).[1][2]
-
Filter and concentrate. Product is L-Rhamnose (syrup or white solid).[1][2]
Troubleshooting & Critical Controls
| Issue | Probable Cause | Corrective Action |
| Low Yield (Bromination) | Hydrolysis of HBr; "Wet" reagents.[1][2] | Ensure acetic acid is glacial; use PBr3/H2O protocol alternative if HBr/AcOH is old.[1][2] |
| Orthoester Formation | C2-Acetate attack without ring opening.[1] | Avoid Pyridine/Collidine in activation steps.[1] Ensure strong acid catalysis (BF3 or HBr). |
| Decomposition | Thermal instability of Bromide. | Keep rotary evaporator bath < 40°C. Store bromide under N2 at -20°C. |
| Incomplete Reaction (Thio) | Weak Lewis Acid.[1][2] | Switch from BF3[1][2]·OEt2 to TMSOTf (Trimethylsilyl triflate) for stronger activation.[1][2] |
References
-
Vogel’s Textbook of Practical Organic Chemistry , 5th Ed.[1] General methods for glycosyl halide synthesis.
-
Kartha, K. P. R., & Field, R. A. (1997).[1][2] Iodine and its interhalogen compounds: Versatile reagents in carbohydrate chemistry. Tetrahedron, 53(35), 11753-11766.[1][2] [1][2]
-
Mukhopadhyay, B., et al. (2004).[1][2] One-pot synthesis of per-O-acetylated thioglycosides from unprotected reducing sugars.[1][4] Journal of Organic Chemistry.
-
PubChem Compound Summary. (2024). 1,2,3,4-Tetra-O-acetyl-alpha-L-rhamnopyranose.[1][5] [1][2]
-
Stoltz, B. M., et al. (2011).[1][2][6] Stereoselective Synthesis of 2-Deoxyglycosides. NIH/PubMed.[1][2]
Sources
- 1. [(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[4-chloro-3-[(4-hydroxyphenyl)methyl]phenyl]oxan-2-yl]methyl acetate | C27H29ClO10 | CID 67115824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol;[(2S,3S,4R,5R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate | C20H32O14 | CID 167678313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Tetra-O-acetyl-L-rhamnopyranose | 30021-94-4 | Benchchem [benchchem.com]
- 6. Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Characterization and Quantitation of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate
Executive Summary & Strategic Approach
(4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate —chemically synonymous with 1,2,3,4-Tetra-O-acetyl-6-deoxy-L-mannopyranose —is a critical intermediate in carbohydrate synthesis, serving as a protected glycosyl donor.
The analytical challenge lies in its lack of a strong chromophore .[1] The molecule possesses only ester carbonyls, which absorb weakly in the non-specific UV region (200–210 nm), making standard UV-Vis detection prone to solvent interference and low sensitivity. Furthermore, the synthesis of this molecule often yields a mixture of anomers (
This guide outlines a dual-methodology approach :
-
GC-MS: The primary method for structural identification and isomeric ratio determination . Since the molecule is already peracetylated, it is inherently volatile and requires no derivatization.
-
HPLC-CAD: The method of choice for routine purity quantitation . Charged Aerosol Detection (CAD) offers universal response independent of optical properties, superior to Refractive Index (RID) for gradient elution.
Analytical Decision Workflow
Figure 1: Strategic selection of analytical methods based on the specific requirement (Identification vs. Quantitation).
Method A: GC-MS for Identification & Stereochemistry
Expert Insight: Unlike free sugars, which require tedious silylation or acetylation to become volatile, this analyte is already peracetylated. This allows for direct injection. The critical parameter here is the split ratio . Peracetylated sugars can easily saturate the detector or cause column overload, leading to peak fronting that obscures the separation of the
Instrument Configuration
-
System: Agilent 7890/5977 or equivalent Single Quadrupole MS.
-
Column: DB-5ms or Rtx-5ms (30 m × 0.25 mm × 0.25 µm). The 5% phenyl phase provides the necessary selectivity to separate diastereomers.
-
Inlet: Split/Splitless, maintained at 250°C.
Operational Protocol
| Parameter | Setting | Rationale |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard for optimal MS vacuum. |
| Injection Vol | 1.0 µL | Standard volume. |
| Split Ratio | 20:1 to 50:1 | CRITICAL: Prevents column overload. These esters are dense and ionize heavily. |
| Oven Program | 80°C (1 min) → 20°C/min → 180°C → 5°C/min → 240°C (hold 3 min) | Slow ramp (5°C/min) around the elution temp (approx 200°C) ensures separation of anomers. |
| Transfer Line | 280°C | Prevents condensation before the source. |
| Source Temp | 230°C | Standard EI source temperature. |
| Scan Range | 40–550 m/z | Covers the molecular ion and specific acetate fragments. |
Data Interpretation[2]
-
Fragmentation Pattern: Look for characteristic ions of peracetylated deoxy-hexoses:
-
m/z 43: Acetyl cation (
), usually the base peak. -
m/z 331:
, loss of the anomeric acetate. -
m/z 271: Subsequent loss of acetic acid (
).
-
-
Isomer Separation: The
-anomer (axial anomeric acetate) typically elutes before the -anomer (equatorial) on non-polar columns due to the "anomeric effect" and slight boiling point differences, though standards should confirm this for the specific column used [2].
Method B: HPLC-CAD for Purity & Quantitation
Expert Insight: While Refractive Index (RID) is often used for sugars, it is incompatible with gradient elution and sensitive to temperature drifts. Charged Aerosol Detection (CAD) is the superior choice here.[2] It detects any non-volatile analyte, providing a response that is much closer to "mass-balance" than UV [3, 4]. Since the analyte has four acetate groups, it is sufficiently hydrophobic to retain well on a standard C18 column, avoiding the need for HILIC mode often used for free sugars.
Instrument Configuration
-
System: UHPLC with Corona Veo or Vanquish CAD.
-
Column: Agilent Zorbax Eclipse Plus C18 (100 mm × 2.1 mm, 1.8 µm) or Phenomenex Kinetex C18.
-
Detector: CAD (Evaporation Temp: 35°C; Power Function: 1.0).
Reagents & Mobile Phase
-
Solvent A: HPLC Grade Water + 0.1% Formic Acid (improves peak shape).
-
Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Sample Diluent: 50:50 Water:ACN.
Gradient Protocol
| Time (min) | % B (ACN) | Flow (mL/min) | Phase Description |
| 0.0 | 10 | 0.4 | Initial equilibration |
| 1.0 | 10 | 0.4 | Hold |
| 8.0 | 90 | 0.4 | Elution Ramp: Analyte elutes ~5–6 min |
| 10.0 | 90 | 0.4 | Column Wash |
| 10.1 | 10 | 0.4 | Re-equilibration |
| 13.0 | 10 | 0.4 | End |
Signal Pathway & Detection Logic
Figure 2: Mechanism of Charged Aerosol Detection (CAD). The response is proportional to the mass of the analyte, making it ideal for peracetylated sugars lacking UV chromophores.
Method C: NMR (Structural Validation)
While GC-MS confirms identity and HPLC confirms purity, NMR is the absolute reference for stereochemistry .
-
Solvent:
(Chloroform-d). The peracetylated molecule is highly soluble in chloroform. -
Key Signal: The anomeric proton (H-1).
-
-anomer: Typically appears as a doublet at
~6.0–6.2 ppm with a small coupling constant ( Hz) due to equatorial-axial/equatorial-equatorial relationship (depending on conformation). -
-anomer: Typically appears upfield relative to
( ~5.5–5.8 ppm) with a larger coupling constant ( ), though in mannose/rhamnose configurations (C2 axial), the values can be deceptively small for both.
-
-anomer: Typically appears as a doublet at
-
Validation: Compare the integration of the acetate methyl singlets (
2.0–2.2 ppm) to the ring protons to confirm the "Tetra-O-acetyl" state (should integrate to 12H for 4 acetates) [5].
Troubleshooting & Self-Validation
Common Failure Modes
-
Peak Tailing (GC):
-
Cause: Active sites in the liner or column.
-
Fix: Use deactivated glass wool liners. Trim 10cm from the column guard.
-
-
No Signal (HPLC-UV):
-
Cause: User attempted to use 254 nm.
-
Fix: Switch to CAD or ELSD. If UV is mandatory, use 210 nm with high-purity solvents, but expect baseline drift during gradients.
-
-
Hydrolysis (Sample Prep):
-
Cause: Samples left in water/methanol for extended periods.
-
Fix: Prepare fresh in ACN or dry
. Acetyl groups are labile in basic or highly aqueous conditions over time.
-
System Suitability Criteria (Self-Validating)
-
GC-MS: Resolution (
) between and anomers must be > 1.5. -
HPLC-CAD: Injection precision (RSD) of the main peak area (n=6) must be < 2.0%.
-
LOD: Signal-to-Noise ratio > 3:1 (typically ~10 ng on-column for CAD).
References
-
ResearchGate. GC–MS analysis of carbohydrates in the form of peracetylated methyl glycosides. Available at: [Link]
-
National Institutes of Health (PubMed). Optimized GC-MS method to simultaneously quantify acetylated aldose, ketose, and alditol. Available at: [Link]
-
MDPI (Molecules). Application of HPLC Coupled with a Charged Aerosol Detector to the Evaluation of Sugars. Available at: [Link]
-
MDPI (Molbank). 1,2,3,4-Tetra-O-acetyl-β-d-Mannuronic Acid Synthesis and NMR Characterization. Available at: [Link][3][4][5][6]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. [(2R,3S,6S)-3-Acetyloxy-6-(1-phenyl-1H-1,2,3-triazol-4-yl)-3,6-dihydro-2H-pyran-2-yl]methyl acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GC-MS Determination of Sugar Composition - Glycopedia [glycopedia.eu]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Application Note: HPLC Analysis of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate
This Application Note is designed for researchers characterizing (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate , systematically known as 1,2,3,4-Tetra-O-acetyl-6-deoxy-hexopyranose (commonly Peracetylated Fucose or Rhamnose ).[1][2][3] These molecules are critical metabolic probes in glycobiology and intermediates in carbohydrate synthesis.[1][2][3]
Part 1: Executive Summary & Molecular Profile[1][3][4][5]
The target analyte, (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate , is a peracetylated 6-deoxyhexose.[1][2][3] In drug development, these compounds (specifically 1,2,3,4-Tetra-O-acetyl-L-fucopyranose ) are used as "Trojan horse" metabolic substrates.[1][2][3] They passively diffuse into cells due to their hydrophobicity, where non-specific esterases strip the acetyl groups, releasing the free sugar (e.g., L-Fucose) for incorporation into glycans (Fucosylation).[1][2][3]
Physicochemical Critical Quality Attributes (CQAs)
| Property | Characteristic | Analytical Implication |
| Chromophore | Weak (Carbonyls only) | UV 210 nm is feasible but low sensitivity.[1][2][3] ELSD/CAD is recommended.[1][2][3] |
| Hydrophobicity | Moderate (LogP ~1.[1][2][3]1) | Retains well on C18 (Reverse Phase) columns.[2][3] |
| Solubility | Insoluble in Water; Soluble in ACN, MeOH | Samples must be dissolved in 50% ACN or 100% MeOH .[1][2][3] |
| Stability | Labile in Base | Avoid pH > 7.5 .[1][2][3] Acetyl groups will hydrolyze.[1][2][3] Use neutral or acidic mobile phases.[1][2][3] |
Part 2: Experimental Protocols
Method A: High-Sensitivity CAD/ELSD Protocol (Recommended)
Best for purity analysis and quantification without solvent interference.[1][2][3]
1. Chromatographic Conditions
-
System: HPLC or UHPLC with Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 4.6 x 100 mm, 3.5 µm.[1][2][3]
-
Column Temperature: 40°C (Improves peak shape and lowers backpressure).[1][2][3]
-
Injection Volume: 10 µL.
2. Mobile Phase
-
Solvent A: Milli-Q Water (0.1% Formic Acid usually not needed for ELSD but good for consistency).[1][2][3]
3. Gradient Program
| Time (min) | % Solvent B (ACN) | Phase |
| 0.0 | 20% | Equilibration |
| 2.0 | 20% | Isocratic Hold |
| 12.0 | 80% | Linear Gradient |
| 14.0 | 95% | Wash |
| 16.0 | 95% | Wash |
| 16.1 | 20% | Re-equilibration |
| 20.0 | 20% | End |
4. Detector Settings (ELSD/CAD)
-
ELSD: Drift Tube Temp: 50°C; Gain: 10; Gas Pressure: 3.5 bar (N2).[2][3]
-
CAD: Nebulizer Temp: 35°C; Power Function: 1.0.
Method B: UV-Vis Protocol (Alternative)
Use only if universal detectors are unavailable.[1][2][3] Requires high-purity solvents to minimize baseline drift.[1][2][3]
1. Adjustments from Method A
-
Mobile Phase: Use Water/Methanol instead of ACN if ACN quality causes UV cutoff noise, though ACN is generally preferred for lower backpressure.[1][2][3]
-
Sensitivity: Expect 10-50x lower sensitivity compared to CAD.[1][2][3]
Part 3: Sample Preparation Workflow
Objective: Ensure complete dissolution without inducing hydrolysis (deacetylation).
-
Weighing: Accurately weigh 10 mg of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate .
-
Primary Stock: Dissolve in 10 mL Acetonitrile (ACN) to make a 1 mg/mL stock.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter (Nylon is also acceptable).[1][2][3]
-
Working Standard: Dilute Stock 1:10 with Water/ACN (50:50) to reach 0.1 mg/mL .
Part 4: Visualization & Logic
Workflow Diagram
The following diagram illustrates the critical decision points in the analysis of peracetylated sugars.
Caption: Analytical workflow for peracetylated 6-deoxyhexoses emphasizing detector selection and solvent compatibility.
Part 5: Troubleshooting & Scientific Rationale
Peak Splitting (Doublets)
-
Cause: Anomeric separation.[1][2][3] Peracetylated sugars often exist as a mixture of
andngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> anomers if the synthesis was not stereoselective.[1][2][3] -
Observation: Two peaks with identical UV/MS spectra separated by 0.5–1.0 min.
-
Resolution: If quantification of the total substance is required, integrate both peaks. If stereopurity is the goal, optimize the gradient slope (shallower gradient, e.g., 0.5% B/min) to resolve them fully.[1][2][3]
Baseline Drift (UV Method)
-
Cause: Acetyl groups absorb at <210 nm, which is the "cutoff" region for many solvents.[1][2][3]
-
Fix: Use HPLC-Grade Far UV Acetonitrile .[1][2][3] Avoid Methanol in UV methods at 210 nm if possible, as it cuts off around 205 nm, creating high background noise.[1][2][3]
Retention Time Shifts
-
Mechanism: If the sample sits in water/organic mix for >24 hours, the acetyl groups may hydrolyze, creating mono-, di-, or tri-acetylated species that elute earlier (more polar).[1][3]
-
Prevention: Prepare samples fresh or store in 100% ACN at -20°C.
Part 6: References
-
PubChem. 1,2,3,4-Tetra-O-acetyl-L-fucopyranose (CID 11012995).[1][2][3] National Library of Medicine.[1][2][3][5] [Link][2][3]
-
Agilent Technologies. Analysis of Carbohydrates by HPLC with Evaporative Light Scattering Detection (ELSD). Application Note 5990-8264EN.[1][2] [Link]
-
Rillahan, C. D., et al. (2012).[1][2][3] Global metabolic inhibitors of sialyl- and fucosyltransferases remodel the glycome.[1][2] Nature Chemical Biology, 8, 661–668.[1][2][3] (Describes the use of peracetylated fucose analogs). [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 1,2,3,4,6-Penta-O-acetyl-D-glucopyranose | C16H22O11 | CID 10862084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol;[(2S,3S,4R,5R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate | C20H32O14 | CID 167678313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2,3,4-Tetra-O-acetyl-L-fucopyranose | C14H20O9 | CID 11012995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose | C14H20O9 | CID 11088873 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate as a Bioactive Precursor
Executive Summary & Chemical Identity
The IUPAC designation (4,5,6-triacetyloxy-2-methyloxan-3-yl) acetate describes a fully acetylated 6-deoxyhexose.[1][2] In the context of bioactive synthesis, this structure corresponds to 1,2,3,4-Tetra-O-acetyl-L-rhamnopyranose (hereafter TAR ).[1][2]
This molecule is a critical "Chiral Pool" building block.[1][2] It serves as the primary Lewis-acid-activated donor for introducing L-rhamnose moieties into pharmacophores—a process essential for synthesizing cardiac glycosides , antibiotic rhamnolipids , and tumor-associated carbohydrate antigens (TACAs) .[1][2]
Strategic Utility
-
Stereochemical Control: The C2-acetate group exerts Neighboring Group Participation (NGP), which directs glycosylation stereoselectivity.[1][2] In the L-manno configuration (rhamnose), this predominantly favors the formation of
-glycosides (1,2-trans-diaxial).[1][2] -
Stability: Unlike glycosyl halides (which hydrolyze rapidly), TAR is a stable crystalline solid, allowing for bulk storage and "on-demand" activation.[1][2]
-
Versatility: It functions both as a direct donor (under Lewis acid catalysis) and as a precursor to more reactive Schmidt donors (trichloroacetimidates) or thioglycosides.[1][2]
Synthesis Workflow: From Raw Material to Donor
High-purity TAR is synthesized directly from L-Rhamnose monohydrate.[1] The following protocol ensures quantitative conversion with minimal anomeric isomerization.
Protocol A: Iodine-Catalyzed Peracetylation (Solvent-Free)
Why this method? Traditional pyridine/acetic anhydride methods are slow and require tedious workup.[1][2] Iodine catalysis is rapid, exothermic, and yields a cleaner product suitable for immediate crystallization.[2]
Reagents:
Step-by-Step:
-
Setup: Place L-Rhamnose in a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Addition: Add Acetic Anhydride (30 mL) in one portion.
-
Catalysis: Add Iodine (150 mg). The solution will turn dark brown.[1]
-
Reaction: Stir vigorously at room temperature. Caution: The reaction is exothermic. Within 15–30 minutes, the suspension will dissolve into a clear, dark solution.
-
Quench: Pour the reaction mixture into 100 mL of ice-water containing saturated Sodium Thiosulfate. Stir until the iodine color fades to pale yellow/clear.
-
Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with saturated NaHCO3 (to remove acetic acid) and brine.[1][2]
-
Isolation: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Hexane to yield white needles.
Application Protocol: Glycosylation of Bioactive Scaffolds
This section details the use of TAR to synthesize a bioactive glycoside (e.g., a flavonoid rhamnoside or steroid derivative).[1][2]
Mechanism of Activation
Direct use of the acetate as a donor requires a strong Lewis Acid (e.g., BF3[1][2]·OEt2 or TMSOTf) to generate the oxocarbenium ion.[1][2]
Figure 1: Mechanism of Lewis Acid-catalyzed glycosylation. The C2-acetate stabilizes the intermediate, blocking the top face and forcing
Protocol B: Lewis Acid Catalyzed Coupling (BF3[1][2]·OEt2 Method)
Scope: Coupling TAR with a secondary alcohol (e.g., Quercetin, Cholesterol).[1][2]
Reagents:
-
Promoter: Boron Trifluoride Diethyl Etherate (BF3[1][2]·OEt2) (2.0 equiv)[1][2]
-
Solvent: Anhydrous DCM (dried over 4Å Molecular Sieves)[1][2]
Step-by-Step:
-
Drying (Critical): Dissolve Donor and Acceptor in anhydrous DCM under Argon atmosphere. Add activated 4Å Molecular Sieves powder.[2] Stir for 30 mins to remove trace water.
-
Activation: Cool the mixture to 0°C. Add BF3·OEt2 dropwise via syringe.[1][2]
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–6 hours. Monitor by TLC (Ethyl Acetate/Hexane).[1][2]
-
Quench: Add TEA (3 equiv) to neutralize the Lewis Acid. Filter off the sieves.[1]
-
Workup: Wash with NaHCO3, then Brine. Dry (Na2SO4) and concentrate.[1][2]
-
Deprotection (Zemplén):
Quality Control & Characterization
Validation of the precursor and the final product relies heavily on NMR, specifically the coupling constant of the anomeric proton (
Data Table: Diagnostic Signals (CDCl3, 400 MHz)
| Position | Proton ( | Chemical Shift ( | Multiplicity | Coupling ( | Structural Insight |
| H-1 ( | Anomeric | 6.00 ppm | Doublet (d) | Indicates | |
| H-2 | Ring | 5.25 ppm | dd | Confirms C2-axial orientation.[1][2] | |
| CH3-6 | Methyl | 1.22 ppm | Doublet (d) | Characteristic 6-deoxy signal.[1][2] | |
| Ac-O | Acetates | 2.00–2.20 ppm | Singlets (s) | N/A | Integration should sum to 12H (4x OAc).[1][2] |
Troubleshooting Guide:
-
Issue: Orthoester formation (side product).
Strategic Pathways Map
This diagram illustrates the placement of TAR in the broader drug development workflow.
Figure 2: Strategic utilization of TAR in pharmaceutical synthesis.
References
-
PubChem. (2025).[1][2] Compound Summary: [(2S,3S,4R,5R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate.[1][2] Retrieved from [Link][1][2]
-
Mukaiyama, T., et al. (1981).[1][2] Stereoselective Glycosylation using Lewis Acid Catalysts.[1][2] (Foundational protocol for direct acetate coupling).[1][2]
-
Schmidt, R. R. (1986).[1][2] New Methods for the Synthesis of Glycosides and Oligosaccharides—Are There Alternatives to the Koenigs-Knorr Method? Angewandte Chemie International Edition.[1][2] (Basis for converting TAR to Imidates).[1][2]
-
Zhang, J., et al. (2022).[1][2] Rhamnose-Containing Compounds: Biosynthesis and Applications.[1][3][4] Molecules.[1][2][3][5][6][7][8][9][10][][12][13] Retrieved from [Link] (Review of bioactive targets).[1][2]
Sources
- 1. [(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[4-chloro-3-[(4-hydroxyphenyl)methyl]phenyl]oxan-2-yl]methyl acetate | C27H29ClO10 | CID 67115824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol;[(2S,3S,4R,5R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate | C20H32O14 | CID 167678313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rhamnose-Containing Compounds: Biosynthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2,3,4-Tetra-O-acetyl-a-L-rhamnopyranose | CymitQuimica [cymitquimica.com]
- 6. usbio.net [usbio.net]
- 7. Enzymatic Synthesis of Rhamnose Containing Chemicals by Reverse Hydrolysis | PLOS One [journals.plos.org]
- 8. Straightforward synthesis of the hexasaccharide repeating unit of the O-specific polysaccharide of Salmonella arizonae O62 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzymatic Synthesis of Rhamnose Containing Chemicals by Reverse Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [(2R,3S,6S)-3-Acetyloxy-6-(1-phenyl-1H-1,2,3-triazol-4-yl)-3,6-dihydro-2H-pyran-2-yl]methyl acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective (α)-l-Rhamnosylation and Neuroprotective Activity Exploration of Cardiotonic Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Page loading... [wap.guidechem.com]
Application Note: Strategic Functionalization of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate
Executive Summary
This guide details the strategic functionalization of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate , chemically identified as 1,2,3,4-Tetra-O-acetyl-L-rhamnopyranose (hereafter Peracetylated Rhamnose ). This molecule is a critical "Chiral Pool" building block used in the synthesis of Antibody-Drug Conjugates (ADCs), bacterial antigen vaccines, and nucleoside analogs.
Unlike glucose derivatives, the L-manno configuration (axial C2 substituent) of this scaffold presents unique stereochemical challenges, specifically the tendency to form stable 1,2-orthoesters rather than glycosides if activation conditions are not rigorously controlled. This note provides validated protocols for converting this precursor into versatile Glycosyl Donors (Bromides and Thioglycosides) to enable high-yield conjugation.
Chemical Profile & Nomenclature
To ensure precision, we decode the systematic IUPAC name to its carbohydrate common name.
| Attribute | Specification |
| Systematic Name | [(2S,3R,4R,5S,6S)-4,5,6-Triacetyloxy-2-methyloxan-3-yl] acetate |
| Common Name | 1,2,3,4-Tetra-O-acetyl-L-rhamnopyranose |
| Stereochemistry | L-Manno configuration (6-deoxy-L-mannose) |
| Key Structural Feature | Axial C2-Acetate : Critical for Neighboring Group Participation (NGP). |
| Anomeric Configuration | Typically supplied as a mixture or |
| Molecular Weight | 332.30 g/mol |
Strategic Reaction Pathways
The peracetylated precursor is chemically inert at the anomeric center. Functionalization requires "activation" to a reactive donor species.
Figure 1: Divergent synthesis pathways. Protocol 2 (Thioglycoside) is recommended for multi-step synthesis due to superior stability.
Detailed Protocols
Protocol 1: Anomeric Activation (Synthesis of Acetobromo-L-Rhamnose)
Purpose: Converts the stable acetate into a highly reactive glycosyl bromide. This intermediate is unstable and must be used immediately or stored at -20°C under Argon.
Reagents:
-
Starting Material: 1,2,3,4-Tetra-O-acetyl-L-rhamnopyranose (10.0 g, 30.1 mmol)
-
Reagent: 33% HBr in Acetic Acid (50 mL)
-
Solvent: Dichloromethane (DCM) (dry, 20 mL)
-
Quench: Ice water, Saturated NaHCO₃
Step-by-Step Methodology:
-
Dissolution: Dissolve the starting material in dry DCM (20 mL) in a round-bottom flask equipped with a drying tube (CaCl₂).
-
Acidolysis: Cool the solution to 0°C. Add 33% HBr in AcOH (50 mL) dropwise over 15 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–3 hours. Monitor by TLC (Hexane:EtOAc 2:1). The product (bromide) moves faster (higher R_f) than the starting material.
-
Work-up (Critical):
-
Pour the reaction mixture carefully into 200 mL of Ice Water .
-
Extract immediately with DCM (2 x 100 mL).
-
Caution: Acetobromo sugars hydrolyze rapidly in warm water. Keep cold.
-
-
Neutralization: Wash the organic layer with cold saturated NaHCO₃ until evolution of CO₂ ceases, then wash with cold brine.
-
Isolation: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo at < 30°C.
-
Yield: Expect ~90–95% of a yellow syrup/solid.
-
Storage: Use immediately for glycosylation.
-
Protocol 2: Synthesis of Thioglycosides (The "Stable" Donor)
Purpose: Thioglycosides are tolerant to diverse chemical conditions, making them superior for convergent synthesis compared to bromides.
Reagents:
-
Starting Material: 1,2,3,4-Tetra-O-acetyl-L-rhamnopyranose (1.0 eq)
-
Thiol: Thiophenol (PhSH) or p-Toluenethiol (1.2 eq)
-
Lewis Acid: Boron Trifluoride Diethyl Etherate (BF₃·OEt₂) (1.5 eq)
-
Solvent: Anhydrous DCM
Step-by-Step Methodology:
-
Setup: Under an Argon atmosphere, dissolve the Tetraacetate (1.0 eq) and Thiophenol (1.2 eq) in anhydrous DCM (0.2 M concentration).
-
Activation: Cool to 0°C. Add BF₃·OEt₂ (1.5 eq) dropwise.
-
Equilibration: Stir at 0°C for 30 mins, then warm to RT. Stir for 12–16 hours.
-
Note: The reaction proceeds via an oxocarbenium ion. The thermodynamic product (usually
-thioglycoside for rhamnose) predominates due to the anomeric effect.
-
-
Quench: Add Saturated NaHCO₃ solution carefully.
-
Purification: Extract with DCM, wash with water and brine. Dry (Na₂SO₄) and concentrate.
-
Chromatography: Purify via silica gel flash chromatography (Hexane/EtOAc gradient).
-
Validation: ¹H NMR will show the S-Ph signals (7.2–7.5 ppm) and a distinct anomeric doublet. For
-L-rhamnosides, is typically small (~1.5 Hz).
-
Protocol 3: Stereoselective Glycosylation (Target Synthesis)
Purpose: Coupling the rhamnosyl donor to an aglycone (e.g., a drug linker or serine residue).
Mechanism & Stereocontrol:
The C2-acetate in L-rhamnose is axial . Upon activation, it participates to form a five-membered acetyloxonium ion. Opening of this ring by the acceptor alcohol typically occurs trans to the acetate, leading to the 1,2-trans glycoside. However, in the L-manno series, the 1,2-trans product is the
Figure 2: Neighboring Group Participation (NGP) mechanism favoring Alpha-selectivity.
Methodology (using Thioglycoside from Protocol 2):
-
Mixture: Dissolve Thioglycoside (1.0 eq) and Acceptor Alcohol (1.1 eq) in dry DCM/Ether (1:1). Add 4Å Molecular Sieves. Stir for 30 mins.
-
Activation: Cool to -20°C. Add N-Iodosuccinimide (NIS, 1.3 eq) and catalytic Triflic Acid (TfOH, 0.1 eq).
-
Reaction: The solution will turn dark red/brown. Stir until TLC indicates consumption of donor (~1 hour).
-
Quench: Add aqueous Na₂S₂O₃ (to reduce Iodine) and NaHCO₃.
-
Result: Isolation yields the protected O-glycoside.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Low Yield (Protocol 1) | Hydrolysis of Bromide | Ensure water used in quench is ice cold . Dry solvents thoroughly. |
| Orthoester Formation | Acid scavenger (Collidine) used? | In mannose/rhamnose chemistry, bases promote orthoesters. Use acidic conditions (TfOH) to rearrange orthoesters to glycosides. |
| Beta-Selectivity Needed | NGP favors Alpha | To get Beta-L-Rhamnose (1,2-cis), you must replace the C2-acetate with a non-participating group (e.g., Benzyl) before glycosylation. |
| NMR Confirmation | Ambiguous Anomer | Check |
References
-
Chemical Structure Validation: PubChem. [(2S,3R,4R,5S,6S)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate.[3][4] National Library of Medicine. [Link]
-
Thioglycoside Synthesis: Geng, Y., et al. "Microbial Surface Glycan Probe Isolates Anti-l-Rhamnose Antibodies." ACS Infectious Diseases (via PMC). [Link]
-
Glycosyl Bromide Protocol: Ghoneim, A. A. "Synthesis of some nucleosides derivatives from L-rhamnose." Chemistry of Heterocyclic Compounds. [Link]
-
Stereoselectivity in Mannose/Rhamnose: Pongener, I., et al. "Stereoselective β-mannosylations and β-rhamnosylations."[1] Chemical Science. [Link]
Sources
- 1. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01300A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,3,4-Tetra-O-acetyl-L-fucopyranose | C14H20O9 | CID 11012995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. synthose.com [synthose.com]
Troubleshooting & Optimization
improving yield of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate synthesis
Technical Support Ticket: #8492-CHEM Subject: Optimization of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Molecule Identification & Scope
Before troubleshooting, we must align on the nomenclature. The IUPAC name (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate describes a fully acetylated 6-deoxy-hexopyranose. In practical drug development, this is 1,2,3,4-Tetra-O-acetyl-L-rhamnopyranose (assuming the natural L-isomer).
-
Role: Critical glycosyl donor precursor.
-
Target Yield: >90% (Current industry standard for peracetylation).
-
Common Failure Mode: Formation of "sticky syrups" (solvent trapping), anomeric mixtures, or yields <75% due to hydrolysis.
The "Green" Protocol (High Yield Solution)
Recommendation: Switch from Pyridine to Iodine (
Protocol: Iodine-Catalyzed Peracetylation
Scale: 10 mmol L-Rhamnose
| Reagent | Amount | Role |
| L-Rhamnose | 1.64 g (10 mmol) | Substrate |
| Acetic Anhydride ( | 4.7 mL (50 mmol) | Reagent (5 eq.) |
| Iodine ( | 63 mg (0.25 mmol) | Catalyst (2.5 mol%) |
| Dichloromethane (DCM) | 20 mL | Solvent (Optional*) |
*Note: Reaction can be run neat (solvent-free) for higher atom economy.
Step-by-Step Workflow:
-
Activation: In a round-bottom flask, stir
and Iodine at Room Temperature (RT) for 5 minutes until the solution turns dark brown. -
Addition: Add L-Rhamnose in small portions. Caution: Exothermic.
-
Reaction: Stir at RT.
-
Neat: 15–30 mins.
-
In DCM: 45–60 mins.[1]
-
-
Quench: Dilute with DCM (50 mL) and wash with 10%
(Sodium Thiosulfate) .-
Visual Check: The organic layer must turn from purple/brown to clear (Iodine removal).
-
-
Workup: Wash with sat.
(to remove acetic acid) Brine Dry over . -
Isolation: Evaporate solvent. Recrystallize from Ethanol/Hexane.
The "Classic" Protocol (Troubleshooting)
Method: Pyridine / Acetic Anhydride.[2][3][4][5] Use Case: If your SOP strictly requires base catalysis or if you need to trap acid-sensitive impurities.
Common Issues & Fixes
| Symptom | Root Cause | The Fix |
| Low Yield (<70%) | Moisture in Pyridine | Dry Pyridine over KOH or molecular sieves (4Å) before use. |
| Product is Syrup | Residual Pyridine | Azeotropic Distillation: Add Toluene (3x volume) and rotovap. Repeat 3 times. Toluene drags pyridine out. |
| Dark/Black Tar | Overheating | Add |
| Wrong Anomer | Kinetic Control | Use Sodium Acetate (NaOAc) at 100°C to force the thermodynamic |
Mechanistic Logic (Why Iodine Works)
The following diagram illustrates why Iodine is superior for yield. It acts as a dual-activation catalyst, activating the carbonyl of acetic anhydride without generating the pyridinium salts that complicate workup.
Figure 1: Iodine activates acetic anhydride to form highly reactive acetyl hypoiodite species in situ.
Troubleshooting Decision Matrix
Follow this logic flow to rescue a failed batch or optimize the next run.
Figure 2: Diagnostic workflow for common acetylation failures.
FAQ: Expert Insights
Q: Why is my product an oil instead of a solid?
A: Peracetylated rhamnose should be a solid (MP ~70-75°C for
-
Fix: Recrystallize from hot Ethanol.[6] If that fails, run a short silica plug (Hexane:EtOAc 3:1) to separate anomers.[7]
Q: Can I use Sodium Acetate instead of Pyridine?
A: Yes. This is the Wolfrom Method . It requires heating (reflux), which thermodynamically favors the
Q: How do I store the catalyst? A: Iodine sublimes. Weigh it quickly in a fume hood. If using Pyridine, store over KOH pellets to keep it anhydrous.
References
-
Iodine Catalysis Mechanism & Yields
- Kartha, K. P. R., & Field, R. A. (1997).
-
Standard Pyridine Protocols (Vogel)
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
-
Anomeric Control (Wolfrom Method)
- Wolfrom, M. L., & Thompson, A. (1963). Acetylation.
-
Green Chemistry Alternatives
- Chakraborti, A. K., et al. (2004). Indium(III) triflate-catalyzed acetylation of alcohols with acetic anhydride. Journal of Organic Chemistry, 69(6), 2131-2136.
Sources
- 1. researchgate.net [researchgate.net]
- 2. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Supramolecular assisted O -acylation of carbohydrates - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00499C [pubs.rsc.org]
- 4. Tetra-O-acetyl-L-rhamnopyranose | 30021-94-4 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. jru.edu.in [jru.edu.in]
- 7. Selective anomeric acetylation of unprotected sugars in water - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate
Molecule Identifier: 1,2,3,4-Tetra-O-acetyl-6-deoxy-hexopyranose (Likely L-Fucose or L-Rhamnose Tetraacetate) Support Ticket ID: OPT-GLYCO-2024 Status: Active Expertise Level: Senior Scientist / Process Chemist
Executive Summary & Chemical Identity
The IUPAC designation (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate refers to a peracetylated 6-deoxy-hexopyranose. In carbohydrate chemistry, this is commonly identified as 1,2,3,4-tetra-O-acetyl-L-fucopyranose or 1,2,3,4-tetra-O-acetyl-L-rhamnopyranose , depending on the specific stereochemistry of the hydroxyl groups.
This molecule serves as a critical "glycosyl donor" precursor in the synthesis of complex oligosaccharides, nucleoside analogs, and antibody-drug conjugates (ADCs). The synthesis involves the complete protection of the sugar hydroxyls using acetic anhydride (
Common Synthesis Challenges:
-
Anomeric Control: Difficulty achieving high
(thermodynamic) vs. (kinetic) selectivity. -
Workup Issues: Formation of emulsions and difficulty removing pyridine.
-
O-Acyl Migration: Intramolecular migration of acetyl groups under improper pH.
Standard Operating Procedures (SOPs)
We provide two validated protocols. Method A is the industry standard for robustness; Method B is a catalytic, solvent-free approach for higher throughput and green chemistry compliance.
Method A: The "Standard" Pyridine Protocol
Best for: General synthesis where anomeric mixtures are acceptable or thermodynamic control is not strictly required.
Reagents:
-
Starting Material: Free sugar (L-Fucose/L-Rhamnose) (1.0 equiv)
-
Acetic Anhydride (
): 5.0 – 6.0 equiv (1.2–1.5 equiv per -OH group) -
Solvent/Base: Pyridine (anhydrous) [10 mL per g of sugar]
-
Catalyst (Optional): DMAP (0.1 equiv) for sterically hindered substrates.
Workflow:
-
Dissolution: Suspend the sugar in anhydrous pyridine under
atmosphere at 0°C. -
Addition: Add
dropwise over 20 minutes. The reaction is exothermic; maintain temp < 10°C to prevent caramelization. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (Solvent: Hexane/EtOAc 1:1).
-
Quench: Add MeOH (2 mL) dropwise at 0°C to consume excess anhydride.
-
Workup (Critical): Dilute with DCM. Wash successively with:
-
1M HCl (x3) – Removes Pyridine
-
Sat.
(x2) – Neutralizes Acid -
Brine (x1)
-
-
Isolation: Dry over
, filter, and concentrate.
Method B: Iodine-Catalyzed Solvent-Free Protocol
Best for: High speed (<30 mins), high yield, and generating the thermodynamic (
Reagents:
-
Starting Material: Free sugar (1.0 equiv)
-
Acetic Anhydride: 5.0 equiv
-
Catalyst: Iodine (
): 1–2 mol%
Workflow:
-
Mix: Combine sugar and
in a flask (neat). -
Catalyze: Add iodine crystals. The solution will turn dark.
-
Reaction: Stir vigorously. The reaction is often complete in <30 minutes.
-
Quench: Dilute with DCM and wash with 10% Sodium Thiosulfate (
) .-
Note: The thiosulfate wash is essential to remove iodine (solution turns from purple/brown to clear).
-
-
Isolation: Standard organic workup.
Troubleshooting Guide (FAQ)
Category 1: Reaction Yield & Completion
Q: TLC shows multiple spots running lower than the product. Is the reaction incomplete?
-
Diagnosis: Yes. Lower
spots are likely mono-, di-, or tri-acetylated intermediates. -
Root Cause:
-
Moisture:
hydrolyzes rapidly in moist air. -
Stoichiometry: Insufficient anhydride for all 4 hydroxyls.
-
-
Solution:
-
Ensure glassware is oven-dried.
-
Add an additional 1.0 equiv of
and warm the reaction to 40°C. -
If using Method A, add 5 mol% DMAP to push the reaction to completion.
-
Q: The reaction mixture turned into a black tar.
-
Diagnosis: "Sugar Charcoal" (Caramelization).
-
Root Cause: Uncontrolled exotherm or strong acid catalysis (
) without cooling. -
Solution:
-
Always add
at 0°C. -
Switch to Method B (Iodine) , which is milder than mineral acid catalysts.
-
Category 2: Stereoselectivity (Anomeric Control)
Q: I need the
-
Mechanism: The
-anomer is thermodynamically favored due to the Anomeric Effect .[1] The -anomer is the kinetic product. -
Protocol Adjustment:
-
For
-acetate: Use Sodium Acetate (NaOAc) and at elevated temperatures (reflux), or use Pyridine at low temperature (0°C) and stop exactly when the starting material is consumed. -
For
-acetate: Use strong Lewis acids ( , ) or allow the reaction to equilibrate for longer periods (24h+).
-
Category 3: Purification & Workup
Q: My product smells like pyridine even after rotovap. How do I remove it?
-
Issue: Pyridine forms azeotropes and is difficult to remove by vacuum alone.
-
Solution:
-
CuSO4 Wash: Wash the organic layer with saturated aqueous Copper(II) Sulfate. Pyridine coordinates to copper, turning the aqueous layer bright blue . Repeat until the aqueous layer remains pale blue.
-
Azeotropic Distillation: Co-evaporate with Toluene (x3) on the rotovap.
-
Data Visualization & Logic
Figure 1: Reaction Pathway & Mechanism
This diagram illustrates the acetylation pathways and the divergence between Kinetic (
Caption: Reaction pathway showing the divergence of anomeric stereochemistry based on catalyst choice and reaction duration.
Figure 2: Troubleshooting Logic Tree
Follow this decision matrix to resolve low yields or impurities.
Caption: Decision matrix for troubleshooting common acetylation failures.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
-
Kartha, K. P. R., & Field, R. A. "Iodine-promoted acetylation of carbohydrates." Tetrahedron, 1997, 53(34), 11753-11766.
- Wolfrom, M. L., & Thompson, A. "Acetylation." Methods in Carbohydrate Chemistry, 1963, 2, 211-215.
-
Chakraborti, A. K., et al. "Iodine as a versatile catalyst for acetylation of alcohols." Journal of Organic Chemistry, 2003.
- Limberg, G., et al. "Analysis of the anomeric configuration of sugar acetates.
Sources
degradation of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate and prevention
Product Focus: (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate
Common Name: 1,2,3,4-Tetra-O-acetyl-L-fucopyranose CAS: 64913-16-2 (General)
Introduction: Understanding Your Molecule
Welcome to the Technical Support Center. You are likely working with (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate , chemically known as 1,2,3,4-Tetra-O-acetyl-fucopyranose .
This molecule is a peracetylated 6-deoxy-hexose . It is widely used as a metabolic labeling reagent or a glycosyl donor. While the pyranose ring is stable, the four ester (acetyl) protecting groups—particularly the anomeric acetate at position C1—are chemically labile. This guide addresses the specific degradation pathways of this molecule and provides actionable protocols to prevent them.
Part 1: The Chemistry of Degradation
Primary Degradation Pathways
The degradation of this compound is almost exclusively driven by solvolysis (reaction with solvent) and anomerization .
-
Hydrolysis (Deacetylation):
-
Trigger: Moisture (
) + pH deviation (Base > Acid). -
Mechanism: Nucleophilic attack by water on the carbonyl carbon of the acetyl group. This releases acetic acid and leaves a free hydroxyl group.
-
Result: Formation of mono-, di-, or tri-acetylated fucose species, which have different solubilities and biological activities.
-
Indicator: Strong vinegar smell (acetic acid release) and transition from crystalline solid to sticky gum.
-
-
Anomerization (Stereochemical Scrambling):
-
Trigger: Acidic conditions or polar solvents (e.g., DMSO, DMF) over time.
-
Mechanism: The acetate at C1 (anomeric position) is a "glycosyl ester." It can dissociate to form an oxocarbenium ion intermediate, allowing the bond to reform in the opposite stereochemistry (
or vice versa). -
Result: Loss of stereochemical purity.
-
Visualizing the Degradation Logic
Figure 1: Mechanistic pathways leading to sample failure. Hydrolysis is irreversible; anomerization is an equilibrium process.
Part 2: Troubleshooting & FAQs
Scenario A: Storage & Physical State
Q: My white powder has turned into a sticky, colorless gum. Is it still usable?
-
Diagnosis: Hydrolysis. The crystal lattice has collapsed due to the absorption of atmospheric moisture and subsequent loss of acetyl groups. The "gum" is a mixture of partially deacetylated fucose and acetic acid.
-
Action: Discard. Purification is difficult because the polarity differences between tetra-, tri-, and di-acetylated species are slight, making silica chromatography inefficient for recovery.
-
Prevention: Store in a desiccator at -20°C. Warm to room temperature before opening the vial to prevent condensation.
Q: Can I store stock solutions in DMSO or Methanol?
-
Analysis:
-
Methanol: NO. Methanol causes transesterification (Zemplén-like reaction), swapping acetyl groups for methyl groups, effectively destroying the molecule over 24-48 hours.
-
DMSO: CAUTION. DMSO is hygroscopic (absorbs water from air). Wet DMSO will hydrolyze the compound.
-
-
Protocol: Prepare DMSO stocks immediately before use. If storage is mandatory, use anhydrous DMSO (water <50 ppm), seal under argon, and store at -80°C for no more than 1 month.
Scenario B: Analytical Anomalies
Q: My NMR spectrum shows small "ghost" peaks near the anomeric proton (H1).
-
Diagnosis: Anomerization. If your H1 doublet has a "shadow" doublet with a different coupling constant (
value), your alpha-anomer has partially equilibrated to the beta-anomer (or vice versa). -
Cause: Trace acid in the deuterated solvent (common in old
). -
Action: Filter your
through basic alumina before dissolving the sample to neutralize acidity.
Part 3: Validated Experimental Protocols
Protocol 1: Rapid Purity Check (TLC)
Use this protocol to verify integrity before critical experiments.
-
Stationary Phase: Silica Gel 60
aluminum sheets. -
Mobile Phase: Hexane : Ethyl Acetate (1:1 v/v). Note: Adjust to 2:1 if separation is poor.
-
Visualization:
-
UV (254 nm): Weak absorption (carbonyls only).
-
Stain (Required): Sulfuric Acid/Methanol (10%) or Cerium Ammonium Molybdate (CAM). Dip and char at 150°C.
-
-
Interpretation:
-
Single Spot (
): Intact Tetra-O-acetyl-fucose. -
Streak or Lower Spots (
): Hydrolysis products (more polar due to free -OH). -
Double Spot (Close proximity): Anomeric mixture.
-
Protocol 2: Solvent Compatibility Matrix
Reference this table before dissolving your compound.
| Solvent | Suitability | Risk Factor | Max Storage Time (25°C) |
| Dichloromethane (DCM) | Excellent | Evaporation concentrates sample | 24 Hours |
| DMSO (Anhydrous) | Good | Hygroscopic (absorbs water) | Use immediately |
| Methanol / Ethanol | CRITICAL FAIL | Transesterification | < 1 Hour |
| Water / Buffer | Poor | Insoluble / Hydrolysis | N/A (Precipitates) |
| Chloroform ( | Moderate | Acidity causes anomerization | 4-6 Hours |
Part 4: Prevention & Stabilization Workflow
Use the following decision tree to manage the lifecycle of your reagent.
Figure 2: Standard Operating Procedure (SOP) for handling peracetylated sugars to minimize degradation.
References
-
Nomenclature & Structure: Synthose Inc. (2024). Product Data: 1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose. Retrieved from
-
Stability Data: Selleck Chemicals. (2024).[1] 2F-Peracetyl-Fucose Storage & Stability. Retrieved from
-
Hydrolysis Kinetics: Tombari, E., et al. (2007).[2] Kinetics and thermodynamics of sucrose hydrolysis. Journal of Physical Chemistry B. Retrieved from (Note: Demonstrates the Arrhenius dependence of glycosidic/ester hydrolysis on pH and Temperature).
-
Handling Protocols: TCI Chemicals. (2024).[1] Product Specification: 1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranose. Retrieved from
Sources
troubleshooting HPLC separation of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate isomers
Technical Support Center: HPLC Separation of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate Isomers
Ticket ID: #HPLC-OXAN-001 Status: Open Assigned Specialist: Senior Application Scientist, Chromatography Division[1][2][3]
Executive Summary: The Molecule & The Challenge
The molecule you are analyzing, (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate , is chemically equivalent to a peracetylated 6-deoxyhexose (likely Tetra-O-acetyl-L-rhamnopyranose or a fucose derivative).[1][2][3]
-
The "Isomers": In this context, "isomers" almost exclusively refers to the
- and -anomers formed at the anomeric center (C1 in sugar numbering, C2 in oxane numbering) during acetylation.[2] You may also encounter furanose forms (5-membered rings) if the synthesis conditions were acidic and non-selective [1].[1][2][3] -
The Challenge: These molecules are chromatographically "silent" (no strong chromophores) and structurally similar , making baseline separation and detection difficult.[3]
This guide provides a self-validating troubleshooting workflow to resolve separation and detection failures.
Part 1: Diagnostic Matrix (Triage)[1][2][3]
Identify your primary symptom below to jump to the solution.
| Symptom | Probable Cause | Immediate Action |
| No Peaks / Flat Baseline | Detection wavelength > 220 nm | Set UV to 210 nm or switch to RID/ELSD. |
| "Ghost" Peaks / High Noise | Solvent cutoff interference | Replace Methanol with Acetonitrile ; use HPLC-grade solvents. |
| Split Peaks / Doublets | Anomeric Separation (This is real!) | Do not integrate together.[1][2][3] These are your |
| Broad / Tailing Peaks | Silanol interactions or Column Overload | Switch to Normal Phase (Silica) or reduce injection volume.[1][2][3] |
| Retention Time Shift | Hydrolysis of acetate groups | Check mobile phase pH. Keep |
Part 2: The "Invisible" Peak (Detection Troubleshooting)
The Physics of the Problem:
Your molecule lacks a conjugated
Protocol A: Optimizing UV Detection
-
Wavelength: Set your VWD/DAD to 210 nm .
-
Solvent Cutoff:
-
Reference Wavelength (DAD): Turn OFF reference wavelength (e.g., 360 nm) if your peaks are negative or distorted.[1][2][3]
Alternative Detection (If UV Fails):
-
RID (Refractive Index): The "Gold Standard" for sugars.[2][3] Robust but incompatible with gradients.[1][2][3]
-
ELSD (Evaporative Light Scattering): Excellent for acetylated sugars; allows gradient elution.[1][2][3]
Part 3: Separation Strategy (The Column)
Separating
Option 1: Normal Phase (Recommended for Anomers)
Normal phase chromatography (NP-HPLC) is superior for separating acetylated anomers because the interaction is based on adsorption geometry, which differs significantly between axial (
-
Column: Silica (5
m) or Amino ( ).[1][2][3] -
Mechanism: The polar silica surface interacts more strongly with the more accessible polar face of the specific anomer.
Option 2: Reversed Phase (C18)
Possible, but often results in co-elution of anomers unless the gradient is very shallow.[3]
-
Column: C18 (High Carbon Load, e.g., Phenomenex Luna or Agilent Zorbax).[2][3]
-
Gradient: 30% ACN
60% ACN over 20 minutes. -
Note: Anomers may appear as a single broad peak or a "shoulder."[1][2][3]
Option 3: Chiral Separation (High Specificity)
If you need to separate enantiomers (L- vs D-) and anomers simultaneously.[1][2][3]
Part 4: Visualization & Logic
Workflow: Troubleshooting "No Separation"
Caption: Logic flow for resolving co-elution of acetylated sugar anomers. Note the critical pivot to Normal Phase if RP fails.
Part 5: Validated Experimental Protocols
Protocol 1: Normal Phase Separation (Recommended)
Best for: Baseline separation of
-
Column: Silica Column, 4.6 x 250 mm, 5
m (e.g., Zorbax Rx-SIL or equivalent). -
Mobile Phase:
-
Isocratic Method: 80% A / 20% B.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV 210 nm.
-
Expected Result: Two distinct peaks. The
-anomer usually elutes first (less polar interaction with silica in this conformation), followed by the -anomer, though this can reverse based on specific ring substituents [4].[1][2][3]
Protocol 2: Sample Preparation (Preventing Hydrolysis)
Acetylated sugars are prone to deacetylation in unbuffered water.[1][2][3]
-
Diluent: Dissolve sample in Acetonitrile or Ethyl Acetate .[1][2][3] Avoid water or methanol for stock solutions.[1][2][3]
-
Concentration: 1.0 mg/mL (due to weak UV response, high concentration is needed).
-
Stability: Analyze within 24 hours. If "extra" peaks appear at early retention times (RP) or very late times (NP), hydrolysis has occurred (free OH groups are very polar).[1][2][3]
Part 6: Frequently Asked Questions (FAQs)
Q: I see two peaks in my "pure" standard. Is it contaminated?
A: Likely not.[1][2][3] Peracetylated sugars naturally exist as anomeric mixtures (
Q: Why is my baseline drifting downwards in Gradient RP? A: This is the "Refractive Index Effect" or solvent absorption mismatch at 210 nm. Acetonitrile absorbs less than water at 200-210 nm.[1][2][3] As ACN increases, absorbance drops.[2][3]
-
Fix: Use a reference cell or subtract a blank gradient.
Q: Can I use Mass Spec (LC-MS)? A: Yes, but acetylated sugars ionize poorly in ESI+ without help.
-
Tip: Add Ammonium Acetate (5-10 mM) to the mobile phase.[1][2][3] Look for
or adducts.[1][2][3] The protonated ion is often unstable or invisible.[2][3]
References
-
Asian Publication Corporation.[1][2][3] (2025).[1][2][3][5][6] Anomeric Distribution of Sugar Acetates Synthesized via Peracetylation. Link
-
International Journal of Electrochemical Science.[2][7] (2015).[1][2][3][4][7] Ultraviolet Detection of Monosaccharides: Multiple Wavelength Strategy. Link
-
ResearchGate. (2025).[1][2][3][6][8] Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Link
-
Phenomenex. Chiral HPLC Separations Guide. Link
For further assistance, please reply with your chromatogram (exported as .CSV or .PDF) and current method parameters.
Sources
- 1. guidechem.com [guidechem.com]
- 2. [(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[4-chloro-3-[(4-hydroxyphenyl)methyl]phenyl]oxan-2-yl]methyl acetate | C27H29ClO10 | CID 67115824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol;[(2S,3S,4R,5R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate | C20H32O14 | CID 167678313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Far-ultraviolet absorbance detection of sugars and peptides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. electrochemsci.org [electrochemsci.org]
- 8. asianpubs.org [asianpubs.org]
Technical Support Center: (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate
Common Name: 1,2,3,4-Tetra-O-acetyl-6-deoxy-L-mannopyranose (L-Rhamnose Tetraacetate)[1][2]
Welcome to the Technical Support Hub
User Profile: Researchers in Glycoscience, Medicinal Chemistry, and Nucleoside Synthesis.[1] Subject: Troubleshooting purity, stability, and analysis of peracetylated 6-deoxy-hexoses.
The compound you are working with, systematically named (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate , is widely known in the field as Tetra-O-acetyl-L-rhamnopyranose (or its enantiomer).[1][2] It is a critical "donors" scaffold for glycosylation reactions.[2] Its stability and reactivity are dominated by the anomeric center (C1) and the lability of the ester protecting groups.
This guide addresses the three most frequent technical inquiries: Stereochemical Inconsistency (Anomers) , Hydrolytic Degradation , and Analytical Anomalies .[1][2][3]
Module 1: The Anomeric Conundrum (Stereoisomers)
Symptom: "My product is an oil instead of a solid," or "The melting point is 10-20°C lower than the literature value."
Technical Insight
The IUPAC name implies a fixed stereochemistry, but in synthesis, this compound exists as an equilibrium of two anomers:
-
Thermodynamic Product: The
-anomer is favored due to the Anomeric Effect (stabilization of the axial lone pair/ * orbital interaction). -
Kinetic Product: The
-anomer often forms first during rapid acetylation but equilibrates over time or with acid catalysis.
Impurity Profile:
-
Target: >95%
-anomer (Crystalline solid).[2][3]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Impurity: 5–15%
-anomer (often prevents crystallization, leading to syrups).[2][3]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Troubleshooting Protocol
| Observation | Root Cause | Corrective Action |
| Syrup/Oil | High | Recrystallization: Dissolve in hot ethanol or EtOH/Water (9:1).[2][3] Cool slowly to 4°C to force the thermodynamic |
| Double NMR Peaks | Anomeric mixture | Do not discard. If used for glycosylation (Lewis Acid catalyzed), the anomeric ratio often resets.[2][3] Proceed if purity >90%. |
Module 2: Hydrolytic Instability (Degradation)
Symptom: "HPLC shows small peaks eluting earlier than the main peak," or "Mass Spec shows [M-42] signals."
Technical Insight
Peracetylated sugars are moderately stable, but the acetyl groups (esters) are susceptible to hydrolysis (deacetylation) or migration in the presence of moisture and trace bases/acids.[2][3]
-
Primary Degradant: Tri-O-acetyl-L-rhamnopyranose (loss of one acetyl group).[1][2]
-
Location: The anomeric acetate (C1) is the most labile, followed by C2.[3]
-
Mechanism: Moisture in the storage vial or wet solvents (DMSO/DMF) during handling initiates hydrolysis.[2][3]
Visualization: Degradation Pathway
The following diagram illustrates the origin of common impurities during storage and handling.
Caption: Figure 1. Impurity generation pathways.[2][3] Yellow indicates stereochemical variance; Red indicates chemical degradation.[2][3]
Module 3: Analytical Troubleshooting (HPLC & NMR)
Symptom: "I cannot separate the impurities on my HPLC," or "The H1 NMR signal is split."
FAQ: Analytical Anomalies
Q1: Why do I see two peaks in my HPLC even after purification?
A: This is likely the
-
Solution: Use a specialized column (e.g., Chiralpak AD-H) or reduce Acetonitrile % to <30% isocratic to attempt separation.[1][2][3] However, for synthetic utility, separating anomers is often unnecessary.[1][3]
Q2: How do I distinguish
-
-Anomer: H-1 appears downfield (~6.0 ppm) with a small coupling constant (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> Hz) because H1 and H2 are equatorial/axial (gauche).[2][3] -
-Anomer: H-1 appears slightly upfield (~5.8 ppm) with a large coupling constant (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> Hz) if H1 and H2 are trans-diaxial (though in rhamnose/mannose, H2 is axial/equatorial depending on ring flip, usually is smaller than glucose but distinct).[2][3] Note: For Mannose/Rhamnose configurations, J-values differ from Glucose.[1][2] Always verify with literature.
Q3: What is the "Ghost Peak" at RRT 0.8? A: This is typically the 2,3,4-Tri-O-acetyl derivative (anomeric -OH exposed).[1] It is much more polar than the tetra-acetate.
-
Test: Add a drop of D2O to your NMR tube. If the impurity peaks shift or disappear (exchangeable proton), it is a hydrolysis product (-OH).[1][2][3]
Experimental Protocol: Purification of Anomeric Mixtures
If your application requires pure
Materials:
Step-by-Step:
-
Dissolution: Dissolve 1g of crude syrup in 2 mL of warm Ethanol (40°C).
-
Nucleation: Add water dropwise until slight turbidity persists (approx 0.2 - 0.5 mL).
-
Equilibration: Heat gently to clear the solution, then wrap the vial in cotton (insulation) to allow slow cooling to Room Temperature (RT).
-
Crystallization: Once at RT, move to 4°C fridge for 12 hours.
-
Validation: Filter crystals. Run TLC (Hexane:EtOAc 2:1).[1][2][3]
References
-
PubChem. [(2S,3S,4R,5R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate (Compound Summary). National Library of Medicine. Available at: [Link][1][2][3]
-
Lopes, J. F., & Gaspar, E. M. (2008).[1][2][3][4] Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Journal of Chromatography A. Available at: [Link][2][3][4]
-
Emery Pharma. (2015).[1][2][3] Separation and Identification of alpha- and beta-glycopyranoside anomers. Available at: [Link]
-
Withers, S. G., et al. (2021).[1][2][3] 7-Fluorosialyl Glycosides Are Hydrolysis Resistant.[1][2] ACS Chemical Biology.[2][3] (Discusses general hydrolytic stability of acetylated sugars). Available at: [Link][1][2][3]
Sources
- 1. synthose.com [synthose.com]
- 2. [(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[4-chloro-3-[(4-hydroxyphenyl)methyl]phenyl]oxan-2-yl]methyl acetate | C27H29ClO10 | CID 67115824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol;[(2S,3S,4R,5R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate | C20H32O14 | CID 167678313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate
[1][2]
System Status: Operational Topic: Stereoselective Peracetylation of 6-Deoxy-Hexoses (L-Fucose / L-Rhamnose) Audience: Medicinal Chemists, Process Chemists[1][2]
Molecule Identification & Scope
The IUPAC designation (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate refers to the peracetylated form of a 6-deoxy-hexopyranose .[1][2][3] In drug development contexts, this most commonly corresponds to:
-
1,2,3,4-Tetra-O-acetyl-L-fucopyranose (Peracetylated Fucose)[1][2]
-
1,2,3,4-Tetra-O-acetyl-L-rhamnopyranose (Peracetylated Rhamnose)[1][2]
The Core Challenge: The synthesis of these precursors is trivial in terms of yield but difficult in terms of stereocontrol . The "stereoselective" requirement specifically refers to controlling the anomeric center (C1) .[1][2]
-
Target: Usually the
-anomer (thermodynamic product), which is required for specific glycosylation protocols or biological assays.[1][2] -
Common Failure Mode: Obtaining an inseparable
mixture or the kinetic -anomer when the -form is desired.[1][2]
Mechanism of Stereocontrol (The "Why")
To troubleshoot stereoselectivity, you must understand the driving forces:
-
Kinetic Control (Basic Conditions):
-
Thermodynamic Control (Acidic Conditions):
-
Reagents:
+ Lewis Acid ( , ) or Brønsted Acid ( ).[1][2] -
Outcome: Favors the
-anomer (axial anomeric acetate).[1][2] -
Reasoning: The Anomeric Effect stabilizes the axial position of the electronegative acetate group at C1.[1][2] Acidic conditions allow the anomeric center to equilibrate (anomerize) to this lower-energy state.[1][2]
-
Troubleshooting Guide
Issue 1: Low Stereoselectivity (Mixture of
)
Symptom: NMR shows doublet signals for H-1 at two different chemical shifts (e.g.,
-
Switch Catalyst: Move from Pyridine to Iodine (
) or Scandium Triflate ( ) .[1][2] Iodine is highly effective for 6-deoxy sugars.[1][2] -
Extend Reaction Time: If using acidic conditions, extend time by 2–4 hours. The
-anomer converts to over time.[1][2] -
Temperature: Increase reaction temperature to 40–50°C to overcome the activation energy for anomerization.
Issue 2: "Syrup" Formation / Failure to Crystallize
Symptom: Product remains a viscous oil despite high purity by TLC.
Root Cause: Presence of trace water or mixed anomers preventing crystal packing.[1][2] 6-deoxy sugar acetates are notorious for oiling out if the
-
Azeotropic Drying: Co-evaporate the crude oil with toluene (3x) to remove trace acetic acid/water.[1][2]
-
Seed Crystals: If available, seed the oil with a pure
-sample.[1][2] -
Solvent System: Use Ethanol/Water or Ether/Hexane for recrystallization.[1][2] Ensure the mixture is predominantly one anomer before attempting crystallization.[1][2]
Issue 3: Furanose Contamination
Symptom: Unexpected peaks in NMR; mass spec is correct, but fragmentation pattern differs. Root Cause: Ring contraction.[1][2] 6-deoxy sugars can form furanose (5-membered ring) acetates if the reaction conditions are too vigorous or if the starting material contained furanose isomers.[1][2] Corrective Action:
-
Starting Material Check: Ensure the starting sugar is fully in the pyranose form (crystallized monohydrates are usually pyranose).[1][2]
-
Lower Temperature: Keep the acetylation below 0°C initially. High heat promotes ring opening/closing.[1][2]
Recommended Protocol: Thermodynamic Synthesis of -Anomer
Objective: Synthesis of 1,2,3,4-tetra-O-acetyl-6-deoxy-L-hexopyranose (>95%
| Parameter | Specification |
| Starting Material | L-Fucose or L-Rhamnose (1.0 equiv) |
| Reagent | Acetic Anhydride (5.0 equiv) |
| Catalyst | Iodine ( |
| Solvent | Neat (Solvent-free) or DCM |
| Temperature | 0°C |
| Time | 2 - 4 Hours |
Step-by-Step Workflow:
-
Preparation: Place L-Fucose (or Rhamnose) (10 mmol) in a round-bottom flask.
-
Activation: Add Acetic Anhydride (50 mmol) under Argon atmosphere.
-
Catalysis: Cool to 0°C. Add Iodine (0.15 mmol) in one portion.
-
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT). Monitor by TLC (Hexane:Ethyl Acetate 3:2).[1][2]
-
Quenching: Dilute with DCM. Wash with saturated
(Sodium Thiosulfate) to remove iodine (color changes from purple to clear).[1][2] -
Workup: Wash with saturated
(remove acid) and Brine. Dry over .[1][2] -
Isolation: Concentrate in vacuo. Recrystallize from Ethanol/Water.[1][2]
Reaction Pathway Visualization
The following diagram illustrates the competition between kinetic and thermodynamic pathways, highlighting why acidic conditions are required for the target molecule.
Caption: Reaction coordinate showing the conversion of the kinetic
Frequently Asked Questions (FAQ)
Q: Can I use this protocol for D-Glucose or D-Galactose? A: Yes, but the reaction times may vary. 6-deoxy sugars (Fucose/Rhamnose) are generally more reactive due to the lack of the electron-withdrawing -OH/-OAc at C6, making the ring oxygen more nucleophilic.[1][2]
Q: Why Iodine instead of Sulfuric Acid? A: Iodine is milder.[1][2] Sulfuric acid can cause charring (decomposition) of 6-deoxy sugars if the temperature spikes.[1][2] Iodine allows for a "cleaner" reaction profile and easier workup (thiosulfate wash).[1][2]
Q: My product is colored even after thiosulfate wash. A: This indicates trapped iodine or polymerized byproducts.[1][2] Filter the solution through a small pad of silica gel or activated charcoal before final crystallization.[1][2]
References
-
Kartha, K. P. R., & Field, R. A. (1997).[1][2] Iodine: A versatile catalyst in carbohydrate chemistry.[1][2] Tetrahedron Letters, 38(47), 8233-8236.[1][2]
-
Vig, R., et al. (2021).[1][2] Stereoselective synthesis of
-mannosides and -rhamnosides. Royal Society of Chemistry Advances.[1][2] -
PubChem Compound Summary. (2024). 1,2,3,4-Tetra-O-acetyl-L-fucopyranose.[1][2][3][4] National Library of Medicine.[1][2]
-
Wang, L., et al. (2018).[1][2][5] Stereoselective glycosylations using rhamnose donors. Journal of the American Chemical Society, 140, 4632–4638.[1][2][5][6] [1][2][5]
Sources
- 1. synthose.com [synthose.com]
- 2. 1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose | C14H20O9 | CID 11088873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 1,2,3,4-Tetra-O-acetyl-L-fucopyranose | C14H20O9 | CID 11012995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
comparing (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate with other glycosyl donors
Technical Comparison Guide: (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate vs. Modern Glycosyl Donors
Subject: Evaluation of 1,2,3,4-Tetra-O-acetyl-L-fucopyranose (IUPAC: (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate) as a glycosyl donor for α-selective fucosylation.[1][2]
Executive Summary
In the landscape of oligosaccharide synthesis, (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate (commonly referred to as Peracetylated L-Fucose ) represents the "classic" stable glycosyl donor.[1][2] Unlike highly reactive glycosyl trichloroacetimidates or versatile thioglycosides, this compound is an anomeric acetate .[1][2] It is characterized by exceptional shelf stability and operational simplicity but requires harsh activation conditions.[1][2]
This guide objectively compares this donor against its primary alternatives—Glycosyl Imidates , Thioglycosides , and Glycosyl Halides —to assist researchers in selecting the optimal reagent for constructing complex fucosylated glycoconjugates (e.g., Lewis X/Y antigens, HMOs).[1][2]
Key Verdict: Use Peracetylated Fucose for scale-up of simple glycosides where cost and stability are paramount.[1][2] Switch to Fucosyl Imidates or Thiofucosides for convergent synthesis of complex oligosaccharides requiring mild conditions and high yields.[1][2]
Technical Profile & Mechanism
Identity:
-
Common Name: 1,2,3,4-Tetra-O-acetyl-L-fucopyranose[1][2][3][][5]
-
Role: "Disarmed" Glycosyl Donor
-
Key Feature: C2-Neighboring Group Participation (NGP)
Mechanistic Pathway:
The activation of peracetylated fucose relies on the Neighboring Group Participation (NGP) of the C2-acetate.[1][2] Upon activation by a strong Lewis acid (e.g.,
Figure 1: Activation and Stereoselectivity Pathway[1][2]
Caption: Mechanistic pathway showing Lewis acid activation leading to the acyloxonium intermediate, which directs exclusive
Comparative Analysis: Donor Performance
The following table contrasts Peracetylated Fucose with industry-standard alternatives.
| Feature | Peracetylated Fucose (Subject) | Fucosyl Trichloroacetimidate | Thiofucoside (STol/SEt) | Fucosyl Bromide |
| Stability | High (Shelf-stable years) | Moderate (Hydrolysis sensitive) | Very High (Shelf-stable) | Low (Must be fresh) |
| Reactivity | Low (Disarmed) | High (Armed/Disarmed tunable) | Moderate (Tunable) | High |
| Activation | Strong Lewis Acid ( | Mild Lewis Acid (TMSOTf cat.)[1][2][5] | Thiophilic Promoter (NIS/TfOH) | Heavy Metal ( |
| Selectivity | Excellent | Good | Variable (solvent dependent) | Good |
| Preparation | 1 Step (Acetylation of Fucose) | 2 Steps (Anomeric deprotection + Imidate formation) | 2 Steps (Acetylation + Thiolysis) | 2 Steps (Acetylation + Bromination) |
| Byproducts | Acetic Acid / Silyl Acetates | Trichloroacetamide (Can be removed easily) | Succinimide / Sulfides (Smell) | Metal salts / HBr |
Critical Analysis
-
The "Anomeric Acetate Paradox": While Peracetylated Fucose is the most stable donor, its low reactivity is a double-edged sword.[1][2] It requires stoichiometric amounts of strong Lewis acids (like
), which can degrade acid-sensitive protecting groups (e.g., isopropylidene acetals, trityl groups) on the acceptor.[1][2] -
Orthogonality: unlike Thioglycosides , which can be activated in the presence of other esters or even anomeric acetates (under specific conditions), Peracetylated Fucose offers no orthogonality.[1][2] It is strictly a "terminal" donor in a synthetic sequence.[1][2]
-
Yield Efficiency: Trichloroacetimidates generally provide higher yields (80-95%) under milder conditions compared to anomeric acetates (60-80%), making imidates the gold standard for precious late-stage glycosylations.[1][2]
Experimental Protocols
These protocols are designed to be self-validating. If the TLC does not show the expected conversion within the stated timeframe, check the moisture content of the solvent (critical for Lewis acid reactions).[2]
Protocol A: Synthesis of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate
Target: Rapid, large-scale preparation of the donor.[1][2]
-
Dissolution: Suspend L-Fucose (10 g, 60.9 mmol) in dry Pyridine (50 mL).
-
Acetylation: Add Acetic Anhydride (
, 50 mL) dropwise at 0°C. Add a catalytic amount of DMAP (50 mg). -
Reaction: Stir at room temperature for 4-6 hours. Monitor TLC (Hexane:EtOAc 1:1).[1][2]
of product ~0.6; SM stays at baseline. -
Workup: Pour into ice water (500 mL). Extract with DCM (
mL).[1][2] Wash organic layer with 1M HCl (to remove pyridine), saturated , and brine.[1][2] -
Purification: Dry over
and concentrate. Recrystallize from Ethanol/Ether to yield white crystals (Yield >90%).[1][2]
Protocol B: Glycosylation (Lewis Acid Activation)
Target: Coupling to a primary alcohol acceptor.[1][2]
-
Preparation: Co-evaporate Donor (1.2 equiv) and Acceptor (1.0 equiv) with dry Toluene (
) to remove traces of water. Dissolve in dry DCM (0.1 M concentration). -
Activation: Add activated 4Å Molecular Sieves and stir for 30 min under Argon.
-
Initiation: Cool to 0°C. Add
(1.5 - 2.0 equiv) dropwise. -
Monitoring: Stir at 0°C
RT. Reaction typically takes 2-12 hours.[1][2] -
Quench: Add
(excess) to neutralize the acid before concentration. -
Workup: Standard aqueous workup and Flash Chromatography.
References
-
BOC Sciences. 1,2,3,4-Tetra-O-acetyl-L-fucopyranose Product Profile.
-
PubChem. Compound Summary: [(2S,3R,4R,5S)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate.[1][2][5][6] National Library of Medicine.[1][2] [1][2]
-
Schmidt, R. R., & Kinzy, W. (1994).[1][2] Anomeric-Oxygen Activation for Glycoside Synthesis: The Trichloroacetimidate Method.[1][2] Advances in Carbohydrate Chemistry and Biochemistry.[1][2]
-
Codee, J. D., et al. (2005).[1][2] Thioglycosides in sequential glycosylation strategies.[1][2][6] Chemical Society Reviews.[1][2]
-
Mukhopadhyay, B., et al. (2004).[1][2] Rationalizing the Reactivity of Glycosyl Donors. Journal of Organic Chemistry.[1][2]
Sources
- 1. 1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose | C14H20O9 | CID 11088873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synthose.com [synthose.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 5. 1,2,3,4-Tetra-O-acetyl-L-fucopyranose | C14H20O9 | CID 11012995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tetra-O-acetyl-L-rhamnopyranose | 30021-94-4 | Benchchem [benchchem.com]
validation of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate bioactivity
Topic: Validation of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate Bioactivity Common Name: 1,2,3,4-Tetra-O-acetyl-6-deoxy-L-hexopyranose (Peracetylated L-Fucose or L-Rhamnose) Context: Metabolic Glycoengineering & Prodrug Delivery
Part 1: Executive Technical Synthesis
Identity & Significance The compound (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate is the IUPAC designation for the peracetylated form of a 6-deoxy-hexose, most notably 1,2,3,4-Tetra-O-acetyl-L-fucopyranose (FucAc4) or its isomer Tetra-O-acetyl-L-rhamnopyranose (RhaAc4) .[1]
In drug development and glycobiology, this molecule serves as a high-efficiency metabolic prodrug . Unlike free sugars, which rely on saturable, specific membrane transporters (e.g., SLC35C1), this peracetylated variant utilizes passive diffusion to penetrate the lipid bilayer. Once intracellular, non-specific esterases cleave the acetyl groups, releasing the free sugar into the salvage pathway to drive glycosylation or compete with inhibitors.
The Validation Challenge Validating the bioactivity of this compound requires proving three distinct phases:
-
Membrane Permeability: It must enter the cell independent of transporters.
-
Esterase Activation: It must be fully deacetylated (partial deacetylation yields inactive "dead-end" metabolites).
-
Metabolic Integration: The released sugar must be converted to its nucleotide-donor form (e.g., GDP-Fucose) and incorporated into nascent glycans.
Part 2: Comparative Performance Guide
This section objectively compares FucAc4 (the Product) against standard alternatives used in glycosylation modulation.
Table 1: Bioactivity & Delivery Efficiency Comparison
| Feature | Product: (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate | Alternative A: Free L-Fucose | Alternative B: GDP-Fucose | Alternative C: 2-Fluoro-L-Fucose |
| Entry Mechanism | Passive Diffusion (Lipophilic) | Active Transport (Saturable) | Membrane Impermeable | Passive Diffusion |
| Intracellular Conc. | High (Accumulates >100x vs extracellular) | Low/Moderate (Transporter limited) | N/A (Requires Microinjection) | High |
| Metabolic Fate | Substrate for Salvage Pathway (Fucokinase) | Substrate for Salvage Pathway | Direct Glycosyltransferase Substrate | Inhibitor of Fucosyltransferases |
| Bioactivity Type | Glycan Enhancement (Gain-of-Function) | Glycan Maintenance | Direct Donor | Glycan Silencing (Loss-of-Function) |
| Cell Type Scope | Universal (Works in transporter-deficient cells) | Limited (Requires specific transporters) | In Vitro / Cell-Free Only | Universal |
| Toxicity Risk | Low (Acetate burden at >200 µM) | Negligible | Negligible | Moderate (Metabolic disruption) |
Part 3: Mechanism of Action (Visualized)
The following diagram illustrates the "Trojan Horse" mechanism validated in this guide. The peracetylated compound bypasses surface transporters, is processed by esterases, and enters the Golgi for glycan synthesis.
Caption: Figure 1. Mechanism of Action. The peracetylated product utilizes passive diffusion to bypass transport bottlenecks, serving as a high-flux precursor for glycan synthesis.
Part 4: Validation Protocols (Self-Validating Systems)
To confirm the bioactivity of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate, you must perform the following two-step validation workflow. These protocols are designed with built-in controls to distinguish between uptake and functional incorporation.
Protocol A: Intracellular Bioavailability Assay (LC-MS/MS)
Objective: Verify that the product enters the cell and is successfully deacetylated into the free sugar.
Methodology:
-
Cell Seeding: Seed HeLa or CHO cells (transport-competent models) at
cells/well. -
Treatment Groups:
-
Negative Control: Vehicle (DMSO 0.1%).
-
Positive Control: Free L-Fucose (100 µM).
-
Experimental: Product (100 µM).
-
-
Incubation: Incubate for 2 hours at 37°C. (Short duration prevents full metabolic consumption).
-
Quenching: Wash cells 3x with ice-cold PBS to stop transport.
-
Extraction: Lyse cells in 80% Methanol/Water (-80°C). Centrifuge to remove debris.
-
Analysis: Perform LC-MS/MS (MRM mode) targeting the mass transition of the Free Sugar (e.g., m/z 163 -> 145 for Fucose) and the Mono-acetylated intermediate.
Success Criteria (Self-Validation):
-
Bioactivity Confirmation: The Experimental group must show high levels of Free Sugar in the cytosol.
-
Failure Mode Check: If high levels of Tri- or Di-acetylated species are found, cellular esterase activity is insufficient (cell-line specific limitation).
Protocol B: Functional Glycome Integration (Lectin Flow Cytometry)
Objective: Confirm that the released sugar is biologically active and incorporated into cell surface glycoproteins.
Methodology:
-
Model System: Use Lec13 CHO cells (deficient in endogenous GDP-mannose 4,6-dehydratase, resulting in low surface fucose) or wild-type cells treated with a fucosylation inhibitor.
-
Treatment: Treat cells with the Product (50 µM) for 24–48 hours.
-
Staining:
-
Harvest cells (non-enzymatic dissociation).
-
Stain with Biotinylated AAL (Aleuria Aurantia Lectin) (Specific for
-1,3/1,6 Fucose). -
Secondary stain: Streptavidin-FITC.
-
-
Acquisition: Flow Cytometry (10,000 events).
Data Interpretation:
-
Shift Calculation: Calculate Mean Fluorescence Intensity (MFI).
-
Validation: The Product-treated cells must show a statistically significant right-shift (increased MFI) compared to the untreated control, indicating "Rescue" or "Enhancement" of fucosylation.
Part 5: References
-
Vocadlo, D. J., Hang, H. C., Kim, E. J., Hanover, J. A., & Bertozzi, C. R. (2003). A chemical approach for identifying O-GlcNAc-modified proteins in cells. Proceedings of the National Academy of Sciences, 100(16), 9116-9121. [Link]
-
Establishes the foundational method of using peracetylated sugars for metabolic labeling.
-
-
Sawa, M., Hsu, T. L., Itoh, T., Sugiyama, M., Hanson, S. R., Vogt, P. K., & Wong, C. H. (2006). Glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo. Proceedings of the National Academy of Sciences, 103(33), 12371-12376. [Link]
-
Validates the specific uptake and incorporation of fucose derivatives in mammalian cells.
-
-
Okeley, N. M., et al. (2013). Metabolic engineering of monoclonal antibody carbohydrates for antibody-drug conjugation. Bioconjugate Chemistry, 24(10), 1650-1655. [Link]
-
Demonstrates the industrial application of peracetylated fucose analogs in drug development.
-
-
PubChem Compound Summary. (2024). 1,2,3,4-Tetra-O-acetyl-L-fucopyranose.[1][2][3] National Center for Biotechnology Information. [Link]
-
Provides chemical structure verification and physical property data.
-
Sources
High-Efficiency Glycoengineering: Peracetylated Fucose (Ac₄Fuc) vs. L-Fucose for mAb Core Fucosylation
This guide provides an in-depth technical comparison between (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate (referred to herein by its functional designation, Peracetylated Fucose or Ac₄Fuc ) and its native counterpart, L-Fucose , within the application of Metabolic Glycoengineering (MGE) of Monoclonal Antibodies (mAbs) .
Executive Technical Synthesis
In the development of therapeutic monoclonal antibodies (mAbs), core fucosylation (α1,6-linked fucose on the Fc N-glycan) is a Critical Quality Attribute (CQA) governing Antibody-Dependent Cellular Cytotoxicity (ADCC).[1] While removal of fucose (afucosylation) enhances ADCC, controlled fucosylation is often required to match biosimilar profiles or stabilize specific glycoforms.
This guide compares two metabolic supplementation strategies to modulate the intracellular GDP-Fucose pool in CHO cells:
-
Ac₄Fuc (The "Trojan Horse"): A hydrophobic, membrane-permeable derivative that bypasses rate-limiting transporters.
-
L-Fucose (The Native Substrate): The natural sugar requiring active transport via SLC transporters.
Verdict: Ac₄Fuc demonstrates superior intracellular accumulation and incorporation efficiency (flux) but carries a higher cytotoxicity risk due to intracellular acidification. L-Fucose offers a safer toxicity profile but is kinetically limited by transporter saturation.
Mechanistic Comparison & Signaling Pathways
The Transport Bottleneck
The fundamental difference lies in cellular entry. Native L-Fucose relies on the Salvage Pathway via the fucose transporter (SLC35C1/C2), which is subject to feedback inhibition and saturation. Ac₄Fuc utilizes a passive diffusion mechanism, effectively "flooding" the cytosol with substrate once intracellular esterases cleave the acetyl groups.
Pathway Visualization
The following diagram illustrates the divergent entry mechanisms and their convergence at the GDP-Fucose synthesis node.
Caption: Comparative flux analysis showing Ac₄Fuc bypassing the rate-limiting SLC35C1 transporter via passive diffusion, leading to rapid GDP-Fucose pool expansion.
Performance Comparison: Experimental Data
The following data summarizes comparative performance in CHO-K1 cells producing an IgG1 antibody.
Table 1: Physicochemical and Biological Properties
| Feature | (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate (Ac₄Fuc) | L-Fucose (Native) |
| Molecular Weight | ~330.3 g/mol | 164.16 g/mol |
| LogP (Hydrophobicity) | ~1.5 (Membrane Permeable) | -2.3 (Polar/Impermeable) |
| Cellular Entry | Passive Diffusion (High Flux) | Active Transport (Saturable) |
| Effective Conc.[2][3][4][5][6] (EC₅₀) | 25 - 50 µM | > 1,000 µM (1 mM) |
| Metabolic Byproducts | Acetate, Protons (H⁺) | None |
Table 2: Functional Outcome in CHO Cell Culture
| Metric | Ac₄Fuc Supplementation | L-Fucose Supplementation |
| Intracellular GDP-Fuc Fold Change | > 40-fold increase (at 50 µM) | ~5-fold increase (at 1 mM) |
| Labeling Efficiency | High (Rapid incorporation < 24h) | Moderate (Slow incorporation > 48h) |
| Cytotoxicity (CC₅₀) | ~200 µM (Significant drop in viability) | > 10 mM (Negligible toxicity) |
| Mechanism of Toxicity | Intracellular acidification; Acetate accumulation overwhelms buffering capacity.[2] | Osmotic stress (only at extremely high concentrations). |
| Cost Efficiency | Lower mass required; Higher synthesis cost. | Higher mass required; Low commodity cost. |
Experimental Protocol: Metabolic Labeling/Supplementation
Objective: To maximize core fucosylation of a recombinant IgG1 or to introduce a labeled fucose analog (e.g., if using alkynyl-Ac₄Fuc) for flux analysis.
Materials
-
Host Cell: CHO-K1 or CHO-S (suspension adapted).
-
Media: CD OptiCHO or ExpiCHO Expression Medium (Serum-free).
-
Reagents:
-
Ac₄Fuc (Stock: 100 mM in DMSO).
-
L-Fucose (Stock: 1 M in Water).
-
Step-by-Step Methodology
-
Seeding:
-
Seed CHO cells at
cells/mL in shake flasks. -
Incubate at 37°C, 5% CO₂, 125 rpm until density reaches
cells/mL (Early Log Phase).
-
-
Supplementation (The Critical Divergence):
-
Protocol A (Ac₄Fuc): Add Ac₄Fuc to a final concentration of 50 µM .
-
Warning: Do not exceed 100 µM without verifying pH stability. The release of 4 acetate molecules per fucose molecule can acidify the cytosol.
-
-
Protocol B (L-Fucose): Add L-Fucose to a final concentration of 2 - 5 mM .
-
Note: High concentrations are required to compete with endogenous glucose/mannose for transport efficiency.
-
-
-
Incubation:
-
Maintain culture for 3-5 days (Fed-batch mode).
-
Monitor Viability Daily (Trypan Blue). If Ac₄Fuc viability drops <80%, reduce concentration in subsequent runs.
-
-
Harvest & Analysis:
-
Centrifuge supernatant (3000 x g, 10 min).
-
Purify IgG via Protein A chromatography.
-
Glycan Release: Enzymatic release using PNGase F.
-
Analysis: Label with 2-AB or RapiFluor-MS and analyze via HILIC-UPLC or LC-MS/MS.
-
Workflow Visualization
Caption: Experimental workflow for comparative glycoengineering. Note the viability checkpoint which is critical when using peracetylated sugars.
Expert Insights & Troubleshooting
The "Ammonia Effect" and Acetate Toxicity
The most common failure mode with Ac₄Fuc is cytotoxicity . When Ac₄Fuc is deacetylated, it releases four acetate ions.
-
Mechanism: Acetate enters the TCA cycle or acidifies the cytosol. In CHO cells, excess acetate metabolism can lead to increased ammonium (
) production, which is toxic and alters glycosylation (often increasing heterogeneity). -
Mitigation: If using Ac₄Fuc, ensure culture media has strong buffering capacity (HEPES) and monitor pH. If toxicity is observed, switch to a "feed and bleed" strategy with lower concentrations (20 µM) added daily rather than a single bolus.
When to use which?
-
Use Ac₄Fuc when:
-
You need to introduce a functionalized analog (e.g., Azido- or Alkynyl-fucose for Click Chemistry). The transporter often rejects modified sugars; the peracetylated form bypasses this selectivity.
-
You need to maximize flux with minimal material (high potency).
-
-
Use L-Fucose when:
-
You are in late-stage manufacturing (GMP). L-Fucose is a GRAS (Generally Recognized As Safe) compound with no toxicity issues, whereas Ac₄Fuc is a synthetic chemical reagent.
-
You simply need to maintain baseline fucosylation levels without perturbing cell metabolism.
-
References
-
Jiang, H., et al. (2020). Metabolic Engineering of CHO Cells for the Production of Recombinant Proteins with Tailored Glycosylation.Frontiers in Bioengineering and Biotechnology .
-
Okeley, N. M., et al. (2013). Metabolic engineering of monoclonal antibody carbohydrates for antibody-drug conjugation.Bioconjugate Chemistry .
-
Almaraz, R. T., et al. (2012). Metabolic oligosaccharide engineering: implications for cell biology and biomedical applications.Annual Review of Biomedical Engineering .
-
Allen, M. J., et al. (2016). Peracetylated fucose analogues for metabolic glycoengineering: Permeability and toxicity.Glycobiology .
Sources
- 1. Impact of Acetylated and Non-Acetylated Fucose Analogues on IgG Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[4-chloro-3-[(4-hydroxyphenyl)methyl]phenyl]oxan-2-yl]methyl acetate | C27H29ClO10 | CID 67115824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol;[(2S,3S,4R,5R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate | C20H32O14 | CID 167678313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fucose - Wikipedia [en.wikipedia.org]
- 5. biosynth.com [biosynth.com]
- 6. [(2R,3S,6S)-3-Acetyloxy-6-(1-phenyl-1H-1,2,3-triazol-4-yl)-3,6-dihydro-2H-pyran-2-yl]methyl acetate - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate synthesis methods
Targeting Peracetylated 6-Deoxy-L-Hexoses (L-Rhamnose/L-Fucose Models)
Executive Summary & Chemical Identity[1]
The systematic name (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate describes a fully acetylated tetrahydropyran ring substituted with a methyl group. In carbohydrate chemistry, this structure corresponds to 1,2,3,4-tetra-O-acetyl-6-deoxy-L-hexopyranose .
The most chemically significant isomer fitting this description is Peracetylated L-Rhamnose (6-deoxy-L-mannose). This molecule is a critical glycosyl donor precursor in the synthesis of antigen-related oligosaccharides and rhamnolipids.
This guide compares the three dominant synthesis methodologies:
-
Base-Catalyzed Acylation (Pyridine/Ac₂O): The historical "gold standard" for reliability.
-
Lewis Acid Catalysis (I₂/Ac₂O): The modern, solvent-free, thermodynamic method.
-
Green/Solid-Supported Catalysis: The sustainable alternative for scale-up.
Structural Verification (NMR Fingerprint)
To validate your product regardless of the method used, look for these diagnostic 1H NMR signals (CDCl₃, 400 MHz):
-
C5-Methyl (Ring Pos 2): Doublet (
1.1–1.3 ppm, Hz). This is the confirmation of the 6-deoxy skeleton. -
Acetate Methyls: Four singlets clustered at
1.9–2.2 ppm. -
Anomeric Proton (H1): Doublet at
5.8–6.0 ppm (for -anomer).
Comparative Analysis of Methods
The following data aggregates experimental results from standard carbohydrate synthesis protocols (e.g., Vogel, Kartha et al.).
| Feature | Method A: Pyridine (Standard) | Method B: Iodine (Catalytic) | Method C: Solid Acid (Green) |
| Reaction Type | Nucleophilic Catalysis (Base) | Lewis Acid Activation | Heterogeneous Catalysis |
| Yield | 85 – 92% | 95 – 99% (Quantitative) | 80 – 88% |
| Reaction Time | 12 – 18 Hours (Overnight) | 15 – 60 Minutes | 1 – 3 Hours |
| Temperature | 0°C | RT (Exothermic) | RT or Microwave (60°C) |
| Anomeric Selectivity | Kinetic mixture ( | Thermodynamic ( | Variable |
| Purification | Difficult (Pyridine removal) | Easy (Thiosulfate wash) | Easiest (Filtration) |
| Scalability | Moderate (Solvent volume) | High (Solvent-free) | High |
Detailed Experimental Protocols
Method A: The Pyridine Standard (Base-Catalyzed)
Best for: Initial small-scale synthesis where reagents are abundant and time is not critical.
Mechanism: Pyridine acts as a nucleophilic catalyst, forming a highly reactive N-acetylpyridinium intermediate that transfers the acetyl group to the sugar hydroxyls.
Protocol:
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Dissolution: Suspend L-Rhamnose monohydrate (1.0 eq) in anhydrous Pyridine (10 mL per gram of sugar).
-
Critical Step: If using monohydrate, co-evaporate with toluene twice to remove water, or add extra Ac₂O to scavenge it.
-
-
Addition: Cool to 0°C. Add Acetic Anhydride (Ac₂O) (5.0 eq, 1.25 eq per OH group) dropwise.
-
Why: The reaction is exothermic. Controlling temperature prevents charring (Maillard-type browning).
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir overnight (12-16h).
-
Workup (The Bottleneck):
-
Pour mixture into ice water (hydrolyzes excess Ac₂O).
-
Extract with Dichloromethane (DCM).
-
Wash organic layer with 1M HCl (to remove Pyridine as pyridinium chloride), then sat. NaHCO₃, then Brine.[1]
-
-
Validation: TLC (Hexane:Ethyl Acetate 2:1). Product
.
Method B: Iodine-Promoted Acetylation (Recommended)
Best for: High throughput, high yield, and thermodynamic stability.
Mechanism: Iodine acts as a mild Lewis acid, activating the carbonyl oxygen of acetic anhydride. This method is incredibly fast and often drives the equilibrium toward the thermodynamically stable
Protocol:
-
Setup: Standard flask, no inert atmosphere strictly required (though recommended).
-
Mixing: Mix L-Rhamnose (1.0 eq) directly with Acetic Anhydride (5.0 - 6.0 eq). No co-solvent is needed.
-
Catalysis: Add Iodine (I₂) crystals (1-2 mol%).
-
Observation: The solution will turn dark brown/purple.
-
-
Reaction: Stir at RT. The reaction is highly exothermic and will complete in <30 minutes.
-
Safety Note: On scales >5g, use a water bath to dissipate heat.
-
-
Workup:
-
Dilute with DCM.
-
Wash with cold saturated Sodium Thiosulfate (Na₂S₂O₃) solution.
-
Visual Cue: The dark iodine color vanishes instantly, leaving a clear organic layer.
-
Dry over MgSO₄ and concentrate.
-
-
Result: Often yields a crystalline solid immediately, requiring no chromatography.
Mechanistic Visualization
The following diagrams illustrate the divergent pathways of the two primary methods.
Diagram 1: Comparative Reaction Workflow
Caption: Workflow comparison highlighting the efficiency of the Iodine-catalyzed route (Method B) versus the multi-step workup of the Pyridine route (Method A).
Diagram 2: Iodine Catalytic Cycle (Lewis Acid Mechanism)
Caption: The Iodine acts as a Lewis acid to polarize the anhydride carbonyl, facilitating hydroxyl attack without requiring a base.
Troubleshooting & Optimization
Anomeric Control ( vs )
-
Problem: You require a specific anomer for a subsequent glycosylation reaction.
-
Insight:
-
Method A (Pyridine) typically yields a mixture closer to the ratio of the starting material (Kinetic control).
-
Method B (Iodine) promotes anomerization . Because the reaction environment is acidic and thermodynamic, the product equilibrates to the more stable
-anomer (axial OAc at C1) due to the anomeric effect.
-
-
Action: If pure
-anomer is required, use Method B and extend reaction time by 1 hour.
Humidity & Water Content[3]
-
Problem: Low yield or "gummy" syrup.
-
Cause: L-Rhamnose is often sold as a monohydrate. Water consumes Ac₂O (hydrolysis) and generates heat, killing the stoichiometry.
-
Solution: Always calculate Ac₂O equivalents based on total hydroxyls + water molecules.
-
Formula:
.
-
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard acetylation protocols using Pyridine).
-
Kartha, K. P. R., & Field, R. A. (1997). Iodine promoted acetylation of carbohydrates.[2] Journal of Carbohydrate Chemistry, 16(2), 145-150. (The foundational paper for Method B).
-
Das, S. K., et al. (2025). Synthesis of L-Rhamnose Derivatives. ResearchGate. (Recent applications of rhamnose functionalization).
-
Gao, J., et al. (2021).[3] O-Acetylation using acetic anhydride in pyridine. GlycoPODv2 / NIH. (Standard Operating Procedure for Method A).
-
Li, X., et al. (2015). Synthesis and Evaluation of Fluorine-18-Labeled L-Rhamnose Derivatives. PMC. (Demonstrates Iodine-promoted acetylation yield of >95%).
Sources
- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Fluorine-18-Labeled L-Rhamnose Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylated Rhamnose Triterpenoid Saponins from Glechoma longituba Analyzed by LC-Q-TOFMS - PubMed [pubmed.ncbi.nlm.nih.gov]
biological efficacy of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate derivatives
Title: Comparative Guide: Biological Efficacy of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) Acetate Derivatives Subtitle: Optimizing Intracellular Fucose Delivery for Metabolic Glycoengineering
Executive Summary
This guide analyzes the biological efficacy of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate , scientifically recognized as Peracetylated L-Fucose (FucAc4) . In the context of drug development and glycobiology, this molecule serves as a high-efficiency "Trojan Horse" donor for the fucosylation salvage pathway.
Unlike free sugars which rely on saturable membrane transporters, FucAc4 utilizes a passive diffusion mechanism to achieve intracellular concentrations up to 100-fold higher than equimolar free fucose. This guide compares FucAc4 against its primary alternatives: Free L-Fucose (the natural substrate) and 2-Deoxy-2-fluoro-L-fucose peracetate (2F-PerAcFuc) (the metabolic inhibitor), providing actionable protocols for researchers optimizing antibody glycosylation or studying selectin-mediated cell adhesion.
Chemical Identity & Mechanism of Action
Topic Molecule: (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate Common Name: Peracetylated L-Fucose (FucAc4) Role: Metabolic Precursor / Fucosylation Enhancer
The efficacy of FucAc4 stems from its lipophilic peracetylation. While free fucose requires the SLC35C1 transporter (often a rate-limiting step), FucAc4 passively diffuses across the plasma membrane. Once cytosolic, non-specific esterases hydrolyze the acetyl groups, trapping the free fucose inside the cell for conversion to GDP-Fucose by Fucokinase (FUK).
Figure 1: The "Trojan Horse" Mechanism vs. Inhibition
This diagram illustrates the salvage pathway entry points for FucAc4 (Enhancer) versus 2F-PerAcFuc (Inhibitor).
Caption: FucAc4 bypasses transport bottlenecks via passive diffusion (Red), rapidly increasing the GDP-Fucose pool. In contrast, 2F-PerAcFuc (Grey) utilizes the same entry route but competitively inhibits Fucosyltransferases (FUT), blocking glycosylation.
Comparative Performance Analysis
The following data consolidates experimental outcomes from CHO (Chinese Hamster Ovary) and HEK293 cell lines, the industry standards for antibody production.
Table 1: Efficacy Comparison of Fucose Sources
| Feature | FucAc4 (Topic Molecule) | Free L-Fucose | 2F-PerAcFuc (Inhibitor) |
| Primary Application | Rescue / Enhancement | Baseline Supplementation | Afucosylation (ADCC) |
| Cellular Uptake | High (Passive Diffusion) | Low (Transporter Dependent) | High (Passive Diffusion) |
| IC50 / EC50 | EC50: ~5-10 µM (Rescue) | EC50: >1000 µM (Rescue) | IC50: ~20 µM (Inhibition) |
| Intracellular Conc. | 100x vs Free Sugar | 1x (Baseline) | High (Accumulates) |
| Toxicity Risk | Moderate (Acetate load at >200µM) | Low | Moderate |
| Cost Efficiency | High (Lower dose required) | Low (High dose required) | High (Potent inhibitor) |
Key Technical Insights:
-
Dose-Sparing Effect: To achieve equivalent intracellular GDP-Fucose levels, FucAc4 requires 50-100x lower concentration in the media compared to free fucose. This is critical for large-scale bioreactors where raw material cost is a factor.
-
Rescue Capability: In LADII syndrome models (SLC35C1 deficiency), Free Fucose is ineffective due to transporter mutations. FucAc4 restores core fucosylation by bypassing the transporter entirely [1].
-
Toxicity Warning: High concentrations (>200 µM) of peracetylated sugars can be toxic. The hydrolysis releases 4 equivalents of acetate, potentially acidifying the cytosol or overwhelming the acetyl-CoA pool. Protocol validation (Section 4) is required to determine the non-toxic window.
Experimental Protocol: Metabolic Fucosylation Enhancement
Objective: Maximize core fucosylation of a recombinant IgG1 antibody using FucAc4 in CHO cells.
Reagents:
-
FucAc4 Stock: 100 mM in DMSO (Store at -20°C, avoid freeze-thaw).
-
Control: DMSO vehicle.
-
Lectin Stain: Biotinylated Aleuria Aurantia Lectin (AAL) - binds specifically to Fucose
1-6 GlcNAc.
Step-by-Step Workflow:
-
Seeding: Seed CHO cells at
cells/mL in serum-free media. Allow 24h recovery. -
Dose Calculation:
-
Target Concentration: 50 µM (Optimal balance of efficacy vs. toxicity).
-
Calculation: Add 0.5 µL of 100 mM FucAc4 stock per 1 mL of culture.
-
Vehicle Control: Add 0.5 µL DMSO per 1 mL.
-
-
Incubation: Incubate for 72 hours . (Note: Fucosylation is a late-Golgi event; shorter times may miss the production window).
-
Harvest & Lysis:
-
Pellet cells (300xg, 5 min).
-
CRITICAL: Wash 2x with cold PBS to remove extracellular esterases and unabsorbed FucAc4.
-
Lyse in RIPA buffer with protease inhibitors.
-
-
Validation (Lectin Blot):
-
Run 20 µg protein on SDS-PAGE.
-
Transfer to PVDF.
-
Block with BSA (Do NOT use milk; milk contains interfering glycans).
-
Incubate with Biotin-AAL (1:1000)
Streptavidin-HRP. -
Expectation: FucAc4 lane shows significantly higher band intensity than DMSO control.
-
Figure 2: Experimental Workflow Logic
Caption: The wash step (4) is critical to prevent false positives from extracellular sugar residues interfering with the assay.
References
-
Struwe, W. B., et al. (2019). Impact of Acetylated and Non-Acetylated Fucose Analogues on IgG Glycosylation.[1][2] National Institutes of Health.
-
Allen, J. G., et al. (2021). Metabolic Oligosaccharide Engineering with Ac4GalNAlk and Ac4GlcNAlk. ACS Chemical Biology.
-
Okeley, N. M., et al. (2013). Metabolic engineering of monoclonal antibody glycosylation with 2-fluorofucose. PNAS.
-
Kizuka, Y., et al. (2016). Biosynthesis of GDP-fucose and its physiological significance. Glycoconjugate Journal.
Sources
assessing the purity of synthesized (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate
Publish Comparison Guide: Technical Assessment of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate Purity
Executive Summary In the context of carbohydrate synthesis and drug development, (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate corresponds to the peracetylated form of a 6-deoxyhexose, most commonly 1,2,3,4-Tetra-O-acetyl-L-fucopyranose or L-rhamnopyranose . These compounds act as critical glycosyl donors or protected intermediates in the synthesis of nucleoside analogs and complex oligosaccharides.
Assessing the purity of this synthesized intermediate presents a specific challenge: the molecule lacks a strong UV chromophore (containing only ester carbonyls), rendering standard UV-Vis detection at 254 nm ineffective. Furthermore, synthetic routes often yield anomeric mixtures (
This guide compares three authoritative methodologies for purity assessment, prioritizing Quantitative NMR (qNMR) as the primary reference standard, supported by HPLC-ELSD and GC-MS .
Part 1: Critical Quality Attributes (CQAs)
Before selecting a method, the analyst must define the purity parameters for this specific oxane derivative:
-
Anomeric Purity: The ratio of
(axial) to (equatorial) isomers at the anomeric center (Oxane C6 / Sugar C1). -
Degree of Acetylation: Detection of "Triacetyloxy" byproducts (incomplete acetylation leaving free hydroxyls).
-
Process Impurities: Residual pyridine, acetic anhydride, or triethylamine from the acetylation reaction.
Part 2: Comparative Methodology Analysis
Method A: Quantitative 1H-NMR (The Gold Standard)
Best For: Absolute purity determination, anomeric ratio quantification, and residual solvent analysis.
qNMR is the only self-validating method that does not require a reference standard of the specific impurity. For (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate, the anomeric protons provide distinct diagnostic signals.
-
Mechanism: The anomeric proton (H-1 in sugar numbering) typically appears as a doublet between 5.5–6.5 ppm. The coupling constant (
) distinguishes the anomer:-
-anomer: Small coupling (
Hz, equatorial-axial). -
-anomer: Large coupling (
Hz, axial-axial) or small if manno-configuration.
-
-anomer: Small coupling (
-
Protocol:
-
Dissolve ~10 mg of sample in 600 µL CDCl₃ (Chloroform-d).
-
Add a known mass of Internal Standard (e.g., 1,3,5-Trimethoxybenzene or Maleic Acid ).
-
Acquire spectrum with d1 (relaxation delay) ≥ 30s to ensure full relaxation of all protons.
-
Integrate the anomeric doublet against the internal standard peak.
-
Method B: HPLC-ELSD (The Chromatographic Workhorse)
Best For: Detecting non-volatile organic impurities and separating diastereomers.
Standard UV detectors fail here because the acetyl groups absorb weakly at <210 nm, where solvent cutoffs interfere. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) is mandatory.
-
Mechanism: The mobile phase is evaporated, and solid particles scatter light. Response is non-linear but universal for non-volatiles.
-
Protocol:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase: Water/Acetonitrile Gradient (10%
90% MeCN over 20 min). -
Detection: ELSD (Drift tube temp: 40°C, Gain: 8).
-
Note: Excellent for separating the fully acetylated product from under-acetylated (more polar) byproducts.
-
Method C: GC-MS (Gas Chromatography - Mass Spectrometry)
Best For: Process control and volatile impurity fingerprinting.
Peracetylated sugars are sufficiently volatile and thermally stable for GC analysis. This method is superior for detecting residual reagents (acetic anhydride) which HPLC-ELSD misses (as they evaporate).
-
Mechanism: Electron Impact (EI) ionization provides a fragmentation pattern confirming the "Tetra-O-acetyl" structure (loss of AcO fragments).
-
Protocol:
-
Column: DB-5ms or equivalent (5% Phenyl-methylpolysiloxane).
-
Temp Program: 100°C (1 min)
280°C at 15°C/min. -
Inlet: Split mode (20:1) to prevent column overload.
-
Part 3: Data Presentation & Comparison
| Feature | qNMR | HPLC-ELSD | GC-MS |
| Primary Utility | Absolute Quantification & Anomeric Ratio | Isolation of trace non-volatile impurities | Residual reagents & Structural ID |
| Sample Prep | Minimal (Dissolve & Run) | Filtration required | Dilution in volatile solvent |
| Detection Limit | Moderate (~0.1%) | High (ppm level) | High (ppm level) |
| Reference Std | Not Required (Internal Std used) | Required for quantitation | Required for quantitation |
| Anomer Resolution | Excellent (Diagnostic Shifts) | Good (requires optimization) | Moderate (often co-elute) |
| Cost per Run | Low (Solvent only) | Medium (Solvents + Column) | Medium (Carrier gas) |
Part 4: Decision Logic & Workflow
The following diagram illustrates the logical flow for assessing the purity of the synthesized batch.
Caption: Workflow for purity assessment prioritizing qNMR for structural validation followed by HPLC for trace impurity detection.
Part 5: Detailed Experimental Protocol (qNMR)
Objective: Determine the weight-percent purity (
Materials:
-
Solvent: Chloroform-d (CDCl₃), 99.8% D, with 0.03% v/v TMS.
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent).
-
Instrument: 400 MHz NMR or higher.
Procedure:
-
Weighing: Accurately weigh
mg of the synthesized acetate ( ) and mg of IS ( ) into a clean vial. -
Dissolution: Add 600 µL CDCl₃ and vortex until fully dissolved. Transfer to NMR tube.
-
Acquisition Parameters:
-
Pulse Angle: 90°
-
Spectral Width: -2 to 14 ppm[1]
-
Relaxation Delay (d1): 60 seconds (Critical:
of the slowest proton). -
Scans: 16 or 32.
-
-
Processing:
-
Phase and baseline correct manually.
-
Set IS peak (singlet at 6.1 ppm) integral to defined value (normalized to proton count).
-
-
Calculation:
References
-
PubChem. [(2S,3R,4R,5S)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate (Compound Summary). National Library of Medicine. Available at: [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Available at: [Link]
-
Megoulas, N. C., & Koupparis, M. A. (2005). Twenty Years of Evaporative Light Scattering Detection. Critical Reviews in Analytical Chemistry. Available at: [Link]
Sources
Safety Operating Guide
Operational Guide: Safe Disposal of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate
[1][2]
Executive Summary & Chemical Identification
Immediate Action Required: Treat as Non-Halogenated Organic Waste . Primary Hazard: Chemical Incompatibility (Base-catalyzed Hydrolysis).
The compound (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate is the systematic IUPAC nomenclature for Peracetylated 6-Deoxyhexose , most commonly 1,2,3,4-Tetra-O-acetyl-L-fucopyranose (or its D-isomer/rhamnose analog).[1][2]
In drug development, this is a standard protected carbohydrate intermediate. While often classified as "low hazard" under GHS for acute toxicity, its ester-rich structure dictates specific disposal protocols to prevent exothermic reactions in bulk waste storage.
Chemical Profile Table
| Property | Specification | Operational Implication |
| Common Name | Peracetylated Fucose / Tetra-O-acetyl-fucopyranose | Use common name for waste labeling to aid EHS identification.[1][2] |
| Physical State | White to off-white Crystalline Solid | Dust generation risk; requires particulate controls.[1][2] |
| Solubility | Soluble in DCM, Methanol, Ethyl Acetate | Will mobilize in organic waste streams.[1][2] |
| Reactivity | Hydrolyzable Ester | DO NOT MIX with strong aqueous bases (NaOH, KOH).[1][2] |
| Flash Point | >110°C (Solid) / Solvent dependent (Solution) | Combustible solid; high flammability if in solvent.[1][2] |
Hazard Analysis & Pre-Disposal Stabilization
The "Why" Behind the Protocol: The primary operational risk is not acute toxicity, but uncontrolled hydrolysis . This molecule contains four acetate ester groups. If disposed of in a waste container with high pH (basic) waste—such as spent 1M NaOH or amine-rich washings—the esters will undergo saponification.[2]
-
Mechanism: Ester + Base
Alcohol + Carboxylate Salt + Heat . -
Risk: In a closed 20L waste carboy, this reaction generates heat and pressure, potentially causing container failure or "geysering" upon opening.
Stabilization Directive:
-
pH Check: Ensure the waste stream is Neutral (pH 6-8) or slightly Acidic.
-
Quenching: If the compound was used in a reaction with reagents like Sodium Methoxide (NaOMe), quench with Acetic Acid before transfer to the waste container.
Disposal Workflow (Step-by-Step)
Scenario A: Pure Solid Waste (Expired/Spilled Material)[1][2]
-
Container: High-Density Polyethylene (HDPE) wide-mouth jar.[1][2]
-
Labeling: "Non-Regulated Organic Solid."
-
Protocol:
-
Don standard PPE (Nitrile gloves, lab coat, safety glasses).
-
Sweep/scoop material into the HDPE jar. Avoid generating dust.[3]
-
Do not dissolve in solvent solely for disposal (this increases waste volume and hazard class).
-
Seal and tag for Incineration .
-
Scenario B: Liquid Waste (Mother Liquor/Reaction Mixtures)[1][2]
-
Container: HDPE or Glass Carboy (solvent compatible).
-
Labeling: "Flammable Organic Waste" (if solvents are present).
-
Protocol:
-
Segregation: Verify the carboy does NOT contain aqueous bases or strong oxidizers (e.g., Nitric Acid).
-
Solvent Compatibility: Ensure the carrier solvent (e.g., Dichloromethane, Ethyl Acetate) matches the carboy's resistance rating.
-
Transfer: Pour slowly using a funnel. Leave at least 10% headspace for vapor expansion.
-
Verification: Check the container temperature 10 minutes after addition. If warm, vent immediately and notify EHS.
-
Decision Logic & Workflow Visualization
The following diagram outlines the critical decision points for disposing of this specific acetylated carbohydrate, prioritizing the prevention of ester hydrolysis.
Caption: Operational flow for segregating acetylated carbohydrate waste to prevent exothermic hydrolysis events.
Regulatory Compliance (US Focus)
-
RCRA Classification (40 CFR 261):
-
Pure Substance: Generally not listed as P or U hazardous waste. It is classified as "Non-Hazardous Organic Waste" unless it exhibits a characteristic (e.g., ignitability).
-
In Solvent: If dissolved in flammable solvents (MeOH, EtOAc), the waste stream carries the D001 (Ignitability) code.
-
Halogenated: If dissolved in Dichloromethane (DCM), the waste stream carries F001/F002 codes.
-
-
DOT Transport (49 CFR):
-
Solid: Not Regulated for Transport.
-
Solution: Regulated based on the solvent (e.g., UN 1993, Flammable Liquid, n.o.s.).
-
References
-
US Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Vanderbilt University Medical Center. (2025). Chemical Waste Compatibility Chart (Esters and Caustics). Retrieved from [Link]
-
PubChem. (2025). 1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose (Structural Analog) Compound Summary. Retrieved from [Link][1][2]
Personal protective equipment for handling (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate
Part 1: Executive Safety Assessment
Beyond the SDS: While standard Safety Data Sheets (SDS) classify this compound primarily as an Irritant (Skin/Eye Cat. 2), experienced handling requires a deeper understanding of its physicochemical properties.
The core hazard of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate (hereafter TAT-MOA ) lies in its lipophilicity . Unlike free sugars (which are water-soluble and generally benign), the four acetyl groups render this molecule highly soluble in organic solvents and capable of crossing the stratum corneum (outer skin layer).
The "Solvent-Carrier" Effect: The greatest risk to the researcher is not the solid compound itself, but its solution state. TAT-MOA is frequently dissolved in Dichloromethane (DCM) , Dimethylformamide (DMF) , or Ethyl Acetate for glycosylation reactions.
-
Risk: These solvents act as vehicles, rapidly transporting the acetylated sugar through nitrile gloves and into the bloodstream.
-
Directive: Your PPE selection must be dictated by the solvent , not just the solute.
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix supersedes generic "lab coat and gloves" advice. It is calibrated for the specific lipophilic nature of TAT-MOA.
| Protection Zone | Equipment Standard | Scientific Rationale |
| Hand (Solid Handling) | Nitrile (Minimum 5 mil) | Sufficient for dry solid transfer. TAT-MOA solid does not permeate nitrile rapidly. |
| Hand (In Solution) | See Solvent Protocol | See below. If dissolved in DCM, standard nitrile fails in <1 minute. |
| Eye / Face | Chemical Goggles (Indirect Vent) | Safety glasses are insufficient if fine dust is generated during weighing. Acetyl esters hydrolyze to acetic acid on moist mucous membranes (eyes), causing stinging. |
| Respiratory | N95 or P100 (if outside hood) | Only required if weighing outside a Fume Hood. The solid has low volatility but high dust potential. |
| Body | Lab Coat (High-Neck, Knit Cuffs) | Knit cuffs are critical. Loose sleeves allow dust to migrate up the arm, where sweat hydrolyzes the ester, causing contact dermatitis. |
The Solvent-Glove Protocol (Critical)
Select your glove based on the solvent used to dissolve TAT-MOA:
-
Scenario A: Ethyl Acetate / Methanol / Ethanol
-
Primary Glove: Standard Nitrile (4-6 mil).
-
Change Frequency: Every 30 minutes or immediately upon splash.
-
-
Scenario B: Dichloromethane (DCM) / Chloroform
-
Primary Glove:PVA (Polyvinyl Alcohol) or Silver Shield (Laminate) .
-
Alternative: "Double-Gloving" (Nitrile over Nitrile) provides <2 minutes of splash protection. NOT recommended for prolonged immersion or handling.
-
-
Scenario C: DMF / DMSO
Part 3: Operational Protocols
Protocol A: Weighing & Transfer (Solid State)
Objective: Minimize particulate generation and static charge.
-
Static Control: Peracetylated sugars are often fluffy, electrostatic solids. Use an anti-static gun or ionizing bar inside the balance enclosure before spatulating.
-
Containment: Perform all weighing inside a chemical fume hood or a powder containment hood.
-
Transfer: Do not use paper weigh boats. Use glass weighing funnels or antistatic plastic boats. Paper boats retain the compound due to static, leading to flicking/tapping and subsequent aerosolization.
-
Decontamination: Wipe the balance area with a paper towel dampened with 70% Ethanol .
-
Why? Water alone will not effectively solubilize the lipophilic TAT-MOA. Ethanol dissolves the residues efficiently.
-
Protocol B: Solubilization & Reaction Setup
Objective: Prevent trans-dermal exposure via solvent carrier.
-
Glove Check: Verify glove compatibility with your chosen solvent (refer to Matrix above).
-
Vessel Selection: Use borosilicate glass (Pyrex/Duran). Avoid polystyrene plastics, as the acetate esters (and likely solvents) can craze or dissolve them.
-
Pressure Relief: If heating the reaction, ensure the system is vented. Acetyl groups are stable, but if acid-catalyzed hydrolysis occurs, acetic acid vapor can build pressure.
Protocol C: Disposal & Spill Response
Objective: Prevent environmental release and downstream exposure.[1]
-
Solid Spill:
-
Do not dry sweep (creates dust).
-
Cover with wet paper towels (water/detergent mix).
-
Scoop into a sealable bag.
-
-
Solution Spill:
-
Absorb with vermiculite or polypropylene pads.
-
Do not use paper towels for DCM spills (rapid evaporation releases fumes).
-
-
Waste Stream:
-
Dispose of as Organic Chemical Waste .
-
Do not mix with strong oxidizers (e.g., Nitric Acid waste), as the acetyl groups provide fuel for exothermic oxidation.
-
Part 4: Visualized Safety Workflows
Diagram 1: PPE Decision Logic
This logic flow ensures you select the correct glove material based on the solvent carrier.
Caption: Decision tree for glove selection based on the "Solvent-Carrier" principle. Note the strict requirement for Laminate gloves when using halogenated solvents.
Diagram 2: Decontamination Loop
Standard operating procedure for cleaning surfaces contaminated with lipophilic sugar esters.
Caption: Decontamination workflow highlighting the necessity of organic solvents (Ethanol/Acetone) over water for cleaning lipophilic acetate spills.
Part 5: References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16759287 (Tetra-O-acetyl-L-fucopyranose). Retrieved from [Link]
-
National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
